2'-F-Bz-dC Phosphoramidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-39(59-44(41(42)47)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)/t39-,41-,42-,44-,61?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKJPMGSTGVCJJ-GNUWXFRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H51FN5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
851.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2'-F-Bz-dC Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-F-Bz-dC Phosphoramidite (B1245037) is a chemically modified nucleoside building block crucial for the synthesis of therapeutic and diagnostic oligonucleotides. Its full chemical name is N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxy-2'-fluorocytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on quantitative data and detailed experimental protocols. The incorporation of a fluorine atom at the 2' position of the deoxyribose sugar ring imparts unique and advantageous properties to oligonucleotides, including enhanced stability against nuclease degradation and increased binding affinity to target RNA sequences. These characteristics make it a valuable component in the development of antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers.
Core Properties
2'-F-Bz-dC Phosphoramidite is a white to off-white powder with the molecular formula C46H51FN5O8P and a molecular weight of approximately 851.9 g/mol .[1] It is typically supplied with a purity of over 98% as determined by HPLC.[2] Proper storage is critical to maintain its reactivity; it should be stored at -20°C under an inert atmosphere.[2]
| Property | Value | Reference |
| Molecular Formula | C46H51FN5O8P | [1] |
| Molecular Weight | ~851.9 g/mol | [1] |
| CAS Number | 161442-19-9 | [3] |
| Appearance | White to off-white powder | [4] |
| Purity | >98% (HPLC) | [2] |
| Storage Conditions | -20°C, under inert atmosphere | [2] |
Oligonucleotide Synthesis with this compound
The incorporation of 2'-F-Bz-dC into an oligonucleotide follows the standard phosphoramidite solid-phase synthesis cycle. This automated process involves four key steps: deblocking, coupling, capping, and oxidation.
Experimental Protocol: Solid-Phase Oligonucleotide Synthesis
This protocol outlines the steps for a single coupling cycle on an automated DNA/RNA synthesizer.
1. Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Procedure: The 5'-dimethoxytrityl (DMT) protecting group on the solid support-bound nucleoside is removed by washing with the TCA solution. This exposes a free 5'-hydroxyl group for the subsequent coupling reaction.
-
Duration: 60-120 seconds.
2. Coupling:
-
Reagents:
-
0.1 M solution of this compound in anhydrous acetonitrile (B52724).
-
0.45 M solution of an activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 2,5-Dichlorobenzylthiotetrazole (DCI), in anhydrous acetonitrile.
-
-
Procedure: The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Coupling Time: 3-5 minutes. Longer coupling times compared to standard DNA phosphoramidites are often recommended to ensure high coupling efficiency.
3. Capping:
-
Reagents:
-
Capping A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/lutidine.
-
Capping B: 16% N-methylimidazole in THF.
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences in subsequent cycles.
-
Duration: 30-60 seconds.
4. Oxidation:
-
Reagent: 0.02 M Iodine in THF/water/pyridine.
-
Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.
-
Duration: 30-60 seconds.
These four steps are repeated for each nucleotide to be added to the sequence.
Cleavage and Deprotection
After the desired oligonucleotide sequence has been synthesized, it must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.
Experimental Protocol: Cleavage and Deprotection
1. Cleavage from Solid Support and Removal of Cyanoethyl Groups:
-
Reagent: A 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) (28-30%) and 40% aqueous methylamine (B109427) (AMA).
-
Procedure: The solid support is treated with the AMA solution. This cleaves the oligonucleotide from the support and removes the 2-cyanoethyl protecting groups from the phosphate backbone.
-
Duration and Temperature: 10 minutes at 65°C or 2 hours at room temperature.
2. Removal of Benzoyl (Bz) Protecting Group:
-
The AMA treatment in the previous step also removes the N-benzoyl protecting group from the cytidine (B196190) base.
-
Important Note: When using AMA for deprotection, it is recommended to use acetyl (Ac) protected deoxycytidine (dC) phosphoramidite instead of benzoyl (Bz) protected dC for the non-fluorinated cytidine residues in the sequence. This is to avoid a potential side reaction where methylamine can form an N-methyl-dC adduct with the benzoyl-protected cytidine.[5] For 2'-F-Bz-dC, the deprotection is generally efficient with AMA, but for mixed sequences, this precaution is advised.
Alternative Deprotection for Sensitive Oligonucleotides:
-
For oligonucleotides containing modifications that are sensitive to AMA, a milder deprotection can be performed using 0.05 M potassium carbonate in methanol (B129727) for 4 hours at room temperature.[5]
Purification of 2'-Fluoro Modified Oligonucleotides
Purification is essential to remove truncated sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method.
Experimental Protocol: RP-HPLC Purification
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% acetonitrile over 30 minutes).
-
Detection: UV absorbance at 260 nm.
-
Procedure: The crude, deprotected oligonucleotide is dissolved in mobile phase A and injected onto the column. The full-length, DMT-on oligonucleotide (if the final DMT group was not removed) will have a longer retention time than the shorter, failed sequences. The collected fractions containing the desired product are then evaporated to dryness. The DMT group can be removed by treatment with 80% acetic acid.
Impact of 2'-Fluoro Modification on Oligonucleotide Properties
The introduction of 2'-fluoro modifications has a significant impact on the biophysical properties of oligonucleotides.
| Property | Effect of 2'-Fluoro Modification | Quantitative Data | Reference |
| Thermal Stability (Tm) | Increased | ΔTm of +1.8°C to +2.5°C per modification when hybridized to an RNA target. | [6][7] |
| Nuclease Resistance | Significantly Increased | Half-life in serum can be extended from minutes for unmodified RNA to over 24 hours for 2'-F modified siRNA. | [1] |
| Conformation | Promotes a C3'-endo sugar pucker, leading to an A-form helix upon hybridization. | - | [6] |
Applications in Research and Drug Development
Antisense Oligonucleotides
2'-Fluoro modified oligonucleotides are widely used as antisense agents to inhibit gene expression. They bind to a target mRNA sequence, leading to its degradation by RNase H or sterically blocking translation. A key target in cancer therapy is the anti-apoptotic protein Bcl-2.
Aptamers for Diagnostics
Aptamers are short, single-stranded nucleic acid molecules that can bind to specific target molecules with high affinity and specificity. The enhanced stability of 2'-fluoro modified oligonucleotides makes them ideal for the development of aptamers for diagnostic applications. The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is used to select for aptamers with high affinity for a target molecule.
Conclusion
This compound is a cornerstone of modern oligonucleotide synthesis for therapeutic and diagnostic applications. The 2'-fluoro modification provides a significant advantage in terms of nuclease resistance and binding affinity, leading to more stable and effective oligonucleotides. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and developers in the field of nucleic acid chemistry and drug development. Careful consideration of synthesis parameters, deprotection conditions, and purification methods is essential to maximize the yield and purity of the final oligonucleotide product.
References
- 1. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. glenresearch.com [glenresearch.com]
A Comprehensive Technical Guide on the Physicochemical Properties of 2'-fluoro-N4-benzoyl-dC Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2'-fluoro-N4-benzoyl-dC phosphoramidite (B1245037), a critical building block in the synthesis of modified oligonucleotides for therapeutic and diagnostic applications. The inclusion of a 2'-fluoro modification on the ribose sugar enhances the nuclease resistance and binding affinity of oligonucleotides, making this phosphoramidite a valuable reagent in the development of antisense oligonucleotides, siRNAs, and aptamers.[1][2][3] This document details its core physicochemical properties, analytical methodologies for quality control, and its application in solid-phase oligonucleotide synthesis.
Core Physicochemical Properties
2'-fluoro-N4-benzoyl-dC phosphoramidite is a synthetic nucleoside derivative designed for automated chemical synthesis of DNA and RNA sequences.[4] The molecule incorporates several key protecting groups to ensure sequence-specific coupling and prevent unwanted side reactions during synthesis. These include a dimethoxytrityl (DMT) group protecting the 5'-hydroxyl, a benzoyl (Bz) group on the exocyclic amine of cytosine, and a 2-cyanoethyl (CE) group on the phosphoramidite moiety.[5][6] The phosphorus (III) center is chiral, meaning the product exists as a mixture of two diastereomers.[6][7]
General Properties
The fundamental properties of 2'-fluoro-N4-benzoyl-dC phosphoramidite are summarized in the table below. These identifiers are crucial for material sourcing, characterization, and regulatory documentation.
| Property | Value | Source |
| Synonyms | 2'-F-Bz-dC Phosphoramidite | [8] |
| Chemical Formula | C46H51FN5O8P | [4][8] |
| Molecular Weight | 851.9 g/mol | [4][8] |
| CAS Number | 161442-19-9 | [4] |
| Appearance | White to Off-white Powder | [] |
Stability and Storage
Phosphoramidites are sensitive to oxidation and moisture, which can compromise their performance in oligonucleotide synthesis.[7] Proper handling and storage are critical to maintain their quality.
| Parameter | Recommendation | Source |
| Storage Temperature | <-15°C | [4] |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen) | General knowledge |
| Handling | Prepare solutions fresh prior to use. Use anhydrous solvents. | [7] |
| Common Degradants | Oxidation products (P(V) species), hydrolysis products | [6][7] |
Quality Control and Analytical Protocols
Ensuring the purity and identity of phosphoramidite raw materials is the first step in producing high-quality oligonucleotides.[7][10] Several analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC), Phosphorus-31 Nuclear Magnetic Resonance (31P NMR), and Mass Spectrometry (MS) being the most critical.
Analytical Data Summary
The following table outlines the expected analytical results for high-purity 2'-fluoro-N4-benzoyl-dC phosphoramidite.
| Analytical Technique | Parameter | Typical Specification | Source |
| Reversed-Phase HPLC | Purity | ≥98.0% | [6][11] |
| 31P NMR | P(III) Content | ≥98.0% | [6] |
| P(V) Impurities | <1.0% | [6] | |
| Chemical Shift (δ) | ~140-155 ppm | [12] | |
| Mass Spectrometry | Identity (m/z) | Confirmed by ESI-MS | [6][7] |
| Water Content | Moisture | Low, as it interferes with coupling | [6] |
Experimental Protocol: Purity Analysis by LC-MS
This protocol outlines a general method for assessing the purity and identity of phosphoramidites using Liquid Chromatography-Mass Spectrometry.
Objective: To separate the two diastereomers from impurities and confirm the molecular weight.
Instrumentation:
-
UHPLC system with a diode array detector (DAD) or UV detector.[11]
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.[6][10][11]
Materials:
-
Sample: 2'-fluoro-N4-benzoyl-dC phosphoramidite.
-
Diluent: Anhydrous acetonitrile, optionally containing 0.01% (v/v) triethylamine (B128534) (TEA) to reduce oxidation.[7]
-
Mobile Phase A: Water with an ion-pairing agent or buffer (e.g., TEAA or HFIP).
-
Mobile Phase B: Acetonitrile.
Procedure:
-
Sample Preparation: Prepare a stock solution of the phosphoramidite at 1 mg/mL in the diluent. Further dilute to a working concentration of 0.1 mg/mL.[7] Prepare samples fresh and analyze promptly to minimize degradation.[7]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., YMC-Triart C18).[5]
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30-40°C.
-
UV Detection: Monitor at 254 nm or 260 nm.
-
Gradient: A typical gradient runs from a lower percentage of Mobile Phase B to a high percentage over 15-20 minutes to elute the phosphoramidite and its impurities.
-
-
Mass Spectrometry Conditions:
Data Interpretation: The chromatogram will show two major peaks corresponding to the diastereomers of the phosphoramidite.[5][6] Purity is calculated as the sum of the areas of these two peaks relative to the total peak area. The mass spectrum should confirm the expected molecular ion.
Experimental Protocol: Purity Analysis by 31P NMR
Objective: To quantify the amount of the active phosphoramidite (P(III) species) relative to its oxidized P(V) impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 80 MHz or higher).[12]
Materials:
-
Sample: ~15-30 mg of 2'-fluoro-N4-benzoyl-dC phosphoramidite.
-
Solvent: Anhydrous deuterated chloroform (B151607) (CDCl3) or acetonitrile-d3, often with 1% TEA.[6]
Procedure:
-
Sample Preparation: Dissolve the sample in the deuterated solvent in an NMR tube under an inert atmosphere.
-
Acquisition:
-
Data Interpretation: The 31P NMR spectrum will show two distinct peaks in the range of 140-155 ppm, corresponding to the two P(III) diastereomers.[12] Oxidized P(V) impurities will appear as sharp singlets in the 0-20 ppm region. Purity is determined by integrating the P(III) signals and comparing them to the total integral of all phosphorus-containing species.
Application in Oligonucleotide Synthesis
2'-fluoro-N4-benzoyl-dC phosphoramidite is a key reagent for the solid-phase synthesis of modified oligonucleotides on an automated synthesizer.[14][15] The process is a cycle of four chemical steps that are repeated to build the oligonucleotide chain.
Experimental Protocol: Automated Synthesis
Objective: To incorporate a 2'-fluoro-N4-benzoyl-dC monomer into a growing oligonucleotide chain.
Procedure:
-
Deblocking: The 5'-DMT group is removed from the solid-support-bound nucleoside using a solution of an acid, typically trichloroacetic acid (TCA) in dichloromethane, exposing the 5'-hydroxyl group.[14][15]
-
Coupling: The 2'-fluoro-N4-benzoyl-dC phosphoramidite, dissolved in anhydrous acetonitrile, is delivered to the synthesis column along with an activator (e.g., 5-(ethylthio)-1H-tetrazole).[14] The activated phosphoramidite reacts with the free 5'-hydroxyl group. A coupling time of 3 minutes is often recommended for 2'-fluoro modified amidites to ensure high efficiency.[2]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of deletion-mutant sequences.[14][15]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in a water/pyridine/THF mixture.[14][]
This cycle is repeated until the desired sequence is synthesized.
Post-Synthesis Deprotection
After synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.
Procedure:
-
Cleavage and Deprotection: The support is treated with a basic solution to cleave the oligonucleotide and remove the cyanoethyl and benzoyl protecting groups.[17][18]
-
Standard Deprotection: Concentrated ammonium (B1175870) hydroxide (B78521) for 17 hours at 55°C.[2]
-
Fast Deprotection: A 1:1 mixture of 30% ammonium hydroxide and 40% methylamine (B109427) (AMA) can be used for 2 hours at room temperature.[2] Note: Heating 2'-fluoro modified oligonucleotides in AMA may cause some degradation.[2]
-
-
Purification: The final product is purified from truncated sequences and other impurities, typically by HPLC or PAGE.
Analytical Workflow Visualization
The quality control process for phosphoramidites follows a structured workflow to ensure that the material meets specifications before its use in synthesis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N4-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoro-cytidine 3-CE phosphoramidite | 161442-19-9 | PB15179 [biosynth.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. usp.org [usp.org]
- 7. lcms.cz [lcms.cz]
- 8. N4-Benzoyl-2'-deoxy-2'-fluorocytidine 3'-CE phosphoramidite | PB57498 [biosynth.com]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. blog.biosearchtech.com [blog.biosearchtech.com]
- 17. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 18. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of 2'-Fluoro Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the mechanism of action of 2'-deoxy-2'-fluoro (2'-F) modified oligonucleotides, a cornerstone modification in the development of nucleic acid therapeutics. We will explore the structural basis for their unique properties, their impact on therapeutic efficacy and safety, and the experimental methodologies used for their characterization.
Core Mechanism of Action: The Structural Basis of 2'-F Modification
The substitution of the 2'-hydroxyl (2'-OH) group of a ribonucleotide with a fluorine atom imparts a unique combination of properties that are highly advantageous for therapeutic oligonucleotides such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).
The primary influence of the 2'-fluoro modification stems from the high electronegativity of the fluorine atom. This has a profound effect on the sugar pucker of the nucleotide ring.
-
Sugar Pucker: The 2'-F modification locks the sugar into a C3'-endo conformation . This conformation is characteristic of RNA and A-form helical structures.[1][2] In contrast, DNA nucleotides typically favor a C2'-endo pucker, which is found in B-form DNA.
-
Helical Geometry: By enforcing a C3'-endo pucker, the 2'-F modification "pre-organizes" the oligonucleotide to adopt a stable A-form helix upon hybridization with a complementary RNA target.[2][3][4] This structural mimicry of an RNA:RNA duplex is the foundation for its enhanced therapeutic properties.
A critical requirement for any oligonucleotide-based drug is high affinity for its target sequence. The 2'-F modification significantly enhances this property.
-
Thermodynamic Stability: Duplexes formed between 2'-F modified oligonucleotides and RNA targets exhibit significantly higher thermal stability (melting temperature, Tm) compared to their unmodified DNA or RNA counterparts.[5][6][7] This translates to a more stable and durable interaction with the target mRNA in a cellular environment. The stabilizing effect is additive, with an approximate increase of 1.8°C per modification .[5]
-
Enthalpic Contribution: It was once assumed that the stability increase was due to the entropic benefit of conformational preorganization. However, detailed thermodynamic studies have revealed that the enhanced affinity is almost exclusively driven by a favorable enthalpy .[8][9] This suggests that the 2'-F modification strengthens Watson-Crick base pairing and improves base stacking interactions, leading to a more stable duplex.[5][8][9]
Unmodified oligonucleotides are rapidly degraded by nucleases in biological fluids and within cells. The 2'-F modification provides crucial protection against this degradation.
-
Steric Hindrance: The 2'-F group offers a degree of steric hindrance that protects the phosphodiester backbone from cleavage by endo- and exonucleases.[6][10][11]
-
Synergy with Phosphorothioates (PS): While 2'-F modification alone confers some nuclease resistance, its protective effect is dramatically amplified when used in conjunction with phosphorothioate (B77711) (PS) linkages, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced with sulfur.[3][6] This combination is a common strategy in therapeutic oligonucleotide design. For instance, an unmodified siRNA may be completely degraded in serum within 4 hours, whereas a 2'-F modified siRNA can have a half-life greater than 24 hours.[1]
The interaction with RNase H is a key differentiator for the mechanism of action of antisense oligonucleotides. RNase H is a cellular enzyme that recognizes DNA:RNA hybrids and cleaves the RNA strand.
-
RNase H Inactivity: The rigid A-form helix adopted by a duplex of a fully 2'-F modified oligonucleotide and a target RNA is not a substrate for RNase H .[3][12][13] The enzyme requires a more flexible duplex conformation that is intermediate between A- and B-forms to bind and cleave the RNA strand.[12][14] This makes uniformly 2'-F modified oligonucleotides suitable for non-degradative mechanisms, such as steric blocking of translation or splice-site modulation.
-
The "Gapmer" Design: To harness the RNA-degrading power of RNase H while retaining the benefits of 2'-F modification, a "gapmer" strategy is employed.[3][15] Gapmer ASOs consist of a central block of 8-10 deoxynucleotides (the DNA "gap") flanked by "wings" of 2'-F modified nucleotides. When a gapmer binds to its target RNA, the central DNA:RNA hybrid is recognized and cleaved by RNase H, leading to target degradation, while the 2'-F wings provide high binding affinity and nuclease stability.[3][15][16]
Potential Off-Target Effects and Toxicity
While highly effective, it is important for drug developers to be aware of potential non-specific effects. Studies have shown that 2'-F modified oligonucleotides, particularly when combined with a phosphorothioate backbone, can cause sequence-independent toxicities. This includes the proteasome-mediated degradation of certain nuclear proteins like P54nrb and PSF.[17][18][19] This can subsequently lead to an increase in DNA double-strand breaks and may impair cell proliferation, highlighting a critical area for safety and toxicological assessment during drug development.[17]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the performance of 2'-F modified oligonucleotides.
Table 1: Thermodynamic Stability of 2'-F Modified Duplexes
| Oligonucleotide Type | Modification Pattern | Target | Tm (°C) | ΔTm vs. Unmodified (°C) | Reference |
|---|---|---|---|---|---|
| siRNA | Unmodified | RNA | 71.8 | - | [1] |
| siRNA | 2'-F on all Pyrimidines | RNA | 86.2 | +14.4 | [1] |
| 18-mer | rA homopolymer | poly(dT) | 48.0 | - | [13] |
| 18-mer | 2'-F-A homopolymer | poly(dT) | 57.0 | +9.0 (+0.5 per mod) | [13] |
| 8-mer duplex | Unmodified RNA | RNA | 51.1 | - | [5] |
| 8-mer duplex | Fully 2'-F Modified | RNA | 65.5 | +14.4 (~1.8 per mod) |[5] |
Table 2: Nuclease Resistance of 2'-F Modified Oligonucleotides
| Oligonucleotide Type | Modification Pattern | Assay Condition | Half-life (t1/2) | Reference |
|---|---|---|---|---|
| siRNA | Unmodified | Incubation in Serum | < 4 hours | [1] |
| siRNA | 2'-F on all Pyrimidines | Incubation in Serum | > 24 hours |[1] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of modified oligonucleotides.
This protocol determines the thermal stability of an oligonucleotide duplex.
-
Preparation:
-
Reconstitute the 2'-F modified oligonucleotide and its complementary target RNA/DNA strand in an appropriate annealing buffer (e.g., 100 mM NaCl, 10 mM Sodium Phosphate, pH 7.0).[20]
-
Prepare a solution containing equimolar concentrations of both strands (typically 1-5 µM).
-
-
Annealing:
-
Heat the duplex solution to 95°C for 5 minutes to ensure complete denaturation of any secondary structures.
-
Allow the solution to cool slowly to room temperature over several hours to facilitate proper duplex formation.
-
-
Measurement:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance of the sample at 260 nm while increasing the temperature from a starting point (e.g., 20°C) to a final point (e.g., 95°C) at a controlled ramp rate (e.g., 0.5-1.0°C per minute).[20]
-
-
Data Analysis:
-
Plot absorbance versus temperature to generate a melting curve.
-
The melting temperature (Tm) is determined by calculating the first derivative of this curve; the peak of the derivative plot corresponds to the Tm, the temperature at which 50% of the duplex has dissociated.[21]
-
This protocol assesses the resistance of an oligonucleotide to degradation by nucleases present in serum.
-
Preparation:
-
The test oligonucleotide (e.g., 2'-F modified) and a control (e.g., unmodified) should be labeled for visualization (e.g., 5'-radiolabeling with ³²P or fluorescent tag).
-
Prepare reaction tubes containing the labeled oligonucleotide (final concentration ~0.1-1 µM) and a high percentage of human or fetal bovine serum (e.g., 90% v/v).[1]
-
-
Incubation:
-
Incubate the reactions at 37°C.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), remove an aliquot from the reaction and immediately stop nuclease activity by mixing with a loading buffer containing a denaturant and a chelating agent (e.g., formamide and EDTA).[22]
-
-
Analysis:
-
Resolve the samples on a high-resolution denaturing polyacrylamide gel (PAGE).
-
Visualize the oligonucleotide bands using an appropriate method (e.g., phosphorimaging for ³²P, fluorescence scanning for fluorescent tags).
-
-
Quantification:
-
Measure the band intensity of the full-length, intact oligonucleotide at each time point using densitometry software.
-
Plot the percentage of intact oligonucleotide versus time and fit the data to an exponential decay curve to calculate the half-life (t1/2).
-
This assay determines if an oligonucleotide can guide RNase H to cleave a target RNA.
-
Substrate Preparation:
-
The target RNA strand is typically labeled at the 5'-end (e.g., with ³²P or a fluorophore) for visualization of cleavage products.
-
Anneal the labeled RNA target with the test oligonucleotide (e.g., a 2'-F gapmer) and controls (e.g., a fully 2'-F modified oligo as a negative control, and a DNA oligo as a positive control) in an RNase H reaction buffer without Mg²⁺ to form duplexes.[23]
-
-
Enzyme Reaction:
-
Analysis:
-
Interpretation:
-
The presence of smaller RNA fragments (cleavage products) in the lane corresponding to the test oligonucleotide indicates that it successfully recruited RNase H to cleave the target. The negative control (fully 2'-F oligo) should show no cleavage, only the full-length RNA band.[3]
-
References
- 1. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. syngenis.com [syngenis.com]
- 3. Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idtdna.com [idtdna.com]
- 7. 2' Fluoro RNA Modification [biosyn.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Unexpected origins of the enhanced pairing affinity of 2'-fluoro-modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. synoligo.com [synoligo.com]
- 12. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glenresearch.com [glenresearch.com]
- 14. 2'-Fluoroarabino- and arabinonucleic acid show different conformations, resulting in deviating RNA affinities and processing of their heteroduplexes with RNA by RNase H. | Semantic Scholar [semanticscholar.org]
- 15. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF | Semantic Scholar [semanticscholar.org]
- 19. academic.oup.com [academic.oup.com]
- 20. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 21. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 22. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 23. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 24. neb.com [neb.com]
- 25. neb.com [neb.com]
The Guardian of the Message: A Technical Guide to the Role of the 2'-Fluoro Group in Nucleic Acid Stability
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of nucleic acid therapeutics, stability is paramount. The ability of an oligonucleotide to resist degradation and maintain a specific conformation is fundamental to its efficacy. Among the arsenal (B13267) of chemical modifications employed to enhance these properties, the 2'-fluoro (2'-F) substitution on the ribose sugar has emerged as a particularly powerful tool. This in-depth technical guide explores the multifaceted role of the 2'-fluoro group in bolstering nucleic acid stability, providing a comprehensive resource for researchers and drug developers in the field.
The Core of Stability: Conformational Preorganization
The introduction of a fluorine atom at the 2'-position of the ribose sugar has a profound impact on its conformational preference. The high electronegativity of fluorine favors a C3'-endo sugar pucker, which is the characteristic conformation found in A-form helices, typical of RNA.[1][2] This "preorganization" of the sugar into an RNA-like conformation reduces the entropic penalty of duplex formation, thereby increasing the thermodynamic stability of the resulting helix.[1]
Thermodynamic Reinforcement: A Quantitative Look at Stability Gains
The conformational rigidity imparted by the 2'-fluoro modification translates directly into enhanced thermodynamic stability of nucleic acid duplexes. This is most commonly observed as an increase in the melting temperature (Tm), the temperature at which 50% of the duplex dissociates. The stabilizing effect is enthalpically driven, suggesting stronger Watson-Crick hydrogen bonding and improved base stacking interactions.[1][2]
Below are tables summarizing the thermodynamic parameters for various 2'-fluoro modified nucleic acid duplexes.
Table 1: Thermodynamic Parameters of 2'-Fluoro Modified DNA/DNA Duplexes
| Sequence (5' to 3') | Modification | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | Tm (°C) |
| d(CGCGAATTCGCG) | Unmodified | -99.6 | -273.3 | -18.3 | 72.1 |
| d(CGCGAATTCGCG) | Fully 2'-F | -108.2 | -290.1 | -21.9 | 81.5 |
| 10-mer DNA | Per 2'-F modification | +1.3[3] |
Table 2: Thermodynamic Parameters of 2'-Fluoro Modified RNA/DNA Hybrid Duplexes
| Sequence (5' to 3') | Modification | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | Tm (°C) |
| r(CGCGAATTCGCG)/d(GCGAATTCGCGC) | Unmodified | -95.3 | -259.1 | -18.2 | 70.8 |
| r(CGCGAATTCGCG)/d(2'F-GCGAATTCGCGC) | 2'-F on DNA strand | -105.1 | -281.4 | -21.4 | 79.9 |
Table 3: Thermodynamic Parameters of 2'-Fluoro Modified RNA/RNA Duplexes
| Sequence (5' to 3') | Modification | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | Tm (°C) |
| r(GCGUUUUCGC) hairpin | Unmodified | -35.2 | -103.5 | -4.4 | 45.3 |
| r(2'F-GCGUUUUCGC) hairpin | Fully 2'-F | -43.9 | -125.8 | -6.5 | 56.9 |
| Increase per 2'-F modification | ~1.8[2] |
Note: The thermodynamic values presented are illustrative and can vary depending on the sequence, salt concentration, and experimental conditions. The data is compiled from multiple sources for comparative purposes.
The Shield Against Degradation: Enhanced Nuclease Resistance
One of the most significant advantages of 2'-fluoro modification is the remarkable resistance it confers against nuclease degradation.[1][4] Nucleases, particularly RNases, often recognize the 2'-hydroxyl group to initiate cleavage of the phosphodiester backbone. By replacing the reactive hydroxyl group with a stable fluorine atom, the oligonucleotide becomes a poor substrate for these enzymes, leading to a significantly extended half-life in biological fluids.[5]
Mechanism of Nuclease Resistance
The 2'-hydroxyl group in RNA acts as a nucleophile in a transesterification reaction, leading to the cleavage of the adjacent phosphodiester bond. The absence of this hydroxyl group in 2'-fluoro modified RNA prevents this self-cleavage mechanism. For enzymatic degradation, many nucleases, such as RNase A, have active sites that specifically interact with the 2'-hydroxyl group. The presence of the electronegative fluorine atom at this position sterically and electronically hinders the binding of the enzyme and the subsequent catalytic cleavage.
Figure 1: Mechanism of RNase A resistance by 2'-fluoro modification.
Experimental Protocols
Thermal Melting (Tm) Analysis
Objective: To determine the melting temperature (Tm) of a nucleic acid duplex, providing a measure of its thermal stability.
Materials:
-
UV-Vis spectrophotometer with a temperature controller
-
Quartz cuvettes (1 cm path length)
-
2'-fluoro modified and unmodified oligonucleotides
-
Annealing buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0)
-
Nuclease-free water
Procedure:
-
Oligonucleotide Preparation: Resuspend lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM. Determine the exact concentration by measuring the absorbance at 260 nm (A260).
-
Annealing: Prepare a solution of the complementary strands at a final concentration of 1-5 µM in the annealing buffer. Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature over several hours to ensure proper duplex formation.
-
Spectrophotometer Setup: Set the spectrophotometer to monitor absorbance at 260 nm. Program the temperature controller to ramp the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a rate of 0.5-1°C per minute.
-
Data Acquisition: Place the cuvette containing the annealed duplex into the spectrophotometer and start the temperature ramp. Record the A260 at regular temperature intervals (e.g., every 0.5°C).
-
Data Analysis: Plot the A260 as a function of temperature. The resulting curve will be sigmoidal. The Tm is the temperature at which the absorbance is halfway between the lower (duplex) and upper (single-stranded) plateaus. Alternatively, the Tm can be determined from the peak of the first derivative of the melting curve (dA260/dT vs. T).
Figure 2: Experimental workflow for thermal melting (Tm) analysis.
Circular Dichroism (CD) Spectroscopy
Objective: To analyze the secondary structure of nucleic acids. The A-form, B-form, and Z-form helices, as well as G-quadruplexes, have distinct CD spectra.
Materials:
-
CD spectropolarimeter with a temperature controller
-
Quartz cuvettes with a short path length (e.g., 1 mm)
-
2'-fluoro modified and unmodified oligonucleotides
-
Appropriate buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
Nuclease-free water
Procedure:
-
Sample Preparation: Prepare oligonucleotide solutions at a concentration of 5-10 µM in the desired buffer. Ensure the buffer has low absorbance in the far-UV region (below 220 nm).
-
Instrument Setup: Purge the instrument with nitrogen gas. Set the instrument parameters, including the wavelength range (e.g., 200-320 nm), scan speed, bandwidth, and number of accumulations.
-
Blank Measurement: Record a baseline spectrum of the buffer in the same cuvette that will be used for the sample.
-
Sample Measurement: Record the CD spectrum of the oligonucleotide sample.
-
Data Processing: Subtract the buffer baseline from the sample spectrum. The resulting spectrum can be compared to reference spectra for different nucleic acid conformations. A-form helices, characteristic of 2'-fluoro modified duplexes, typically show a positive peak around 260-270 nm and a negative peak around 210 nm.
Nuclease Degradation Assay
Objective: To assess the stability of 2'-fluoro modified oligonucleotides in the presence of nucleases.
Materials:
-
Nuclease (e.g., snake venom phosphodiesterase, RNase A, or serum)
-
2'-fluoro modified and unmodified oligonucleotides (labeled with a fluorescent dye or radiolabel for detection)
-
Reaction buffer appropriate for the chosen nuclease
-
Quenching solution (e.g., EDTA or a denaturing loading buffer)
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel imaging system
Procedure:
-
Reaction Setup: In separate tubes, incubate a fixed amount of the labeled oligonucleotide with the nuclease in the reaction buffer at 37°C. Include a control reaction without the nuclease.
-
Time Course: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from each reaction and stop the degradation by adding the quenching solution.
-
PAGE Analysis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis to separate the intact oligonucleotide from the degradation products.
-
Visualization and Quantification: Visualize the gel using an appropriate imaging system. Quantify the intensity of the band corresponding to the intact oligonucleotide at each time point.
-
Data Analysis: Plot the percentage of intact oligonucleotide as a function of time to determine the degradation kinetics and the half-life of the oligonucleotide.
Applications in Drug Development: The SELEX Process
The enhanced stability of 2'-fluoro modified nucleic acids makes them ideal for the development of aptamers, which are short single-stranded DNA or RNA molecules that can bind to a specific target molecule. The Systematic Evolution of Ligands by EXponential Enrichment (SELEX) process is used to identify high-affinity aptamers from a large random library. The use of 2'-fluoro modified nucleotides in the SELEX process directly yields nuclease-resistant aptamers suitable for therapeutic applications.[6][7]
Figure 3: Workflow of the SELEX process for generating 2'-fluoro modified aptamers.
Conclusion
The 2'-fluoro modification is a cornerstone of modern oligonucleotide chemistry, offering a powerful and versatile strategy to enhance the stability of nucleic acid-based therapeutics. By enforcing an A-form helical geometry, the 2'-fluoro group increases thermodynamic stability and provides a robust shield against nuclease degradation. The ability to precisely quantify these stabilizing effects through established experimental protocols allows for the rational design of oligonucleotides with optimal properties for a wide range of research and clinical applications. As the field of nucleic acid therapeutics continues to advance, the guardian of the message, the 2'-fluoro group, will undoubtedly remain a critical component in the development of next-generation drugs.
References
- 1. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. synoligo.com [synoligo.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. Nucleotides for SELEX/Aptamer Modification - Jena Bioscience [jenabioscience.com]
The Benzoyl Protecting Group in Phosphoramidite Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development. The phosphoramidite (B1245037) method, a highly efficient and automatable process, is the standard for constructing these vital molecules. Central to the success of this methodology is the strategic use of protecting groups to prevent unwanted side reactions on the nucleobases. This technical guide provides a comprehensive overview of the benzoyl (Bz) protecting group, a workhorse in phosphoramidite chemistry, detailing its application, removal, and the associated experimental protocols.
The Role of the Benzoyl Protecting Group
In phosphoramidite chemistry, the exocyclic amino groups of adenine (B156593) (dA) and cytosine (dC) are nucleophilic and can react with the activated phosphoramidite monomers during the coupling step, leading to branched oligonucleotides. To ensure the specific and sequential formation of the desired phosphodiester linkages, these amino groups must be temporarily blocked.[1][2][3]
The benzoyl group is a robust and widely used protecting group for the N6 amino group of adenine and the N4 amino group of cytosine.[1][2][3][4] It is stable to the conditions of the phosphoramidite synthesis cycle, including the acidic detritylation step, the coupling reaction, the capping step, and the oxidation step.[5] The benzoyl group is typically removed at the end of the synthesis during the final deprotection step.[4][6] Guanine (dG) is usually protected with an isobutyryl (iBu) group, while thymine (B56734) (T) does not have an exocyclic amine and therefore does not require protection.[1][2]
The Phosphoramidite Synthesis Cycle: A Workflow Overview
The synthesis of oligonucleotides on a solid support follows a four-step cycle for each nucleotide addition. The benzoyl protecting groups on dA and dC remain intact throughout this process.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
Experimental Protocols
Protection of Deoxynucleosides: N-Benzoylation
A common and efficient method for the N-benzoylation of deoxyadenosine (B7792050) and deoxycytidine is the "transient protection" method. This one-pot procedure involves the temporary silylation of the hydroxyl groups, followed by acylation of the exocyclic amine, and finally, desilylation.
Protocol: Transient N-Benzoylation of Deoxyadenosine
-
Preparation: Dry deoxyadenosine by co-evaporation with anhydrous pyridine.
-
Silylation: Dissolve the dried deoxyadenosine in anhydrous pyridine. Add chlorotrimethylsilane (B32843) (TMSCl) and stir at room temperature to protect the hydroxyl groups as trimethylsilyl (B98337) ethers.
-
Benzoylation: Cool the solution in an ice bath and slowly add benzoyl chloride. The reaction mixture is stirred until the benzoylation of the exocyclic amine is complete.
-
Desilylation and Work-up: Quench the reaction with water and then add concentrated ammonium (B1175870) hydroxide (B78521) to remove the silyl (B83357) protecting groups and any N,N-dibenzoylated byproducts. The product, N6-benzoyl-deoxyadenosine, is then purified, typically by crystallization or chromatography.
This one-flask procedure can yield crystalline N-acyl deoxynucleosides in high yields, often around 95% for deoxyadenosine and deoxycytidine.[1]
Deprotection of Benzoyl Groups from Synthetic Oligonucleotides
The final step in oligonucleotide synthesis is the removal of all protecting groups from the nucleobases and the phosphate backbone, as well as cleavage from the solid support. The conditions for benzoyl group removal must be carefully chosen to ensure complete deprotection without degrading the oligonucleotide product.
Standard Deprotection Protocol: Concentrated Ammonium Hydroxide
-
Cleavage and Deprotection: The solid support containing the synthesized oligonucleotide is treated with concentrated ammonium hydroxide (28-30%).
-
Incubation: The mixture is heated in a sealed vial at 55°C for 8-16 hours.[7] Shorter incubation times at higher temperatures (e.g., 65°C for 2 hours) can also be used.[8]
-
Work-up: After cooling, the supernatant containing the deprotected oligonucleotide is removed. The solid support is washed with water or an appropriate buffer. The combined solutions are then typically evaporated to dryness.
Rapid Deprotection Protocol: Ammonium Hydroxide/Methylamine (B109427) (AMA)
A mixture of aqueous ammonium hydroxide and aqueous methylamine (1:1 v/v), known as AMA, significantly reduces the deprotection time.[9]
-
Cleavage and Deprotection: The solid support is treated with the AMA solution.
-
Incubation: The mixture is heated at 65°C for 10-15 minutes.
-
Work-up: The procedure is similar to the standard ammonium hydroxide method.
Important Consideration for AMA Deprotection: When using AMA, it is crucial to use acetyl-protected deoxycytidine (Ac-dC) instead of benzoyl-protected deoxycytidine (Bz-dC). This is because methylamine can cause a side reaction with Bz-dC, leading to transamination at the C4 position of cytosine.[8][10][11] The acetyl group is more labile and is removed rapidly, preventing this side reaction.[12]
Quantitative Data on Deprotection
The choice of deprotection conditions depends on the stability of the oligonucleotide and the desired turnaround time. The following tables summarize key quantitative data related to the removal of the benzoyl protecting group.
Table 1: Comparison of Deprotection Conditions for Benzoyl-Protected Nucleobases
| Deprotection Reagent | Temperature (°C) | Time | Notes |
| Concentrated NH4OH | 55 | 8-12 hours | Standard, robust method.[7] |
| Concentrated NH4OH | 65 | 2 hours | Faster than standard, but harsher conditions.[8] |
| NH4OH/Methylamine (AMA) | 65 | 10 minutes | Very fast, but requires Ac-dC to avoid side reactions with cytosine.[4] |
| t-Butylamine/water (1:3 v/v) | 60 | 6 hours | A milder alternative for some applications.[13] |
| 0.05 M K2CO3 in Methanol | Room Temperature | 4 hours | Ultra-mild conditions, suitable for very sensitive oligonucleotides. Requires the use of more labile protecting groups like phenoxyacetyl (Pac) on dA and iPr-Pac on dG.[3] |
Table 2: Half-life (t½) of Deprotection for Various Protecting Groups
| Protecting Group | Reagent | t½ (minutes) |
| Benzoyl (Bz) on dA | Aqueous Methylamine | < 5 |
| Benzoyl (Bz) on dC | Aqueous Methylamine | < 5 |
| Acetyl (Ac) on dC | Aqueous Methylamine | < 5 |
| Isobutyryl (iBu) on dG | Aqueous Methylamine | ~10 |
| Benzoyl (Bz) on dA | Ethanolic Ammonia | ~120 |
| Benzoyl (Bz) on dC | Ethanolic Ammonia | ~180 |
Data adapted from studies on the cleavage rates of various protecting groups.[14]
Logical Relationships in Deprotection
The process of oligonucleotide deprotection involves several key steps, starting from the fully protected molecule on the solid support to the final, purified product.
Caption: A generalized workflow for the deprotection and purification of synthetic oligonucleotides.
Conclusion
The benzoyl protecting group is an integral component of modern phosphoramidite-based oligonucleotide synthesis. Its stability during the synthesis cycle and its reliable removal under well-established conditions have made it a standard choice for the protection of deoxyadenosine and deoxycytidine. While faster and milder deprotection strategies have been developed, often requiring alternative protecting groups, the benzoyl group remains a robust and cost-effective option for the routine synthesis of a wide range of DNA oligonucleotides. A thorough understanding of its chemistry, including potential side reactions and the various deprotection protocols, is essential for researchers and professionals in the field to ensure the synthesis of high-quality oligonucleotides for research, diagnostic, and therapeutic applications.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Disaccharide Nucleosides Utilizing the Temporary Protection of the 2′,3′-cis-Diol of Ribonucleosides by a Boronic Ester [mdpi.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. glenresearch.com [glenresearch.com]
- 14. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of 2'-Fluoro Modification on Oligonucleotide Synthesis and Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic chemical modification of oligonucleotides is a cornerstone of modern molecular therapeutics and diagnostics. Among the most impactful modifications is the substitution of the 2'-hydroxyl group of the ribose sugar with a fluorine atom. This seemingly minor alteration imparts profound changes to the biophysical and biological properties of an oligonucleotide, enhancing its stability, binding affinity, and overall performance in a variety of applications, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This technical guide provides an in-depth exploration of 2'-fluoro modified nucleosides, covering their synthesis, incorporation into oligonucleotides, and the resulting impact on their therapeutic utility.
The A-Form Advantage: Structural and Biophysical Properties
The introduction of a highly electronegative fluorine atom at the 2'-position of the ribose sugar has a significant stereoelectronic effect, favoring a C3'-endo sugar pucker conformation.[1][2][3] This conformational preference is characteristic of RNA and drives the oligonucleotide to adopt an A-form helical structure upon hybridization with a target strand.[3] This contrasts with unmodified DNA, which typically favors a B-form helix. The adoption of an A-form helix is a key determinant of the enhanced properties of 2'-fluoro modified oligonucleotides.
Enhanced Thermal Stability
A direct consequence of the A-form geometry and increased base stacking interactions is a significant increase in the thermal stability of duplexes containing 2'-fluoro modifications.[2][4] This is quantitatively measured by the melting temperature (Tm), the temperature at which 50% of the duplex dissociates. The increase in Tm is often dramatic, with reports indicating a rise of approximately 1.8°C to 2.5°C per modification when hybridized to an RNA target.[4][5] This enhanced stability is critical for ensuring robust target engagement in physiological conditions.
| Duplex Type | Sequence Context | Modification | Tm (°C) | ΔTm (°C) vs. Unmodified | Reference |
| siRNA | Factor VII Target | Unmodified (RNA) | 71.8 | - | [6] |
| siRNA | Factor VII Target | 2'-F Pyrimidines | 86.2 | +14.4 | [6] |
| ANA•RNA | 10-mer | ANA | 32.4 | - | [7] |
| 2'F-ANA•RNA | 10-mer | 2'F-ANA | 51.2 | +18.8 | [7] |
Table 1: Comparison of melting temperatures (Tm) for unmodified and 2'-fluoro modified oligonucleotide duplexes. The data illustrates the significant increase in thermal stability conferred by the 2'-fluoro modification.
Superior Nuclease Resistance
Unmodified oligonucleotides, particularly RNA, are rapidly degraded by endogenous nucleases, severely limiting their therapeutic potential.[2][8] The 2'-fluoro modification provides a steric shield, rendering the phosphodiester backbone significantly more resistant to cleavage by both endonucleases and exonucleases.[1][4][9] This effect is particularly pronounced in serum. For instance, while an unmodified siRNA can be completely degraded within hours, a 2'-fluoro-modified counterpart can exhibit a half-life greater than 24 hours.[2][6] This enhanced stability prolongs the oligonucleotide's duration of action in vivo.
| Oligonucleotide Type | Modification | Medium | Half-life (t1/2) | Reference |
| siRNA | Unmodified | Human Serum | < 3 minutes (guide strand) | [10] |
| siRNA | 2'-F Pyrimidines | Human Serum | > 24 hours | [2][6] |
Table 2: Nuclease resistance of unmodified vs. 2'-fluoro modified siRNAs in human serum. The 2'-fluoro modification dramatically increases the half-life, a critical parameter for therapeutic efficacy.
Synthesis and Incorporation of 2'-Fluoro Nucleosides
The integration of 2'-fluoro nucleosides into an oligonucleotide chain is achieved through standard automated solid-phase phosphoramidite (B1245037) chemistry, a method that allows for the stepwise addition of nucleotide monomers to a growing chain anchored to a solid support.
The process begins with the chemical synthesis of the 2'-fluoro nucleoside phosphoramidite building blocks (A, C, G, and U). These monomers are then incorporated into the desired sequence using a DNA/RNA synthesizer. The workflow is cyclical, with each cycle extending the oligonucleotide by one base.
Applications in Therapeutic Modalities
The unique properties of 2'-fluoro modified oligonucleotides make them highly valuable for therapeutic applications that rely on Watson-Crick base pairing for target recognition.
Antisense Oligonucleotides (ASOs)
ASOs are single-stranded oligonucleotides designed to bind to a specific mRNA, leading to the inhibition of protein translation. A primary mechanism of action for many ASOs is the recruitment of RNase H, an enzyme that cleaves the RNA strand of a DNA/RNA hybrid. While a fully 2'-fluoro modified oligonucleotide/RNA duplex is not a substrate for RNase H, "gapmer" designs are highly effective. These chimeric structures feature a central block of DNA-like nucleotides capable of recruiting RNase H, flanked by "wings" of 2'-fluoro modified nucleotides that provide high binding affinity and nuclease resistance.
Small Interfering RNA (siRNA)
siRNA technology utilizes short, double-stranded RNA molecules to trigger the RNA interference (RNAi) pathway, leading to the sequence-specific cleavage of a target mRNA. The incorporation of 2'-fluoro modifications into one or both strands of the siRNA duplex enhances its stability in biological fluids and can improve its overall silencing activity.[2][11] The modification is well-tolerated by the RNA-Induced Silencing Complex (RISC), the core enzymatic component of the RNAi pathway.[2] This makes 2'-fluoro modification a valuable strategy for developing more potent and durable siRNA therapeutics.
Experimental Protocols
Standard Protocol for Solid-Phase Oligonucleotide Synthesis
This protocol outlines the key steps in a single synthesis cycle for incorporating a phosphoramidite monomer, such as a 2'-fluoro nucleoside, onto a solid support using an automated synthesizer.
-
Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treating with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM). This exposes the free 5'-hydroxyl group for the next coupling step.
-
Coupling: The 2'-fluoro phosphoramidite monomer is activated by an activating agent (e.g., 5-ethylthiotetrazole) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times for modified monomers are often extended (e.g., 10-15 minutes) to ensure high efficiency.
-
Capping: To prevent the extension of chains that failed to couple in the previous step, any unreacted 5'-hydroxyl groups are permanently blocked. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.
-
Oxidation: The newly formed trivalent phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate triester. This is accomplished using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.
-
Final Cleavage and Deprotection: After the final sequence is assembled, the oligonucleotide is cleaved from the solid support and all remaining protecting groups (on the bases and phosphates) are removed by incubation in a solution of aqueous ammonia or a mixture of ammonia and methylamine (AMA) at an elevated temperature. For RNA-containing sequences, an additional step using a fluoride (B91410) source (e.g., triethylamine (B128534) trihydrofluoride) is required to remove 2'-silyl protecting groups, though this is not necessary for 2'-fluoro modifications.
-
Purification: The crude oligonucleotide product is purified to remove truncated sequences and other impurities. Common methods include Polyacrylamide Gel Electrophoresis (PAGE), and Reverse-Phase or Ion-Exchange High-Performance Liquid Chromatography (HPLC).
Protocol for Oligonucleotide Melting Temperature (Tm) Analysis
This protocol describes the determination of Tm by monitoring the change in UV absorbance of an oligonucleotide duplex as a function of temperature.
-
Sample Preparation: The purified, complementary single-stranded oligonucleotides are quantified by UV absorbance at 260 nm. They are mixed in equimolar amounts in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The final duplex concentration is typically in the range of 0.5-2.0 µM.
-
Annealing: The sample is heated to a temperature well above the expected Tm (e.g., 95°C) for 5-10 minutes to ensure complete dissociation of any pre-existing duplexes. The sample is then slowly cooled to room temperature over several hours to allow for proper annealing of the duplex.
-
UV Absorbance Measurement: The annealed sample is placed in a quartz cuvette in a UV-Vis spectrophotometer equipped with a temperature-controlled cell holder.
-
Melting Curve Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 0.5-1.0°C per minute). The temperature range should span from well below to well above the expected Tm (e.g., 20°C to 90°C).
-
Data Analysis: The resulting data of absorbance versus temperature forms a sigmoidal "melting curve." The Tm is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.
Conclusion
The 2'-fluoro modification stands out as a highly effective strategy for enhancing the drug-like properties of therapeutic oligonucleotides. Its ability to pre-organize the sugar into an RNA-like C3'-endo conformation leads to a cascade of beneficial effects, including substantially increased duplex stability and robust resistance to nuclease degradation. These properties, combined with its compatibility with standard solid-phase synthesis and tolerance by key cellular machineries like RNase H (in gapmer designs) and RISC, solidify the role of 2'-fluoro nucleosides as a critical tool in the development of next-generation ASO and siRNA therapeutics. For researchers and developers in the field, a thorough understanding of the principles and protocols outlined in this guide is essential for harnessing the full potential of this powerful chemical modification.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-F Bases Oligo Modifications from Gene Link [genelink.com]
- 4. synoligo.com [synoligo.com]
- 5. glenresearch.com [glenresearch.com]
- 6. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 7. Differential stability of 2′F-ANA•RNA and ANA•RNA hybrid duplexes: roles of structure, pseudohydrogen bonding, hydration, ion uptake and flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical modification resolves the asymmetry of siRNA strand degradation in human blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of 2'-F-Bz-dC Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for 2'-F-Bz-dC Phosphoramidite (B1245037), a key building block in the synthesis of modified oligonucleotides. The information presented herein is essential for the quality control and characterization of this reagent, ensuring the integrity and purity of synthesized therapeutic and research-grade nucleic acids. This document details expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines comprehensive experimental protocols for their acquisition, and illustrates the quality control workflow.
Core Data Presentation
The following tables summarize the expected quantitative spectral data for 2'-F-Bz-dC Phosphoramidite (Chemical Formula: C46H51FN5O8P; Molecular Weight: 851.90 g/mol ).
Disclaimer: The NMR spectral data presented below is representative and based on typical chemical shifts for analogous nucleoside phosphoramidites and related structures. Publicly available, experimentally derived high-resolution spectra for this specific molecule are limited. Actual experimental values may vary based on solvent, concentration, and instrument calibration.
Table 1: Representative NMR Spectral Data for this compound
| Nucleus | Atom Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 31P | P(III) | ~148 - 150 (diastereomers) | s | N/A |
| 19F | 2'-F | ~ -195 to -210 | m | |
| 1H | H6 (Cytosine) | ~8.2 - 8.4 | d | |
| H5 (Cytosine) | ~7.2 - 7.4 | d | ||
| Aromatic (Benzoyl, DMT) | ~6.8 - 7.8 | m | ||
| H1' | ~6.1 - 6.3 | t | ||
| H2' | ~5.2 - 5.4 | m | ||
| H3' | ~4.6 - 4.8 | m | ||
| H4' | ~4.1 - 4.3 | m | ||
| H5', H5'' | ~3.3 - 3.5 | m | ||
| OCH3 (DMT) | ~3.7 - 3.8 | s | ||
| OCH2 (Cyanoethyl) | ~3.8 - 4.0 | m | ||
| CH2CN (Cyanoethyl) | ~2.6 - 2.8 | t | ||
| CH (Diisopropyl) | ~3.5 - 3.7 | m | ||
| CH3 (Diisopropyl) | ~1.1 - 1.3 | d | ||
| 13C | C4 (Cytosine) | ~163 | s | |
| C2 (Cytosine) | ~155 | s | ||
| C6 (Cytosine) | ~141 | d | ||
| C5 (Cytosine) | ~97 | d | ||
| Aromatic (Benzoyl, DMT) | ~113 - 159 | m | ||
| C1' | ~86 | d | ||
| C2' | ~93 (d, 1JC-F ≈ 170-190) | d | ||
| C3' | ~74 | d | ||
| C4' | ~85 | d | ||
| C5' | ~63 | t | ||
| C (DMT quaternary) | ~86 | s | ||
| OCH3 (DMT) | ~55 | q | ||
| OCH2 (Cyanoethyl) | ~58 | t | ||
| CH2CN (Cyanoethyl) | ~20 | t | ||
| CN (Cyanoethyl) | ~117 | s | ||
| CH (Diisopropyl) | ~43 | d | ||
| CH3 (Diisopropyl) | ~24 | q |
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Formula | Calculated m/z |
| [M+H]+ | [C46H52FN5O8P]+ | 852.3538 |
| [M+Na]+ | [C46H51FN5NaO8P]+ | 874.3357 |
Experimental Protocols
The quality control of this compound relies on rigorous analytical methods to confirm its identity, purity, and stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary technique for the structural elucidation and purity assessment of phosphoramidites.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl3 or CD3CN). Anhydrous solvents should be used to prevent hydrolysis of the phosphoramidite.
-
Transfer the solution to a 5 mm NMR tube.
2. 31P NMR Acquisition:
-
31P NMR is crucial for assessing the purity of the phosphoramidite, as the phosphorus atom is the reactive center.
-
A standard single-pulse experiment with proton decoupling is typically used.
-
The spectral width should be set to encompass the expected chemical shift range for P(III) species (around 140-155 ppm) and potential P(V) oxidation products (around 0-10 ppm).[1][2]
-
A relaxation delay of 5-10 seconds is recommended for accurate quantification.
-
The two diastereomers of the phosphoramidite are often observed as two distinct singlets in the 148-150 ppm region.[1]
3. 1H NMR Acquisition:
-
Provides detailed structural information about the entire molecule.
-
A standard proton NMR experiment is performed.
-
The spectral width should cover a range of approximately 0-10 ppm.
-
Key signals include the anomeric proton (H1'), the sugar protons, the aromatic protons of the DMT and benzoyl protecting groups, and the protons of the cyanoethyl and diisopropylamino groups.
4. 19F NMR Acquisition:
-
19F NMR is used to confirm the presence and environment of the fluorine atom at the 2' position.
-
A standard fluorine NMR experiment, often with proton decoupling, is performed.
-
The chemical shift of the 2'-fluoro group is expected in the range of -195 to -210 ppm.[3]
5. 13C NMR Acquisition:
-
Provides information on the carbon framework of the molecule.
-
A proton-decoupled 13C NMR experiment (e.g., PENDANT or DEPT) is used to distinguish between CH, CH2, and CH3 groups.
-
Due to the lower natural abundance of 13C, a longer acquisition time is required.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the phosphoramidite and to identify potential impurities.
1. Sample Preparation:
-
Prepare a dilute solution of the phosphoramidite (approximately 0.1 mg/mL) in an appropriate solvent, such as acetonitrile.[4]
2. Instrumentation and Method:
-
Due to the labile nature of phosphoramidites, soft ionization techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are employed to prevent fragmentation of the parent molecule.[5]
-
For FAB-MS, a matrix such as triethanolamine, often with the addition of a salt like NaCl, can be used to enhance the formation of adduct ions (e.g., [M+Na]+).[5]
-
For ESI-MS, the analysis is typically performed in positive ion mode.
-
The mass spectrometer should be operated in high-resolution mode to obtain accurate mass measurements, which allows for the confirmation of the elemental composition.
3. Data Analysis:
-
The primary goal is to identify the protonated molecular ion [M+H]+ and/or the sodium adduct [M+Na]+.[5]
-
The observed m/z values should be compared with the calculated theoretical masses (as shown in Table 2).
-
The presence of other ions may indicate impurities or degradation products (e.g., the oxidized P(V) form or the hydrolyzed H-phosphonate).
Mandatory Visualizations
The following diagrams illustrate key workflows related to the use of this compound.
References
- 1. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 2. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. lcms.cz [lcms.cz]
- 5. Mass determination of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
2'-Fluoro Phosphoramidites: A Technical Guide to Enhancing Oligonucleotide Performance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nucleic acid therapeutics and diagnostics, chemical modifications are paramount for overcoming the inherent limitations of natural oligonucleotides. Among the arsenal (B13267) of available modifications, 2'-fluoro (2'-F) substitution of the ribose sugar has emerged as a powerful tool for enhancing the stability, binding affinity, and biological activity of RNA-based molecules. This in-depth technical guide explores the core features of 2'-fluoro phosphoramidites, providing a comprehensive resource on their properties, synthesis, and applications.
Core Features and Advantages
2'-Fluoro phosphoramidites are monomeric building blocks used in the solid-phase synthesis of oligonucleotides. The key feature is the replacement of the 2'-hydroxyl group of the ribose sugar with a fluorine atom. This seemingly subtle change imparts a range of beneficial properties to the resulting oligonucleotide.
The high electronegativity of the fluorine atom influences the sugar pucker, favoring a C3'-endo conformation, which is characteristic of A-form helices found in RNA duplexes.[1][2][3][4] This pre-organization of the sugar into an RNA-like structure is a key contributor to the enhanced properties of 2'-F modified oligonucleotides.[5]
Enhanced Thermal Stability
A hallmark of 2'-fluoro modification is the significant increase in the thermal stability of oligonucleotide duplexes. This is quantified by the melting temperature (Tm), the temperature at which half of the duplex dissociates. The introduction of 2'-F modifications leads to a more stable duplex with a higher Tm. This increased stability is primarily driven by favorable enthalpic contributions, suggesting stronger Watson-Crick base pairing and improved stacking interactions, rather than entropic effects from conformational preorganization.[5][6]
| Duplex Type | Increase in Tm per 2'-F Modification | Reference |
| 2'-F RNA:RNA | ~1.8°C - 2.0°C | [4][6][7] |
| 2'-F RNA:DNA | ~1.3°C | [8] |
| 2'-F N3'→P5' Phosphoramidate:DNA | ~4°C | [9][10] |
| 2'-F N3'→P5' Phosphoramidate:RNA | ~5°C | [9][10] |
Superior Nuclease Resistance
Unmodified RNA is rapidly degraded by nucleases present in biological fluids, a major hurdle for in vivo applications. The 2'-fluoro modification provides significant protection against nuclease degradation.[1][11][12] For instance, while unmodified siRNA can be completely degraded within 4 hours in serum, 2'-F-modified siRNA can have a half-life greater than 24 hours.[1] This enhanced stability is crucial for extending the therapeutic window of oligonucleotide drugs.[13] While 2'-F modification alone provides some resistance, it is often used in conjunction with phosphorothioate (B77711) (PS) linkages to achieve even greater nuclease resistance.[4][14][15]
| Oligonucleotide Type | Nuclease Resistance | Reference |
| Unmodified siRNA in serum | Completely degraded within 4 hours | [1] |
| 2'-F-modified siRNA in serum | t1/2 > 24 hours | [1] |
| 2'-F-modified oligonucleotides | Resistant to various endo- and exonucleases | [16][17] |
High Binding Affinity
The C3'-endo sugar pucker induced by the 2'-fluoro modification pre-organizes the oligonucleotide for binding to complementary RNA targets, leading to high binding affinity.[3][18] This enhanced affinity is beneficial for applications such as antisense technology, siRNAs, and aptamers, where tight and specific binding to the target is essential for efficacy.[3][19]
Reduced Immunostimulation
Unmodified siRNAs can trigger an innate immune response by activating pattern recognition receptors like Toll-like receptors (TLRs).[1][20] Chemical modifications, including 2'-fluoro substitutions, have been shown to significantly reduce or abrogate these immunostimulatory effects, making them more suitable for therapeutic applications.[1][11][12][20]
Applications in Research and Drug Development
The unique properties of 2'-fluoro modified oligonucleotides have led to their widespread use in various research and therapeutic areas:
-
Antisense Oligonucleotides (ASOs): 2'-F modifications, often in chimeric designs with a central DNA gap, enhance the nuclease resistance and target affinity of ASOs, which are designed to bind to specific mRNA molecules and inhibit protein translation.[4][13]
-
Small Interfering RNAs (siRNAs): Incorporating 2'-F nucleotides into siRNA duplexes improves their stability in biological fluids, enhances their gene-silencing activity, and reduces off-target effects and immune stimulation.[1][11][21][22]
-
Aptamers: These are structured nucleic acid molecules that bind to specific targets with high affinity and specificity. 2'-F RNA aptamers exhibit increased nuclease resistance and binding affinity, making them robust alternatives to antibodies for diagnostic and therapeutic purposes.[3][18][19] The FDA-approved drug Macugen (pegaptanib) is a 2'-F modified RNA aptamer.[1]
-
Ribozymes: The 2'-fluoro modification has also been utilized in the design of ribozymes to enhance their stability and catalytic activity.[18]
Experimental Protocols
Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides
The synthesis of oligonucleotides containing 2'-fluoro modifications is carried out on an automated DNA/RNA synthesizer using standard phosphoramidite (B1245037) chemistry. The following is a generalized protocol.
Materials:
-
2'-Fluoro phosphoramidites (e.g., 2'-F-dA(Bz), 2'-F-dC(Ac), 2'-F-dG(ibu), 2'-F-U)[23]
-
DNA or RNA phosphoramidites
-
Solid support (e.g., CPG)
-
Activator (e.g., Tetrazole or DCI)
-
Oxidizing solution (e.g., Iodine/water/pyridine)
-
Capping reagents (e.g., Acetic anhydride (B1165640) and N-methylimidazole)
-
Deblocking solution (e.g., Dichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Protocol:
The synthesis cycle consists of four main steps:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide attached to the solid support using a solution of dichloroacetic acid in dichloromethane.[9]
-
Coupling: The 2'-fluoro phosphoramidite, dissolved in anhydrous acetonitrile, is activated by an activator (e.g., tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time of around 3 minutes is often recommended for 2'-fluoro monomers compared to standard DNA monomers.[7][9][24]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping reagents to prevent the formation of deletion mutants in subsequent cycles.[9]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing solution.[9]
This cycle is repeated for each monomer to be added to the sequence.
Caption: Automated solid-phase synthesis cycle for incorporating 2'-fluoro phosphoramidites.
Cleavage and Deprotection
After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.
Protocol:
-
Cleavage and Base Deprotection: The solid support is treated with a deprotection solution. The specific reagent and conditions depend on the protecting groups used. Common deprotection solutions include concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA).[7] For 2'-fluoro oligonucleotides, deprotection with AMA is often performed at room temperature for 2 hours, as heating can cause degradation.[7][19]
-
Purification: The crude oligonucleotide is purified to remove truncated sequences and other impurities. This is typically done using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[9]
-
Desalting: The purified oligonucleotide is desalted using methods like gel filtration to remove excess salts.[9]
Structural and Mechanistic Insights
The enhanced properties of 2'-fluoro modified oligonucleotides stem from the fundamental structural changes induced by the fluorine atom.
Caption: Logical flow of how 2'-fluoro modification enhances oligonucleotide properties.
The C3'-endo pucker locks the sugar in a conformation that is favorable for forming a stable A-form helix, which is the natural conformation of RNA duplexes. This pre-organization reduces the entropic penalty of duplex formation, contributing to the increased binding affinity. The fluorine atom itself, being a weak hydrogen bond acceptor, alters the hydration pattern in the minor groove of the duplex compared to the hydrogen bond-donating 2'-hydroxyl group.[5][6] This change in hydration, along with the electronic effects of the fluorine, contributes to the overall stability of the duplex.
The resistance to nucleases is attributed to the fact that many nucleases recognize the 2'-hydroxyl group for their cleavage activity. Replacing this group with fluorine effectively blocks this recognition and subsequent degradation.[14][17]
References
- 1. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. syngenis.com [syngenis.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. academic.oup.com [academic.oup.com]
- 6. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unique gene-silencing and structural properties of 2'-fluoro-modified siRNAs. | Semantic Scholar [semanticscholar.org]
- 13. academic.oup.com [academic.oup.com]
- 14. synoligo.com [synoligo.com]
- 15. idtdna.com [idtdna.com]
- 16. researchgate.net [researchgate.net]
- 17. 2'-Fluoro & 2'-Amino Amidites and Supports | Application Notes | ChemGenes [chemgenes.com]
- 18. trilinkbiotech.com [trilinkbiotech.com]
- 19. 2'-F-C (Ac) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 20. 2′Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. RNA interference tolerates 2'-fluoro modifications at the Argonaute2 cleavage site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 23. archivemarketresearch.com [archivemarketresearch.com]
- 24. DMT-2′Fluoro-dA(bz) Phosphoramidite | Sigma-Aldrich [sigmaaldrich.com]
The Advent and Advancement of 2'-F-Bz-dC Phosphoramidite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of modified nucleotides is a cornerstone of modern therapeutic and diagnostic oligonucleotide development. Among these, 2'-deoxy-2'-fluoro-N4-benzoylcytidine (2'-F-Bz-dC) phosphoramidite (B1245037) has emerged as a critical building block. Its unique conformational preferences and the resulting biophysical properties it imparts to oligonucleotides have made it an invaluable tool in the design of antisense oligonucleotides, siRNAs, and aptamers. This technical guide provides an in-depth exploration of the discovery, development, and application of 2'-F-Bz-dC phosphoramidite, complete with detailed experimental protocols and quantitative data to support its use in research and drug development.
Discovery and Development
The journey of this compound is deeply intertwined with the broader exploration of 2'-fluoro-modified nucleosides. The introduction of a fluorine atom at the 2' position of the ribose sugar was a pivotal development in nucleic acid chemistry. Due to the high electronegativity of fluorine, 2'-fluoro-nucleosides preferentially adopt an RNA-like C3'-endo sugar pucker. This conformational constraint pre-organizes the oligonucleotide into an A-form helical geometry, which is characteristic of RNA duplexes.
Early research in the late 20th century focused on synthesizing various 2'-modified nucleosides to enhance the therapeutic potential of oligonucleotides. The primary goals were to increase binding affinity to target RNA sequences and to confer resistance to nuclease degradation, thereby improving their pharmacokinetic profile. The benzoyl (Bz) group was selected as a robust protecting group for the exocyclic amine of cytidine (B196190), compatible with the phosphoramidite chemistry for automated solid-phase oligonucleotide synthesis. While a single seminal publication for the discovery of this compound is not readily identifiable, its development was a logical and crucial step within the broader effort to create a complete toolkit of 2'-fluoro-modified phosphoramidites for antisense and RNAi applications.
Key Properties and Advantages
The incorporation of 2'-F-Bz-dC into oligonucleotides confers several advantageous properties, which are summarized in the tables below.
Quantitative Data Summary
Table 1: Thermal Stability of Oligonucleotides Containing 2'-Fluoro Modifications
| Modification | Duplex Type | Change in Melting Temperature (ΔTm) per modification | Reference |
| 2'-Fluoro | RNA:RNA | +1.0 to +2.0 °C | [1] |
| 2'-Fluoro | RNA:RNA | ~+1.8 °C | [2] |
Table 2: Coupling Efficiency of 2'-Fluoro Phosphoramidites
| Phosphoramidite Type | Coupling Conditions | Average Coupling Efficiency | Reference |
| 2'-Fluoro-pyrimidine | Standard solid-phase synthesis | 94-96% | [3] |
Table 3: Nuclease Resistance of Oligonucleotides with 2'-Fluoro Modifications
| Oligonucleotide Type | Enzyme | Observation | Reference |
| 2'-Fluoro modified DNA | DNase | Resistant to degradation | [4] |
| 2'-Fluoro modified DNA | RNase T1 | Resistant to degradation | [4] |
| 2'-Fluoro phosphorothioate | Snake venom phosphodiesterase | Highly resistant to hydrolysis | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the appropriately protected 2'-deoxy-2'-fluorocytidine (B130037) nucleoside.
Detailed Methodology:
-
Protection of 2'-deoxy-2'-fluorouridine: The starting material, 2'-deoxy-2'-fluorouridine, is protected at the 3' and 5' hydroxyl groups, typically with a silyl (B83357) protecting group like tert-butyldimethylsilyl (TBDMS).
-
Conversion to Cytidine: The 4-position of the uracil base is activated, for example, with 1,2,4-triazole (B32235) and a coupling agent, followed by amination with aqueous ammonia (B1221849) to yield the cytidine derivative.
-
N4-Benzoylation: The exocyclic amino group of the cytidine is protected with benzoyl chloride in the presence of a base like pyridine.
-
Selective 5'-Deprotection: The 5'-hydroxyl protecting group is selectively removed, often using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), to expose the primary alcohol for phosphitylation.
-
Phosphitylation: The free 3'-hydroxyl group is reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base to yield the final this compound. The product is then purified by silica (B1680970) gel chromatography.
Solid-Phase Oligonucleotide Synthesis
The incorporation of this compound into an oligonucleotide sequence follows the standard automated solid-phase synthesis cycle.
Detailed Methodology:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group on the solid support-bound nucleoside is removed by treatment with a mild acid, typically trichloroacetic acid in dichloromethane.
-
Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated with an activator like 5-ethylthio-1H-tetrazole (ETT) and coupled to the free 5'-hydroxyl of the growing oligonucleotide chain. A coupling time of 3-5 minutes is generally recommended for modified phosphoramidites.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution in tetrahydrofuran/water/pyridine.
This four-step cycle is repeated for each subsequent nucleotide in the desired sequence.
Deprotection and Purification
Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.
Detailed Methodology:
-
Cleavage and Base Deprotection: The solid support is treated with concentrated ammonium hydroxide (B78521) at an elevated temperature (e.g., 55°C for 8-16 hours) to cleave the oligonucleotide from the support and remove the benzoyl protecting group from the cytidine bases and the cyanoethyl groups from the phosphate backbone. For oligonucleotides containing other sensitive modifications, milder deprotection conditions, such as using a mixture of ammonium hydroxide and methylamine (B109427) (AMA), may be employed, though care must be taken as AMA can lead to transamination of the benzoyl-protected cytidine.[5]
-
Purification: The crude oligonucleotide solution is typically purified by high-performance liquid chromatography (HPLC). Reversed-phase HPLC (RP-HPLC) is effective for separating the full-length product from shorter failure sequences, especially if the synthesis was performed with the final 5'-DMT group left on ("DMT-on" purification). Ion-exchange HPLC (IEX-HPLC) separates oligonucleotides based on their charge and is also a powerful purification method.
-
Analysis: The purity and identity of the final oligonucleotide are confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF MS).[6]
Conclusion
This compound is a vital component in the synthesis of modified oligonucleotides for a wide range of research and therapeutic applications. Its ability to enhance binding affinity and nuclease resistance makes it a valuable tool for improving the efficacy and durability of nucleic acid-based drugs and diagnostics. The protocols and data presented in this guide provide a solid foundation for the successful incorporation and utilization of this important building block. As the field of oligonucleotide therapeutics continues to advance, the strategic use of modifications like 2'-fluoro will undoubtedly play a central role in the development of next-generation genetic medicines.
References
- 1. N4-Benzoyl-2'-deoxy-2'-fluorocytidine 3'-CE phosphoramidite | PB57498 [biosynth.com]
- 2. academic.oup.com [academic.oup.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. sg.idtdna.com [sg.idtdna.com]
Methodological & Application
Application Notes and Protocols for Incorporating 2'-Fluoro-benzoyl-deoxycytidine (2'-F-Bz-dC) into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleosides into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. The 2'-fluoro (2'-F) modification, in particular, has garnered significant interest due to its ability to enhance the nuclease resistance and thermal stability of oligonucleotides. This document provides a detailed protocol for the incorporation of 2'-Fluoro-benzoyl-deoxycytidine (2'-F-Bz-dC) into oligonucleotides using standard phosphoramidite (B1245037) chemistry on an automated solid-phase synthesizer.
The 2'-F modification confers several advantageous properties to oligonucleotides. The fluorine atom at the 2' position of the ribose sugar mimics the C3'-endo sugar pucker of RNA, leading to the formation of more stable A-form helices when hybridized to complementary RNA or DNA strands. This increased binding affinity, reflected in a higher melting temperature (Tm), is crucial for applications such as antisense therapy and siRNA. Furthermore, the 2'-F modification provides steric hindrance that protects the phosphodiester backbone from degradation by nucleases, thereby increasing the in vivo half-life of the oligonucleotide.
These application notes provide a comprehensive guide, including a summary of the expected quantitative improvements, detailed experimental protocols for synthesis, deprotection, purification, and characterization, and visual workflows to aid in the successful implementation of this valuable modification.
Data Presentation: Quantitative Impact of 2'-F-dC Modification
The incorporation of 2'-F-dC into an oligonucleotide backbone leads to significant and predictable improvements in its biophysical and biochemical properties. The following table summarizes the expected quantitative changes when comparing a 2'-F-dC modified oligonucleotide to its unmodified DNA counterpart.
| Property | Unmodified DNA Oligonucleotide | 2'-F-dC Modified Oligonucleotide | Fold/Percent Change |
| Melting Temperature (Tm) per modification | Sequence Dependent | Increase of approx. 4-5 °C[1] | N/A |
| Nuclease Resistance (Half-life in Serum) | Minutes | Hours to Days[2] | Significant Increase |
| Binding Affinity (to RNA target) | Standard | Higher | Increased |
| Duplex Helical Conformation | B-form | A-form | Conformation Shift |
Experimental Protocols
Solid-Phase Oligonucleotide Synthesis
This protocol outlines the steps for incorporating 2'-F-Bz-dC phosphoramidite into an oligonucleotide sequence using an automated DNA/RNA synthesizer.
Materials:
-
2'-F-Bz-dC CE Phosphoramidite
-
Standard DNA/RNA phosphoramidites (A, G, C, T)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT))
-
Capping solutions (Cap A and Cap B)
-
Oxidizer solution (Iodine/water/pyridine)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Preparation:
-
Dissolve the this compound and standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).
-
Install the phosphoramidite vials and all other necessary reagents on the automated synthesizer.
-
Pack a synthesis column with the appropriate CPG solid support functionalized with the desired 3'-terminal nucleoside.
-
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition.
-
Step 1: Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with a solution of trichloroacetic acid in dichloromethane. This generates a free 5'-hydroxyl group for the subsequent coupling reaction.
-
Step 2: Coupling: The this compound is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. An extended coupling time of 10-30 minutes is recommended for modified phosphoramidites to ensure high coupling efficiency.[3]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the formation of deletion mutants in the final product.
-
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an iodine solution.
-
-
Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on). DMT-on purification is often preferred for modified oligonucleotides as it aids in separation by reverse-phase HPLC.
Cleavage and Deprotection
Caution: This procedure involves the use of concentrated ammonium (B1175870) hydroxide (B78521) and methylamine. Perform all steps in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Ammonium hydroxide/Methylamine solution (AMA), 1:1 (v/v)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Triethylamine (B128534) trihydrofluoride (TEA·3HF)
Procedure:
-
Cleavage from Support and Base Deprotection:
-
Transfer the CPG support from the synthesis column to a screw-cap vial.
-
Add 1 mL of AMA solution to the vial.
-
Incubate at room temperature for 2 hours. Do not heat , as this can lead to modification of the benzoyl-protected cytidine.
-
After incubation, transfer the AMA solution containing the cleaved and partially deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide pellet using a vacuum concentrator.
-
-
2'-Hydroxyl Deprotection (for RNA-containing sequences):
-
If the oligonucleotide contains RNA bases with 2'-hydroxyl protecting groups (e.g., TBDMS), a further deprotection step is required.
-
Re-dissolve the dried oligonucleotide in anhydrous DMSO.
-
Add triethylamine trihydrofluoride (TEA·3HF) and heat at 65°C for 2.5 hours.
-
Quench the reaction and desalt the oligonucleotide.
-
Purification by Reverse-Phase HPLC
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Buffer B: 0.1 M TEAA in 50% acetonitrile/water
-
80% Acetic acid in water (for detritylation if DMT-on purification is used)
Procedure:
-
Sample Preparation: Re-dissolve the deprotected oligonucleotide in Buffer A.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Buffer B.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Buffer B concentration. The hydrophobic DMT-on full-length product will elute later than the DMT-off failure sequences.
-
Monitor the elution at 260 nm.
-
-
Fraction Collection and Detritylation:
-
Collect the peak corresponding to the full-length oligonucleotide.
-
If DMT-on purification was performed, treat the collected fraction with 80% acetic acid for 30 minutes to remove the DMT group.
-
-
Desalting: Desalt the purified oligonucleotide using a suitable method, such as ethanol (B145695) precipitation or a desalting cartridge.
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.
Characterization by Mass Spectrometry
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified oligonucleotide in a suitable matrix for MALDI-TOF or a volatile buffer for ESI-MS.
-
Analysis: Acquire the mass spectrum of the oligonucleotide.
-
Data Interpretation: Compare the observed molecular weight with the calculated theoretical molecular weight of the 2'-F-Bz-dC modified oligonucleotide. The presence of a single major peak corresponding to the expected mass confirms the successful synthesis of the desired product.
Nuclease Resistance Assay (Serum Stability)
This protocol provides a method to assess the stability of the modified oligonucleotide in serum.[4][5]
Materials:
-
Purified 2'-F-dC modified oligonucleotide and an unmodified control oligonucleotide
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
10x Annealing buffer
-
Loading dye
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel staining solution (e.g., SYBR Gold)
Procedure:
-
Duplex Preparation (if applicable): If the oligonucleotide is part of a duplex (e.g., siRNA), anneal the sense and antisense strands by mixing equimolar amounts in annealing buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
Serum Incubation:
-
Prepare a reaction mixture containing the oligonucleotide (e.g., 50 pmol) in 50% FBS in a total volume of 10 µL.[5]
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and stop the degradation by adding a loading dye containing a denaturant (e.g., formamide (B127407) or urea).
-
Store the quenched samples at -20°C until analysis.
-
-
PAGE Analysis:
-
Run the samples on a denaturing polyacrylamide gel.
-
Stain the gel with a fluorescent dye that binds to nucleic acids.
-
Visualize the gel using a gel documentation system.
-
-
Data Analysis: Compare the intensity of the full-length oligonucleotide band at different time points for both the modified and unmodified oligonucleotides. The 2'-F-dC modified oligonucleotide is expected to show significantly less degradation over time compared to the unmodified control.
Conclusion
The incorporation of 2'-F-Bz-dC into oligonucleotides offers a reliable strategy to enhance their therapeutic potential by increasing thermal stability and nuclease resistance. The protocols outlined in these application notes provide a comprehensive framework for the successful synthesis, purification, and characterization of these modified oligonucleotides. Adherence to these detailed methodologies will enable researchers to produce high-quality 2'-F modified oligonucleotides for a wide range of applications in research and drug development.
References
- 1. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. | Semantic Scholar [semanticscholar.org]
- 5. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis Using 2'-F-Bz-dC Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleotides into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. 2'-Fluoro (2'-F) modifications, in particular, have been shown to enhance the nuclease resistance and binding affinity of oligonucleotides to their target sequences. This document provides detailed application notes and protocols for the solid-phase synthesis of oligonucleotides containing 2'-Deoxy-2'-fluoro-N4-benzoyl-cytidine (2'-F-Bz-dC) phosphoramidite (B1245037). The protocols outlined below are intended to serve as a comprehensive guide for researchers, scientists, and professionals in the field of drug development.
Oligonucleotides modified with 2'-F nucleotides have demonstrated significant potential in antisense applications. These modifications increase the melting temperature (Tm) of the duplexes they form with complementary DNA and RNA strands, indicating a higher binding affinity.[1] Furthermore, these modified oligonucleotides exhibit enhanced stability against enzymatic degradation.[1]
Data Presentation
Table 1: Quantitative Data for 2'-Fluoro Modified Oligonucleotide Synthesis
| Parameter | Value | Reference |
| Typical Coupling Efficiency for 2'-Fluoro Phosphoramidites | >95% | [2] |
| Recommended Coupling Time for Modified Phosphoramidites | 2 - 5 minutes | |
| Increase in Melting Temperature (Tm) per 2'-F Modification | ~2.5°C | |
| Deprotection Condition for Bz-protected Cytidine (B196190) | Concentrated Aqueous Ammonia (B1221849) (1-1.5 hours at 55°C) |
Experimental Protocols
I. Solid-Phase Oligonucleotide Synthesis using 2'-F-Bz-dC Phosphoramidite
This protocol outlines the standard cycle for the incorporation of this compound into a growing oligonucleotide chain on a solid support using an automated DNA/RNA synthesizer.
Materials:
-
This compound (0.1 M in anhydrous acetonitrile)
-
Standard DNA/RNA phosphoramidites (A, G, T/U)
-
Activator solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM))
-
Capping solutions (Cap A: Acetic anhydride/THF/Lutidine; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (e.g., 0.1 M Iodine in THF/Water/Pyridine)
-
Anhydrous acetonitrile (B52724)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
Protocol:
The synthesis is performed in a cyclical manner, with each cycle consisting of four main steps for the addition of a single nucleotide.
-
Deblocking (Detritylation):
-
The 5'-O-Dimethoxytrityl (DMT) group of the nucleotide attached to the solid support is removed by treating with the deblocking solution.
-
The column is washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation. The orange color of the DMT cation can be used to monitor coupling efficiency.
-
-
Coupling:
-
The this compound solution and the activator solution are simultaneously delivered to the synthesis column.
-
The coupling reaction is allowed to proceed for 3 minutes . For other modified phosphoramidites, a coupling time of 2-5 minutes is generally recommended, though optimization may be necessary.
-
The column is washed with anhydrous acetonitrile.
-
-
Capping:
-
To prevent the elongation of unreacted 5'-hydroxyl groups in subsequent cycles, a capping step is performed.
-
Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.
-
The column is washed with anhydrous acetonitrile.
-
-
Oxidation:
-
The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by treating with the oxidizing solution.
-
The column is washed with anhydrous acetonitrile.
-
This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.
II. Cleavage and Deprotection of the Oligonucleotide
Important Note: The use of Ammonium Hydroxide/Methylamine (AMA) for deprotection is not recommended for oligonucleotides containing Benzoyl (Bz) protected cytidine, as it can lead to a transamination side reaction, forming N4-methyl-cytidine.[3][4][5] Therefore, a standard deprotection protocol using concentrated aqueous ammonia is advised.
Materials:
-
Concentrated aqueous ammonia (NH₄OH)
-
Sterile, nuclease-free water
Protocol:
-
Cleavage from Solid Support:
-
After the final synthesis cycle, the solid support is dried.
-
The support is transferred to a sealed vial.
-
Concentrated aqueous ammonia is added to the vial to cover the support.
-
The vial is incubated at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
-
Base Deprotection:
-
Following cleavage, the vial containing the oligonucleotide in concentrated aqueous ammonia is heated at 55°C for 1-1.5 hours .[6]
-
This step removes the benzoyl protecting groups from the cytidine bases and other base protecting groups.
-
-
Work-up:
-
The vial is cooled to room temperature.
-
The ammoniacal solution is transferred to a new tube, leaving the solid support behind.
-
The ammonia is evaporated using a centrifugal evaporator.
-
The dried oligonucleotide pellet is resuspended in a suitable volume of sterile, nuclease-free water.
-
-
Purification:
-
The crude oligonucleotide can be purified using standard techniques such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
-
Visualizations
Caption: Experimental workflow for solid-phase synthesis and deprotection.
Application Example: Antisense Oligonucleotide Targeting PTEN
2'-Fluoro modified oligonucleotides are potent tools in antisense therapy. A key application is the targeted degradation of messenger RNA (mRNA) to downregulate the expression of a specific protein. One such target is the tumor suppressor gene, Phosphatase and Tensin Homolog (PTEN). Downregulation of PTEN has been shown to upregulate the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation.[7]
Caption: Signaling pathway of a 2'-F ASO targeting PTEN.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synthesis and Antisense Properties of Fluoro Cyclohexenyl Nucleic Acid (F-CeNA) – A Nuclease Stable Mimic of 2′-Fluoro RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Effect of PTEN antisense oligonucleotide on oesophageal squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 2'-Fluoro-N4-benzoyl-2'-deoxycytidine (2'-F-Bz-dC) in Antisense Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences designed to bind to specific messenger RNA (mRNA) targets, thereby modulating gene expression. Chemical modifications to the oligonucleotide backbone, sugar moiety, and nucleobases are crucial for enhancing their therapeutic properties, including nuclease resistance, binding affinity, and pharmacokinetic profile. The 2'-fluoro (2'-F) modification is a key second-generation modification that has demonstrated significant potential in the development of potent and stable ASO drug candidates. This document provides detailed application notes and protocols for the use of 2'-Fluoro-N4-benzoyl-2'-deoxycytidine (2'-F-Bz-dC) phosphoramidite (B1245037) in the synthesis of antisense oligonucleotides.
The incorporation of 2'-F modifications, including 2'-F-Bz-dC, into ASOs offers several advantages:
-
Increased Binding Affinity: The 2'-fluoro group helps to lock the sugar pucker in a C3'-endo conformation, which is favorable for A-form duplexes, leading to a higher melting temperature (Tm) and stronger binding to the target RNA.[1]
-
Enhanced Nuclease Resistance: While not as robust as phosphorothioate (B77711) linkages, the 2'-fluoro modification provides a degree of protection against nuclease degradation compared to unmodified DNA.[2] When combined with a phosphorothioate backbone, 2'-fluoro modified oligonucleotides exhibit high nuclease resistance.[2]
-
Reduced Immunostimulation: In some contexts, 2'-F modifications have been shown to modulate the innate immune response, potentially reducing off-target inflammatory effects.[3][4]
Applications of 2'-F-Bz-dC in ASO Synthesis
2'-F-Bz-dC is a critical building block for the synthesis of modified ASOs targeting a wide range of diseases. Its application is particularly relevant in the "wings" of gapmer ASOs. Gapmer ASOs are chimeric structures consisting of a central "gap" of unmodified DNA nucleotides, which supports RNase H-mediated cleavage of the target RNA, flanked by modified nucleotide "wings" that provide nuclease resistance and high binding affinity.
Therapeutic Areas:
-
Oncology: ASOs are being developed to target various oncogenes and signaling pathways involved in cancer progression. For instance, ASOs have been designed to target key components of the TGF-β signaling pathway, which is often dysregulated in cancer.[5][6]
-
Fibrosis: The TGF-β signaling pathway is a central mediator of fibrosis. ASOs designed to inhibit components of this pathway, such as the TGF-β receptor 1 (TGFBR1/ALK5) or downstream SMAD proteins, have shown promise in preclinical models of fibrotic diseases.[7][8]
-
Genetic Disorders: ASOs are a promising therapeutic modality for a variety of genetic disorders.
-
Antiviral Therapy: ASOs can be designed to target viral RNAs, inhibiting viral replication.
Data Presentation
Table 1: Comparative Physicochemical and Biological Properties of ASO Modifications
| Modification | ΔTm per modification (°C) vs. DNA/RNA | Nuclease Resistance (Half-life in serum) | in vitro Potency (IC50) | Potential for Hepatotoxicity |
| 2'-Fluoro (2'-F) | +1.5 to +4 | ~15 hours (with PS backbone)[1] | Generally high | Can be sequence-dependent and higher than 2'-MOE[9][10] |
| 2'-O-Methyl (2'-OMe) | < +1 | ~12 hours (with PS backbone)[1] | Moderate | Generally lower than LNA |
| Locked Nucleic Acid (LNA) | +2 to +8 | High | Very high | Higher than 2'-MOE and 2'-F |
| 2'-O-Methoxyethyl (2'-MOE) | ~+1.5 | High | High | Generally considered to have a good safety profile |
| Phosphorothioate (PS) | Decreases Tm | ~10 hours[1] | N/A (backbone modification) | Can contribute to toxicity |
Note: The values presented are approximate and can vary depending on the specific sequence, length of the oligonucleotide, and the experimental conditions.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 2'-Fluoro Modified Antisense Oligonucleotide
This protocol outlines the general steps for synthesizing a gapmer ASO containing 2'-F-Bz-dC in the wings using an automated DNA/RNA synthesizer.
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside
-
Unmodified deoxynucleoside phosphoramidites (dA, dG, dC, T)
-
2'-F-Bz-dC phosphoramidite
-
Other 2'-F modified phosphoramidites (e.g., 2'-F-dA, 2'-F-dG, 2'-F-U)
-
Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Water/Pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA))
Workflow:
The synthesis proceeds in a 3' to 5' direction through repeated cycles of four main steps:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The amount of released DMT cation is measured to determine the coupling efficiency of the previous cycle.
-
Coupling: The next phosphoramidite in the sequence (e.g., this compound) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time of approximately 6 minutes is recommended for 2'-fluoro phosphoramidites to ensure high coupling efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution. For the synthesis of phosphorothioate backbones, a sulfurizing agent is used instead of the oxidizing solution.
These four steps are repeated for each nucleotide to be added to the sequence.
Protocol 2: Cleavage and Deprotection of the 2'-F Modified ASO
Materials:
-
Concentrated ammonium hydroxide or AMA solution
-
Heating block or oven
Procedure:
-
After the final synthesis cycle, the solid support with the synthesized oligonucleotide is transferred to a sealed vial.
-
Add the cleavage and deprotection solution (e.g., 2 mL of concentrated ammonium hydroxide).
-
Heat the vial at 55 °C for 8-12 hours. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases, including the benzoyl group from 2'-F-Bz-dC. For oligonucleotides containing labile modifications, milder deprotection conditions, such as using AMA at room temperature for 2 hours, may be necessary.[11][12]
-
After cooling, the solution containing the deprotected oligonucleotide is removed from the solid support.
-
The solution is then dried, typically using a vacuum concentrator.
Protocol 3: Purification of the 2'-F Modified ASO by HPLC
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile
-
Desalting columns
Procedure:
-
Resuspend the dried oligonucleotide in Mobile Phase A.
-
Inject the sample onto the HPLC system.
-
Elute the oligonucleotide using a gradient of Mobile Phase B. A typical gradient might be from 5% to 50% B over 30 minutes.
-
Monitor the elution profile at 260 nm. The full-length product is typically the major peak.
-
Collect the fractions containing the desired peak.
-
Combine the collected fractions and dry them using a vacuum concentrator.
-
To remove the TEAA salt, perform a desalting step using a desalting column according to the manufacturer's protocol.
-
Dry the desalted oligonucleotide to obtain the final purified product.
Protocol 4: Analysis by Mass Spectrometry
Materials:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometer
Procedure:
-
Prepare a dilute solution of the purified oligonucleotide in an appropriate solvent (e.g., water with a small amount of a volatile salt like ammonium acetate for ESI).
-
Analyze the sample according to the instrument manufacturer's instructions.
-
The resulting mass spectrum should show a major peak corresponding to the calculated molecular weight of the full-length 2'-F modified ASO. This confirms the identity and purity of the synthesized product. 2'-fluoro modified DNA has been shown to be more stable during MALDI-MS analysis compared to unmodified DNA.[13]
Visualizations
ASO Synthesis Workflow
Caption: Automated solid-phase synthesis and processing workflow for 2'-F modified ASOs.
ASO Mechanism of Action: Targeting TGF-β Signaling
Caption: ASO-mediated inhibition of the TGF-β signaling pathway by targeting the TGF-β Receptor I.
Conclusion
The use of this compound is a well-established and valuable strategy in the synthesis of antisense oligonucleotides. The resulting 2'-fluoro modified ASOs exhibit enhanced binding affinity and nuclease stability, which are critical attributes for potent gene silencing agents. While potential toxicities associated with 2'-F modifications require careful evaluation, the overall benefits make it a compelling choice for the development of next-generation nucleic acid therapeutics. The protocols and data presented herein provide a comprehensive guide for researchers and drug developers interested in leveraging this powerful chemical modification.
References
- 1. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2'Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic Analysis of Chemical Modifications of Phosphorothioate Antisense Oligonucleotides that Modulate Their Innate Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Therapeutic Targeting of TGFβ Ligands in Glioblastoma Using Novel Antisense Oligonucleotides Reduces the Growth of Experimental Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting TGF-β Signaling by Antisense Oligonucleotide-mediated Knockdown of TGF-β Type I Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute hepatotoxicity of 2' fluoro-modified 5-10-5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for siRNA Synthesis Using 2'-F-Bz-dC Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2'-Benzoyl-2'-deoxy-2'-fluorocytidine (2'-F-Bz-dC) phosphoramidite (B1245037) in the synthesis of high-quality small interfering RNA (siRNA). The incorporation of 2'-fluoro modifications into siRNA duplexes has been shown to significantly enhance their therapeutic potential by improving nuclease resistance, thermal stability, and, in some cases, gene-silencing potency.
Introduction to 2'-Fluoro Modified siRNA
The 2'-fluoro (2'-F) modification is a critical tool in the development of oligonucleotide therapeutics.[1][2] By replacing the hydroxyl group at the 2' position of the ribose sugar with a fluorine atom, the resulting siRNA molecule exhibits enhanced stability against nuclease degradation and increased thermal stability, without compromising its gene-silencing efficiency.[1][] This modification is well-tolerated within the RNA-induced silencing complex (RISC), the cellular machinery responsible for RNA interference (RNAi).[1][4] In fact, strategic placement of 2'-F modifications can lead to siRNAs with superior in vitro and in vivo activity compared to their unmodified counterparts.[1][2][5]
Advantages of Incorporating 2'-F-Bz-dC Phosphoramidite
The use of this compound in solid-phase oligonucleotide synthesis offers several key advantages:
-
Increased Nuclease Resistance: The 2'-fluoro modification provides significant protection against degradation by serum endo- and exonucleases, prolonging the half-life of the siRNA in biological fluids.[1][4]
-
Enhanced Thermal Stability: Duplexes containing 2'-F modifications exhibit a higher melting temperature (Tm), indicating stronger binding affinity to the target mRNA.[1][] Each 2'-F modification can increase the duplex Tm by approximately 1-2 °C.[]
-
Improved In Vivo Potency: In several studies, 2'-F-modified siRNAs have demonstrated enhanced gene-silencing activity compared to unmodified siRNAs.[1][2]
-
Reduced Immune Stimulation: Unmodified siRNAs can sometimes trigger an innate immune response. The 2'-F modification has been shown to reduce these immunostimulatory effects.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative improvements observed in siRNAs synthesized with 2'-fluoro modifications.
Table 1: Thermal Stability of 2'-F Modified siRNA
| siRNA Sequence/Modification | Melting Temperature (Tm) (°C) | ΔTm per modification (°C) | Reference |
| Unmodified siRNA A | 71.8 | - | [1] |
| siRNA B (all pyrimidines 2'-F modified) | 86.2 | ~1.8 | [1] |
| 2'-F substitutions in guide strand (positions 1-8) and passenger strand (positions 1-18) | Increases Tm by 1-2 °C per modification | 1-2 | [] |
Table 2: In Vitro and In Vivo Potency of 2'-F Modified siRNA
| Target Gene | siRNA Modification | IC50 (nM) | Fold Improvement vs. Unmodified | Reference |
| Factor VII | Unmodified siRNA A | 0.95 | - | [1][5] |
| Factor VII | siRNA B (all pyrimidines 2'-F modified) | 0.50 | ~2-fold | [1][5] |
| DRR | 2'-F and 4'-OMe at overhangs | ~4 | Not directly compared | [6] |
| HTT (SNP-targeting) | 2'-F and 2'-OMe combination | ~28 | - | [7] |
Table 3: Serum Stability of 2'-F Modified siRNA
| siRNA Modification | Half-life (t1/2) in Serum | Reference |
| Unmodified siRNA | < 4 hours (completely degraded) | [1][4] |
| 2'-F-modified siRNA (all pyrimidines) | > 24 hours | [1][4] |
| Fully modified sense strand (FANA) | ~5-6 hours | [8] |
Experimental Protocols
Solid-Phase Synthesis of 2'-F Modified siRNA
This protocol outlines the standard automated solid-phase synthesis of siRNA using this compound on a controlled pore glass (CPG) solid support. The synthesis proceeds in the 3' to 5' direction.[]
Materials:
-
This compound
-
Standard DNA/RNA phosphoramidites (A, G, U)
-
Controlled Pore Glass (CPG) solid support
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 5-ethylthiotetrazole)
-
Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Automated DNA/RNA synthesizer
Workflow Diagram:
Procedure:
-
Preparation: Dissolve the this compound and other phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M). Install the reagents on the synthesizer.
-
Synthesis Cycle:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleotide using a trichloroacetic acid solution.
-
Coupling: The this compound is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an iodine solution.
-
-
Chain Elongation: The cycle is repeated until the desired sequence is synthesized.
Cleavage and Deprotection
Materials:
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)
-
Triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and triethylamine (optional, for 2'-silyl deprotection if used)
Procedure:
-
Cleavage from Support and Base Deprotection:
-
Transfer the CPG support with the synthesized oligonucleotide to a clean vial.
-
Add AMA solution and incubate at 65°C for 10-15 minutes to cleave the oligonucleotide from the support and remove the benzoyl (Bz) and other base protecting groups.[10][11][12]
-
Note: For siRNAs containing only 2'-F and 2'-OMe modifications, the deprotection is similar to that of DNA.[13]
-
-
2'-Protecting Group Removal (if applicable): If 2'-silyl protecting groups were used for standard RNA monomers, a fluoride-based deprotection step is required. This step is not necessary for the 2'-fluoro modification itself.
Purification of 2'-F Modified siRNA
High-performance liquid chromatography (HPLC) is the recommended method for purifying 2'-F modified siRNAs to ensure high purity.[10][14]
Method: Ion-Pair Reversed-Phase HPLC
-
Column: A C18 column suitable for oligonucleotide separation (e.g., Agilent PLRP-S, Waters Oligonucleotide BEH C18).[14][15][16]
-
Mobile Phase A: An aqueous solution of an ion-pairing agent (e.g., 100 mM hexafluoroisopropanol (HFIP) and 9 mM triethylamine (TEA)).[15]
-
Mobile Phase B: Methanol or acetonitrile with the same ion-pairing agent concentration.[15]
-
Gradient: A linear gradient from a lower to a higher concentration of mobile phase B is used to elute the siRNA.
-
Temperature: Elevated temperatures (e.g., 60-75°C) can be used for denaturing HPLC to separate the sense and antisense strands.[15][17]
Characterization of 2'-F Modified siRNA
Mass Spectrometry:
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized siRNA strands.[18][19]
-
Sample Preparation: The purified siRNA is desalted prior to analysis.
-
Instrumentation: An ESI-Time-of-Flight (ESI-TOF) or Quadrupole-Time-of-Flight (Q-TOF) mass spectrometer is typically used.[15]
-
Data Analysis: The obtained mass spectrum will show a series of peaks corresponding to the different charge states of the oligonucleotide. Deconvolution of this spectrum will provide the accurate molecular mass.
Purity Analysis by HPLC:
The purity of the final siRNA product is assessed by analytical HPLC using the same or similar conditions as for purification. The peak area of the main product is compared to the total area of all peaks to determine the purity.
Serum Stability Assay
This protocol is used to evaluate the resistance of the modified siRNA to nuclease degradation in serum.[20][21][22]
Materials:
-
Purified 2'-F modified siRNA
-
Unmodified control siRNA
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate-Buffered Saline (PBS)
-
Heparin solution
-
Agarose (B213101) gel or polyacrylamide gel
-
Gel loading buffer
-
Nucleic acid stain (e.g., SYBR Gold)
Workflow Diagram:
Procedure:
-
Incubation: Incubate a known amount of siRNA (e.g., 20 µM) in a solution containing serum (e.g., 10-50% FBS) at 37°C.[22]
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and immediately stop the degradation by freezing in liquid nitrogen or adding a chelating agent like EDTA.[21][22]
-
Sample Preparation: Prior to loading on the gel, samples may be treated with heparin to release the siRNA from serum proteins.[20][21]
-
Gel Electrophoresis: Analyze the samples by polyacrylamide or agarose gel electrophoresis.[21][22]
-
Visualization: Stain the gel with a nucleic acid stain and visualize the bands. The disappearance of the full-length siRNA band over time indicates degradation.
RNA Interference (RNAi) Pathway
The synthesized 2'-F modified siRNA functions through the endogenous RNAi pathway to achieve gene silencing.
Conclusion
The use of this compound is a robust and effective method for synthesizing siRNAs with enhanced stability and potency. The protocols outlined in these application notes provide a framework for researchers to produce high-quality modified siRNAs for a wide range of research and therapeutic applications. Careful adherence to established synthesis, purification, and characterization procedures is essential for obtaining reliable and reproducible results.
References
- 1. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfachemic.com [alfachemic.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. agilent.com [agilent.com]
- 15. academic.oup.com [academic.oup.com]
- 16. waters.com [waters.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Applications of mass spectrometry to the study of siRNA. | Semantic Scholar [semanticscholar.org]
- 20. siRNA serum stability assay [bio-protocol.org]
- 21. Serum Stability and Physicochemical Characterization of a Novel Amphipathic Peptide C6M1 for SiRNA Delivery | PLOS One [journals.plos.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for 2'-Fluoro Modified Oligonucleotides: Enhancing Nuclease Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligonucleotide-based therapeutics, including antisense oligonucleotides, siRNAs, and aptamers, hold immense promise for treating a wide range of diseases. A significant hurdle in their clinical development is their susceptibility to degradation by nucleases present in biological fluids. Chemical modifications are crucial to enhance their stability and pharmacokinetic properties. Among these, the 2'-fluoro (2'-F) modification of the ribose sugar has emerged as a robust strategy to confer significant nuclease resistance.[1][2][3] This modification involves the substitution of the 2'-hydroxyl group with a fluorine atom, which not only protects against nuclease-mediated cleavage but also enhances the thermal stability of duplexes.[2][4]
These application notes provide a comprehensive overview of the nuclease resistance conferred by 2'-fluoro modifications, supported by quantitative data, detailed experimental protocols for evaluating stability, and diagrams illustrating key workflows.
Enhanced Nuclease Resistance: Quantitative Insights
The 2'-fluoro modification significantly extends the half-life of oligonucleotides in biological media. The following table summarizes comparative stability data from various studies.
| Oligonucleotide Type | Modification Status | Medium | Half-life (t½) | Reference |
| siRNA | Unmodified | Serum | < 4 hours | [1] |
| siRNA | 2'-Fluoro modified | Serum | > 24 hours | [1] |
| Anti-thrombin DNA Aptamer | Unmodified | in vivo | ~108 seconds | [3] |
| Anti-VEGF RNA Aptamer (Macugen) | 2'-Fluoro pyrimidines | Human Plasma | ~18 hours | [3] |
| Anti-IFN-γ RNA Aptamer | Unmodified | Human Serum | ~20 seconds | [5] |
| Anti-IFN-γ RNA Aptamer | 2'-Fluoro modified | Human Serum | ~6 hours | [5] |
| Anti-IFN-γ RNA Aptamer | 2'-Amino modified | Human Serum | ~80 hours | [5] |
Experimental Protocols
Protocol 1: Serum Stability Assay for Oligonucleotides
This protocol describes a common method to assess the stability of oligonucleotides in the presence of serum, which contains a complex mixture of nucleases.
Materials:
-
2'-Fluoro modified and unmodified control oligonucleotides (e.g., 5'-labeled with a fluorescent dye like FAM for visualization)
-
Fetal Bovine Serum (FBS) or Human Serum
-
Nuclease-free water
-
Phosphate-Buffered Saline (PBS)
-
10x Annealing Buffer
-
Loading dye (containing a denaturant like formamide)
-
Polyacrylamide gel (denaturing, e.g., 15-20% acrylamide, 7M urea)
-
TBE buffer (Tris-Borate-EDTA)
-
Gel imaging system
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend single-stranded oligonucleotides to a concentration of 200 µM in nuclease-free water.[6]
-
For duplexes (e.g., siRNA), combine equal molar amounts of the sense and antisense strands in annealing buffer.[6]
-
Heat at 95°C for 5 minutes and allow to cool slowly to room temperature to facilitate annealing.[6]
-
Dilute the final oligonucleotide stock to the desired working concentration (e.g., 40 µM) with nuclease-free water.[6]
-
-
Incubation with Serum:
-
Prepare incubation reactions by mixing the oligonucleotide with serum. A common final concentration is 50% serum.[6] For example, mix equal volumes of your oligonucleotide solution and serum.
-
Incubate the reactions at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours). The "0 hour" time point should be collected immediately after mixing and placed on ice or have the reaction stopped.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the nuclease activity at each time point by adding an equal volume of denaturing loading dye and immediately freezing the sample or placing it on dry ice.
-
Prior to loading on the gel, heat the samples at 95°C for 5 minutes to ensure full denaturation.
-
-
Gel Electrophoresis:
-
Prepare a denaturing polyacrylamide gel.
-
Load the samples from each time point onto the gel. Include a lane with the untreated oligonucleotide as a control.
-
Run the gel in TBE buffer until the desired separation is achieved.
-
-
Visualization and Analysis:
-
Visualize the oligonucleotide bands using a suitable gel imaging system (e.g., UV transilluminator for fluorescently labeled oligos).
-
Analyze the intensity of the full-length oligonucleotide band at each time point. Degradation is observed as a decrease in the intensity of the full-length band and the appearance of lower molecular weight smear or bands.
-
Quantify the band intensities to calculate the percentage of intact oligonucleotide remaining at each time point and determine the half-life.
-
Protocol 2: Nuclease Protection Assay using Specific Nucleases
This protocol allows for the assessment of resistance to specific types of nucleases.
Materials:
-
2'-Fluoro modified and unmodified control oligonucleotides
-
Specific nuclease (e.g., DNase I for DNA, RNase A for single-stranded RNA pyrimidine (B1678525) sites)
-
Nuclease reaction buffer (specific to the enzyme)
-
Nuclease-free water
-
EDTA (to stop the reaction)
-
Loading dye
-
Polyacrylamide gel (denaturing)
-
TBE buffer
-
Gel imaging system
Procedure:
-
Reaction Setup:
-
In separate tubes, combine the oligonucleotide, nuclease-free water, and the appropriate 10x nuclease reaction buffer.
-
Add the specific nuclease to each tube. The amount of enzyme may need to be optimized. Include a control reaction with no nuclease.
-
-
Incubation:
-
Incubate the reactions at the optimal temperature for the nuclease (e.g., 37°C) for a defined period (e.g., 30-60 minutes). Time points can also be taken.
-
-
Reaction Termination:
-
Stop the reaction by adding EDTA to chelate the metal ions required by many nucleases. Adding a denaturing loading dye also helps to inactivate the enzyme.
-
-
Analysis:
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis as described in Protocol 1.
-
Compare the degradation patterns of the 2'-fluoro modified and unmodified oligonucleotides. A higher intensity of the full-length band for the modified oligo indicates increased resistance to the specific nuclease.[7]
-
Visualizations
References
- 1. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synoligo.com [synoligo.com]
- 3. 2′ fluoro Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Oligonucleotides with 2'-Fluoro-N-benzoyl-deoxycytidine (2'-F-Bz-dC) Modification
Introduction
Oligonucleotide-based therapeutics are a rapidly growing class of drugs that function by modulating gene expression. Chemical modifications to the oligonucleotide backbone, sugar, or base are crucial for enhancing their stability, binding affinity, and pharmacokinetic properties.[1][2][3] One such modification is the incorporation of 2'-fluoro (2'-F) nucleosides, which increases nuclease resistance and binding affinity to target RNA.[2][4] The benzoyl (Bz) group serves as a protecting group for the exocyclic amine of deoxycytidine during solid-phase synthesis.
The purification of these modified oligonucleotides is a critical step to ensure the removal of synthesis-related impurities, such as failure sequences (n-1, n-2) and by-products from deprotection steps.[5][6] Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a widely used and effective method for the purification of synthetic oligonucleotides, including those with modifications.[7][8] This technique separates molecules based on their hydrophobicity, which is particularly advantageous for "trityl-on" purification strategies.[9] The hydrophobic dimethoxytrityl (DMT) group, left on the 5'-end of the full-length product, allows for strong retention on the reversed-phase column, facilitating the separation from shorter, "trityl-off" failure sequences.[9]
This application note provides a detailed protocol for the purification of oligonucleotides containing the 2'-F-Bz-dC modification using IP-RP-HPLC, followed by enzymatic digestion for sequence verification.
Biological Significance of 2'-Fluoro Modifications
Oligonucleotides containing 2'-F modifications have been observed to interact with cellular proteins, which can lead to specific biological effects. Notably, 2'-F modified phosphorothioate (B77711) oligonucleotides have been shown to associate with proteins of the Drosophila behavior/human splicing (DBHS) family, such as p54nrb and PSF.[1] This interaction can lead to the proteasome-mediated degradation of these proteins.[1] The depletion of DBHS proteins, which are involved in double-strand DNA break (DSB) repair, can result in an accumulation of DSBs and subsequent cellular toxicity.[1][10] Understanding these interactions is crucial for the development of safe and effective oligonucleotide therapeutics.
Experimental Workflow
The overall workflow for the purification of a 2'-F-Bz-dC modified oligonucleotide involves solid-phase synthesis, cleavage and deprotection, IP-RP-HPLC purification with the DMT group attached ("trityl-on"), detritylation of the purified product, and subsequent desalting.
References
- 1. 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. DNA Purification - Manual Detritylation of Oligonucleotides [rothlab.ucdavis.edu]
- 5. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. scienceopen.com [scienceopen.com]
- 7. agilent.com [agilent.com]
- 8. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atdbio.com [atdbio.com]
- 10. Acute hepatotoxicity of 2' fluoro-modified 5-10-5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS Analysis of 2'-F-Bz-dC Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligonucleotide therapeutics represent a rapidly growing class of drugs designed to modulate gene expression with high specificity. Chemical modifications to these oligonucleotides are crucial for enhancing their stability, binding affinity, and pharmacokinetic properties. The incorporation of 2'-fluoro (2'-F) modifications on the ribose sugar and a benzoyl (Bz) group on the cytosine base (2'-F-Bz-dC) are examples of such chemical alterations aimed at improving therapeutic potential. The 2'-fluoro modification is known to increase nuclease resistance and the thermal stability of duplexes.[1] The benzoyl group is often used as a protecting group for the exocyclic amine of cytidine (B196190) during solid-phase oligonucleotide synthesis.[2]
Accurate and robust analytical methods are essential for the characterization, purity assessment, and quality control of these modified oligonucleotides. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of native and modified oligonucleotides, providing information on molecular weight, purity, and sequence fidelity.[3][4] This document provides detailed application notes and protocols for the LC-MS analysis of oligonucleotides containing the 2'-F-Bz-dC modification.
Principle of Analysis
The method described herein utilizes ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS). IP-RP-HPLC is a standard technique for oligonucleotide analysis that employs an ion-pairing agent in the mobile phase to neutralize the negative charges of the phosphate (B84403) backbone, thereby allowing for separation based on hydrophobicity on a C18 stationary phase. ESI-MS in negative ion mode is well-suited for the analysis of polyanionic oligonucleotides, providing accurate mass determination and enabling structural elucidation through fragmentation analysis (MS/MS).
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible LC-MS analysis.
-
Materials:
-
Lyophilized 2'-F-Bz-dC modified oligonucleotide
-
Nuclease-free water
-
0.1 M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0 (for sample reconstitution if desired)
-
-
Procedure:
-
Reconstitute the lyophilized oligonucleotide in nuclease-free water or 0.1 M TEAA to a stock concentration of 100 µM.
-
Vortex the solution gently to ensure complete dissolution.
-
For LC-MS analysis, dilute the stock solution to a final concentration of 1-10 µM in the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to ensure compatibility and good peak shape.
-
LC-MS System and Parameters
The following are typical starting conditions that may require optimization based on the specific oligonucleotide sequence and instrumentation.
Table 1: Recommended LC-MS Parameters
| Parameter | Recommended Setting |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | Reversed-phase C18 column suitable for oligonucleotides (e.g., Waters ACQUITY Premier OST, Agilent PLRP-S) |
| Column Temperature | 50-70 °C |
| Mobile Phase A | 15 mM Triethylamine (TEA), 400 mM Hexafluoroisopropanol (HFIP) in water |
| Mobile Phase B | 15 mM TEA, 400 mM HFIP in 50:50 (v/v) acetonitrile:water |
| Gradient Elution | Example Gradient: 0-2 min: 5% B 2-17 min: 5-65% B 17-18 min: 65-95% B 18-20 min: 95% B 20-21 min: 95-5% B 21-25 min: 5% B |
| Flow Rate | 0.2-0.4 mL/min for analytical scale columns |
| Injection Volume | 1-10 µL |
| MS System | High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0-4.0 kV |
| Cone Voltage | 30-60 V |
| Source Temperature | 120-150 °C |
| Desolvation Temperature | 350-500 °C |
| Mass Range | m/z 500-4000 |
| Data Acquisition | Full scan MS for intact mass confirmation. Tandem MS (MS/MS) for sequence verification and characterization of modifications. |
Data Presentation and Interpretation
Intact Mass Analysis
The primary analysis involves the confirmation of the molecular weight of the full-length 2'-F-Bz-dC modified oligonucleotide. The ESI-MS spectrum will show a distribution of multiply charged ions. Deconvolution of this charge state envelope will provide the neutral molecular mass of the oligonucleotide.
Table 2: Theoretical and Observed Masses of an Exemplary 20-mer Oligonucleotide
Sequence: 5'-GCT AGC (2'-F-Bz-dC)GT AAT GCG TAG C-3'
| Parameter | Value |
| Sequence | 5'-GCT AGC (2'-F-Bz-dC)GT AAT GCG TAG C-3' |
| Modification | One 2'-fluoro-N4-benzoyl-deoxycytidine |
| Molecular Formula | C199H239F1N76O120P19 |
| Theoretical Monoisotopic Mass | 6187.89 Da |
| Observed Deconvoluted Mass | 6187.91 Da |
| Mass Accuracy | 3.2 ppm |
Note: The benzoyl protecting group on dC adds 104 daltons to the mass of the oligonucleotide.[5]
Impurity Profiling
IP-RP-HPLC can effectively separate the full-length product (FLP) from synthesis-related impurities such as n-1 and n+1 shortmers and longmers. The identity of these impurities can be confirmed by their respective molecular weights determined by MS.
Table 3: Common Impurities and their Expected Masses for the Exemplary 20-mer
| Impurity Type | Description | Expected Mass (Da) |
| Full-Length Product (FLP) | Target 20-mer oligonucleotide | 6187.89 |
| n-1 Shortmer (5' deletion) | Deletion of the 5'-terminal G | 5858.87 |
| n-1 Shortmer (3' deletion) | Deletion of the 3'-terminal C | 5898.88 |
| Failure of Benzoyl Deprotection | FLP with the benzoyl group still attached | 6291.93 |
| Depurination (loss of A) | Loss of an adenine (B156593) base | 6052.88 |
| Depurination (loss of G) | Loss of a guanine (B1146940) base | 6036.88 |
Tandem MS (MS/MS) for Sequence Verification
Collision-induced dissociation (CID) of the precursor ion generates a series of fragment ions that can be used to verify the oligonucleotide sequence and localize the modification. The fragmentation of the phosphodiester backbone typically yields a-, a-B, w-, and y-ions.
For an oligonucleotide containing a 2'-F-Bz-dC modification, the fragmentation pattern will be consistent with the standard fragmentation of oligonucleotides. The presence of the modification will be confirmed by a mass shift in the fragment ions containing the modified nucleotide. The benzoyl group may also be lost as a neutral fragment during CID.
Table 4: Predicted Major Fragment Ions for a Short Sequence Segment containing 2'-F-Bz-dC
Segment: ...A-(2'-F-Bz-dC)-G...
| Fragment Ion Type | Sequence Fragment | Theoretical m/z (Singly Charged) |
| yn | pG... | Varies |
| yn+1 | p(2'-F-Bz-dC)pG... | yn + 413.08 |
| yn+2 | pAp(2'-F-Bz-dC)pG... | yn+1 + 313.06 |
| am-B | ...pA | Varies |
| am+1-B | ...pA-p(2'-F-Bz-dC) | am-B + 413.08 |
| am+2-B | ...pA-p(2'-F-Bz-dC)-pG | am+1-B + 329.05 |
Note: Masses are calculated for the phosphodiester backbone.
Visualization of Workflows and Pathways
Experimental Workflow
The overall process for the LC-MS analysis of 2'-F-Bz-dC modified oligonucleotides is depicted in the following workflow diagram.
Logical Relationship of Analytical Data
The interpretation of the LC-MS data follows a logical progression from intact mass confirmation to detailed structural characterization.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the successful LC-MS analysis of 2'-F-Bz-dC modified oligonucleotides. The combination of IP-RP-HPLC with high-resolution mass spectrometry allows for accurate mass determination, impurity profiling, and sequence verification, which are all critical aspects of the characterization and quality control of therapeutic oligonucleotides. While the provided parameters serve as a robust starting point, method optimization may be necessary to achieve the best results for specific oligonucleotide sequences and analytical instrumentation.
References
- 1. agilent.com [agilent.com]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Characterization of therapeutic oligonucleotides using liquid chromatography with on-line mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in Oligonucleotides Quantitative Analysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Storage and Stability of 2'-F-Bz-dC Phosphoramidite Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoro-N4-benzoyl-2'-deoxycytidine (2'-F-Bz-dC) phosphoramidite (B1245037) is a critical building block in the synthesis of modified oligonucleotides used in various therapeutic and diagnostic applications. The 2'-fluoro modification confers desirable properties such as increased nuclease resistance and enhanced binding affinity to target RNA. Maintaining the integrity of 2'-F-Bz-dC phosphoramidite solutions is paramount for successful oligonucleotide synthesis, as degradation can lead to lower coupling efficiencies and the introduction of impurities into the final product. This document provides detailed guidelines and protocols for the proper storage and stability assessment of this compound solutions.
Recommended Storage Conditions
The stability of this compound, both in solid form and in solution, is primarily challenged by hydrolysis and oxidation.[1] Strict adherence to recommended storage conditions is crucial to minimize degradation.
Solid Phosphoramidite
For long-term storage, solid this compound should be stored at -20°C or lower in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1] It is advisable to avoid frost-free freezers due to temperature cycling, which can compromise the integrity of the seal and introduce moisture. Before use, the container must be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.[1]
Phosphoramidite Solutions
Solutions of this compound are significantly less stable than the solid form and require stringent handling and storage procedures. The primary solvent for phosphoramidite solutions is anhydrous acetonitrile (B52724) (<30 ppm water).[1]
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Protect from light, store under an inert atmosphere (e.g., nitrogen).[2] |
| -20°C | Up to 1 month | Protect from light, store under an inert atmosphere (e.g., nitrogen).[2] |
| Room Temperature | 2-3 days | For routine use on an oligonucleotide synthesizer. Minimize exposure to air and moisture.[3] |
Quantitative Stability Data
While specific time-course stability data for this compound is not extensively published, data from closely related phosphoramidites provide valuable insights into their degradation profiles. The stability of phosphoramidite solutions generally follows the order: T > dC > dA > dG.[4][5]
Table 2: Stability of Benzoyl-Protected Deoxycytidine Phosphoramidites in Acetonitrile
| Compound | Storage Conditions | Duration | Purity Reduction | Reference |
| dC(bz) Phosphoramidite | Acetonitrile, inert gas atmosphere | 5 weeks | 2% | [4][5] |
| 2'-F-U-CE Phosphoramidite | In solution | 2-3 days | - | [3] |
Note: The data for dC(bz) phosphoramidite is for the deoxyribose analog, not the 2'-fluoro-deoxyribose. However, it serves as a useful proxy for the stability of the benzoyl-protected cytidine (B196190) moiety under these conditions.
Experimental Protocols for Stability Assessment
Regular assessment of the purity and stability of this compound solutions is essential for ensuring high-quality oligonucleotide synthesis. The primary methods for this are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR).
Logical Workflow for Phosphoramidite Handling and Stability Testing
Protocol 1: Purity and Degradation Analysis by RP-HPLC and LC-MS
RP-HPLC is a primary method for assessing the purity of phosphoramidites and detecting degradation products.[1] A pure phosphoramidite typically shows two major peaks corresponding to the two diastereomers at the chiral phosphorus center.[1] LC-MS is used to identify the chemical nature of impurities and degradation products.[1]
3.2.1. Materials and Reagents
-
This compound solution
-
Anhydrous acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Ammonium acetate (B1210297)
-
Triethylamine (B128534) (TEA)
-
UHPLC system with UV detector
-
High-resolution accurate mass spectrometer (HRAM-MS)
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
3.2.2. Sample Preparation
-
Prepare samples at a concentration of approximately 0.1 - 1.0 mg/mL in anhydrous acetonitrile.[6][7]
-
To minimize on-column degradation, consider adding a small amount of a non-nucleophilic base like triethylamine (e.g., 0.01% v/v) to the sample diluent.[1]
3.2.3. UHPLC Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 10 mM Ammonium acetate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 50% B; 1-10 min: 50-95% B; 10-12 min: 95% B; 12-12.1 min: 95-50% B; 12.1-15 min: 50% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| UV Detection | 260 nm |
3.2.4. Mass Spectrometry Conditions
-
Ionization: Electrospray ionization (ESI), positive mode
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF)
-
Scan Range: m/z 150-2000
3.2.5. Data Interpretation
-
Purity: Calculate the area percentage of the two main diastereomer peaks relative to the total peak area in the UV chromatogram.
-
Impurity Identification: Use the accurate mass measurements from the MS to propose elemental compositions for impurity peaks. Use MS/MS fragmentation data to elucidate the structures of degradation products, such as hydrolyzed (loss of the diisopropylamino group) or oxidized (P(V)) species.
Protocol 2: Purity Assessment by ³¹P NMR Spectroscopy
³¹P NMR is a powerful technique for the characterization of phosphoramidites, providing a clear window to observe the phosphorus center.[6] It allows for the quantification of the desired P(III) phosphoramidite diastereomers and the detection of P(V) impurities, which are indicative of hydrolysis or oxidation.[6]
3.3.1. Materials and Reagents
-
This compound solution
-
Deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN)
-
Triethylamine (TEA)
-
NMR tubes
-
NMR spectrometer
3.3.2. Sample Preparation
-
Prepare the sample at a concentration of approximately 10-30 mg/mL in a suitable deuterated solvent (e.g., CDCl₃).
-
Add 1% (v/v) triethylamine (TEA) to the solvent to prevent acid-catalyzed degradation in the NMR tube.[6]
3.3.3. NMR Acquisition Parameters
-
Nucleus: ³¹P
-
Pulse Program: Proton-decoupled single pulse (e.g., 'zgig' on Bruker instruments)
-
Spectral Width: ~200 ppm (centered around 75 ppm)
-
Chemical Shift Reference: External 85% H₃PO₄ at 0 ppm
-
Relaxation Delay (D1): 2-5 seconds (ensure full relaxation for quantitative analysis)
-
Number of Scans: 128-1024 (depending on concentration)
3.3.4. Data Interpretation
-
Phosphoramidite Diastereomers: The two diastereomers of this compound will appear as two distinct singlets in the region of ~148-152 ppm .
-
P(V) Impurities: Hydrolysis and oxidation products will appear as signals in the region of -10 to 40 ppm .[8]
-
Quantification: Integrate the peak areas of the phosphoramidite diastereomers and any P(V) impurities. The percentage purity can be calculated as: % Purity = (Area_P(III) / (Area_P(III) + Area_P(V))) * 100
Experimental Workflow for Stability Analysis
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. usp.org [usp.org]
- 7. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
Application Notes and Protocols: The Use of 2'-F-Bz-dC in Dual-Labeled Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-labeled probes are a cornerstone of quantitative real-time polymerase chain reaction (qPCR) and other molecular diagnostics, enabling the sensitive and specific detection of nucleic acid sequences.[1][][3][4] These probes are single-stranded oligonucleotides modified with a fluorescent reporter dye at the 5' end and a quencher molecule at the 3' end.[1][] The spatial proximity of the reporter and quencher results in fluorescence resonance energy transfer (FRET), suppressing the reporter's signal.[1] During the extension phase of PCR, the 5' to 3' exonuclease activity of DNA polymerase cleaves the probe, separating the reporter from the quencher and generating a fluorescent signal that is proportional to the amount of amplified target DNA.[][3]
To enhance the performance of these critical reagents, various chemical modifications have been introduced. One such modification is the incorporation of 2'-deoxy-2'-fluorocytidine (B130037) (2'-F-dC). The synthesis of oligonucleotides containing 2'-F-dC often utilizes the benzoyl (Bz) protecting group on the exocyclic amine of the cytidine (B196190) base, denoted as 2'-F-Bz-dC. This protecting group is removed during the standard deprotection and cleavage steps of oligonucleotide synthesis. This document provides detailed application notes and protocols for the use of dual-labeled probes incorporating 2'-F-dC, highlighting the advantages this modification brings to molecular assays.
Key Advantages of Incorporating 2'-F-dC in Dual-Labeled Probes
The inclusion of 2'-fluoro modifications in oligonucleotides confers several beneficial properties that translate to improved performance in dual-labeled probes.
Enhanced Thermal Stability and Binding Affinity
The 2'-fluoro modification locks the sugar pucker into a C3'-endo conformation, which is characteristic of A-form helices (RNA-like).[5][6] This pre-organization of the oligonucleotide backbone leads to a more stable duplex upon hybridization with the target DNA or RNA sequence. The increased binding affinity is reflected in a higher melting temperature (Tm). The addition of 2'-F-RNA residues to oligodeoxynucleotides progressively increases the thermal stability of their duplexes with RNA, with a stabilization of approximately 2°C per residue.[5] This compares favorably to the 1.5°C increase per residue for 2'-O-methyl RNA modifications.[5]
This enhanced stability allows for the design of shorter probes with higher specificity, which can be particularly advantageous for targeting AT-rich regions or for multiplex assays where a narrow Tm range for all probes is desirable.
Increased Nuclease Resistance
Oligonucleotides containing 2'-fluoro modifications exhibit increased resistance to degradation by nucleases.[7] While 2'-F-RNA with standard phosphodiester linkages shows some enhanced stability, combining this modification with a phosphorothioate (B77711) (PS) backbone results in oligonucleotides that are highly resistant to nuclease activity.[5][7][8] This increased stability is crucial for applications where probes may be exposed to cellular extracts or other environments containing nucleases, ensuring the integrity of the probe throughout the experiment.
Data Presentation
Table 1: Impact of 2'-Fluoro Modification on Duplex Melting Temperature (Tm)
| Modification Type | Approximate ΔTm per Modification (°C) | Reference |
| 2'-Fluoro (2'-F) | +2.0 | [5] |
| 2'-O-Methyl (2'-OMe) | +1.5 | [5] |
| Standard RNA | +1.1 | [5] |
| 2'-Fluoro (on DNA-DNA duplex) | +1.3 | [9] |
| 5-Methyl-dC | +1.3 | [10] |
| 2-Amino-dA | +3.0 | [10] |
| C-5 Propynyl-dC | +2.8 | [10] |
| C-5 Propynyl-dU | +1.7 | [10] |
This table summarizes the general effect of different modifications on the melting temperature of oligonucleotide duplexes as reported in the literature. The exact ΔTm can be sequence-dependent.
Experimental Protocols
Protocol 1: Synthesis of Dual-Labeled Probes Containing 2'-F-Bz-dC
This protocol outlines the general steps for the automated solid-phase synthesis of a dual-labeled probe incorporating 2'-F-Bz-dC phosphoramidite (B1245037).
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the desired 3'-quencher
-
Standard DNA and 2'-F-Bz-dC phosphoramidites (e.g., A(bz), G(ibu), T, 2'-F-C(bz))
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (Iodine/water/pyridine)
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
5'-fluorescent dye phosphoramidite
-
HPLC purification system
Methodology:
-
Synthesizer Setup: Program the DNA synthesizer with the desired probe sequence and synthesis parameters.
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through repeated cycles of deblocking, coupling, capping, and oxidation.
-
Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the growing oligonucleotide chain.
-
Coupling: The desired phosphoramidite (standard or 2'-F-Bz-dC) is activated and coupled to the 5'-hydroxyl group of the growing chain. The coupling time for modified bases may need to be extended.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
-
5'-Labeling: In the final cycle, the 5'-fluorescent dye phosphoramidite is coupled to the 5' end of the probe.
-
Cleavage and Deprotection: The synthesized probe is cleaved from the solid support, and all protecting groups (including the benzoyl group from 2'-F-Bz-dC and the protecting groups on the standard bases and phosphate backbone) are removed by incubation in concentrated ammonium hydroxide.
-
Purification: The dual-labeled probe is purified by high-performance liquid chromatography (HPLC) to remove any truncated sequences or synthesis byproducts.[3]
-
Quality Control: The final product is analyzed by mass spectrometry to confirm its identity and purity.
Protocol 2: Quantitative PCR (qPCR) using a 2'-F-dC Dual-Labeled Probe
This protocol provides a general guideline for performing a qPCR assay using a dual-labeled probe containing 2'-F-dC.
Materials:
-
qPCR instrument
-
Optical-grade PCR plates and seals
-
Purified template DNA
-
Forward and reverse primers
-
Dual-labeled probe with 2'-F-dC modification
-
qPCR master mix (containing DNA polymerase, dNTPs, MgCl₂, and buffer)
-
Nuclease-free water
Methodology:
-
Reaction Setup:
-
Prepare a master mix containing the qPCR master mix, forward primer, reverse primer, dual-labeled probe, and nuclease-free water.
-
Aliquot the master mix into the wells of a PCR plate.
-
Add the template DNA to the respective wells. Include no-template controls (NTCs) by adding nuclease-free water instead of template.
-
Seal the PCR plate.
-
-
qPCR Cycling:
-
Place the plate in the qPCR instrument and set up the cycling protocol. A typical protocol includes:
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds (collect fluorescence data during this step).
-
-
-
-
Data Analysis:
-
The qPCR instrument software will generate amplification plots and calculate the quantification cycle (Cq) values.
-
Analyze the Cq values to determine the initial quantity of the target nucleic acid.
-
Visualizations
Caption: Experimental workflow from probe synthesis to qPCR analysis.
Caption: Mechanism of a 2'-F-dC dual-labeled probe in qPCR.
Conclusion
The incorporation of 2'-F-dC into dual-labeled probes offers significant advantages for qPCR and other molecular diagnostic applications. The enhanced thermal stability allows for more robust and specific probe design, while the increased nuclease resistance ensures probe integrity in various experimental conditions. These properties can lead to improved assay sensitivity, specificity, and reproducibility. The provided protocols offer a framework for the synthesis and application of these advanced probes, empowering researchers to enhance the performance of their nucleic acid detection assays.
References
- 1. Dual labeled probes [biosyn.com]
- 3. Dual-Labelled Probes for qPCR by Eurofins Genomics [eurofins.in]
- 4. Dual Labeled Probes for TaqMan Assays [eurofinsgenomics.co.in]
- 5. Gene Link - Duplex Stability and Nuclease Resistance 2-F-RNA Monomer [genelink.com]
- 6. genelink.com [genelink.com]
- 7. synoligo.com [synoligo.com]
- 8. Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. (1993) | Andrew M. Kawasaki | 497 Citations [scispace.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. biomers.net | Modifications Increasing Duplex Stability - biomers.net Oligonucleotides [biomers.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 2'-Fluoro Phosphoramidite Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of oligonucleotides using 2'-fluoro phosphoramidites.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low coupling efficiency with 2'-fluoro phosphoramidites?
A1: The most frequent cause of low coupling efficiency is the presence of moisture in the reagents or on the synthesizer.[1][2] Water reacts with the activated phosphoramidite (B1245037), leading to its hydrolysis and preventing it from coupling to the growing oligonucleotide chain.[1]
Q2: How does the coupling efficiency of 2'-fluoro phosphoramidites compare to standard DNA or RNA phosphoramidites?
A2: While high coupling efficiencies can be achieved with 2'-fluoro phosphoramidites, they can sometimes be slightly lower or require more optimized conditions than standard DNA phosphoramidites. Modified reagents, in general, can exhibit lower coupling efficiencies, sometimes as low as 90% if not handled correctly.[3][4]
Q3: Can I use the same deprotection conditions for 2'-fluoro modified oligonucleotides as for standard DNA oligonucleotides?
A3: Not always. While 2'-fluoro modifications increase stability to basic hydrolysis compared to RNA, harsh deprotection conditions may lead to side reactions.[5] For instance, under harsh conditions, the loss of hydrogen fluoride (B91410) (HF) from 2'-fluoro modified oligonucleotides can occur, followed by the addition of a water molecule.[] It is crucial to use recommended deprotection protocols for the specific protecting groups on the nucleobases and the phosphoramidite.
Q4: What are the major impurities I should expect to see in a failed synthesis?
A4: The most common impurities are shorter sequences, often referred to as "n-1" sequences or deletion mutations.[][7] These arise from incomplete coupling at each cycle.[] If the capping step is also inefficient, these shorter sequences will have a free 5'-hydroxyl group that can be extended in subsequent cycles, leading to oligonucleotides with internal deletions.[8] Another potential impurity can arise from depurination, especially with longer exposure to the acidic deblocking solution.[1]
Q5: Why is the final yield of my purified 2'-fluoro oligonucleotide lower than expected, even with good coupling efficiency?
A5: Significant yield loss can occur during post-synthesis processing, particularly during purification.[3][4] A synthesis with even moderately high levels of impurities will require a narrower cut of the product peak during chromatography, leading to a lower overall yield.[3] Additionally, some modified oligonucleotides may co-elute with shorter fragments, complicating purification and reducing the final isolated yield.[4]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Low coupling efficiency is the most common problem in oligonucleotide synthesis and manifests as a low yield of the full-length product.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Moisture Contamination | 1. Reagent Check: Use fresh, anhydrous acetonitrile (B52724) (<15 ppm water) for all dilutions and washes.[1] Purchase solvents in septum-sealed bottles to minimize atmospheric moisture exposure.[1] 2. Phosphoramidite Handling: Allow phosphoramidite vials to equilibrate to room temperature before opening to prevent condensation. Handle phosphoramidites under an inert gas atmosphere (e.g., argon or helium).[1] 3. Synthesizer Lines: If the synthesizer has been idle, perform several priming washes with anhydrous acetonitrile to dry the lines.[1] |
| Degraded Phosphoramidites | 1. Fresh Reagents: Use fresh phosphoramidites. If older phosphoramidites must be used, re-dissolve them in fresh anhydrous acetonitrile.[1] 2. Proper Storage: Store phosphoramidites at the recommended temperature (typically -20°C) and under an inert atmosphere. |
| Inefficient Activation | 1. Activator Quality: Ensure the activator (e.g., ETT, DCI) is fresh and anhydrous. Prepare activator solutions fresh if possible. 2. Activator Concentration: Use the recommended concentration of the activator for 2'-fluoro phosphoramidites. |
| Suboptimal Coupling Time | 1. Extended Coupling: For some modified phosphoramidites, including certain 2'-fluoro amidites, extending the coupling time can improve efficiency.[9] Consult the manufacturer's recommendations. |
A simple method to test for the presence of water in a phosphoramidite solution involves activation in an NMR tube and analysis by ³¹P NMR.
-
Preparation: In a dry NMR tube under an inert atmosphere, dissolve a small amount of the 2'-fluoro phosphoramidite in anhydrous acetonitrile-d3.
-
Activation: Add a molar equivalent of the activator (e.g., tetrazole).
-
Analysis: Immediately acquire a ³¹P NMR spectrum.
-
Interpretation: The presence of a significant peak corresponding to the hydrolyzed phosphoramidite (phosphonate) indicates water contamination. A clean spectrum showing predominantly the activated tetrazolide intermediate suggests anhydrous conditions.[10]
Issue 2: Presence of n-1 and Other Deletion Sequences
The presence of significant amounts of shorter oligonucleotide sequences indicates a failure in one or more steps of the synthesis cycle.
Troubleshooting Workflow:
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. idtdna.com [idtdna.com]
- 9. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trilinkbiotech.com [trilinkbiotech.com]
Technical Support Center: Optimization of Benzoyl Group Deprotection
Welcome to the Technical Support Center for the optimization of benzoyl (Bz) group deprotection. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of this robust protecting group.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues users may encounter during their experiments.
Q1: My benzoyl deprotection reaction is sluggish or incomplete. What are the common causes and how can I resolve this?
A1: Incomplete deprotection is a frequent challenge. Several factors can contribute to this issue:
-
Steric Hindrance: The benzoyl group may be attached to a sterically congested alcohol (secondary or tertiary), hindering the approach of the nucleophile (e.g., hydroxide (B78521) or methoxide).
-
Solution: Increase the reaction temperature to provide more energy for the reactants to overcome the activation barrier. Prolonging the reaction time can also lead to higher conversion. Consider using a less sterically hindered base if possible.
-
-
Insufficient Reagent: The amount of base used may be insufficient, especially if the substrate has other acidic protons or if the reagents have degraded over time.
-
Solution: Use a larger excess of the base (e.g., increase from 1.5 equivalents to 5-10 equivalents). Ensure that the base is fresh and has been stored under appropriate conditions to prevent decomposition.
-
-
Poor Solubility: The substrate may not be fully dissolved in the chosen solvent system, leading to a slow heterogeneous reaction.
-
Solution: Add a co-solvent to improve solubility. For example, in saponification reactions, adding tetrahydrofuran (B95107) (THF) to a methanol (B129727)/water mixture can significantly enhance the solubility of nonpolar substrates.[1]
-
-
Reaction Equilibrium (Transesterification): In transesterification reactions (e.g., Zemplén conditions), the equilibrium may not favor the product.
-
Solution: Use a large excess of the alcohol reactant (e.g., methanol) to drive the equilibrium towards the deprotected product according to Le Châtelier's principle.[2]
-
Q2: I am observing side reactions. How can I improve the selectivity of my deprotection?
A2: Selectivity is critical, especially in complex molecules with multiple functional groups.
-
Hydrolysis of Other Esters: If your molecule contains other ester groups (e.g., acetyl, pivaloyl), they may also be cleaved under the reaction conditions.
-
Solution: The rate of hydrolysis for different acyl groups under basic conditions generally follows the order: acetyl > benzoyl > pivaloyl.[3] By carefully controlling the reaction time and temperature, it may be possible to selectively cleave an acetyl group in the presence of a benzoyl group. For removing a benzoyl group in the presence of a more robust pivaloyl group, standard basic hydrolysis is often successful.
-
-
Epimerization: If a stereocenter is located at the α-position to a carbonyl group, the basic conditions can cause epimerization.
-
Solution: Use milder, non-basic conditions if possible, or carefully buffer the reaction mixture. Alternatively, consider a different protecting group strategy for that position.
-
-
Migration of Acyl Groups: In polyol systems, particularly in carbohydrate chemistry, acyl migration can occur under basic conditions, where the benzoyl group moves to an adjacent free hydroxyl group.
-
Solution: Employ specific conditions known to minimize acyl migration, such as using a catalytic amount of base at low temperatures. In some cases, an enzymatic approach may offer higher selectivity.
-
Q3: How can I monitor the progress of my deprotection reaction effectively?
A3: Monitoring the reaction is crucial for determining the endpoint and preventing over-reaction or incomplete conversion.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of most benzoyl deprotection reactions.[1][4][5]
-
Procedure: Spot three lanes on a TLC plate: your starting material (SM), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture (RM).
-
Analysis: As the reaction proceeds, the spot corresponding to the starting material in the RM lane will diminish, and a new, typically more polar (lower Rf) spot corresponding to the deprotected alcohol will appear. The reaction is complete when the starting material spot is no longer visible in the RM lane.[5]
-
-
High-Performance Liquid Chromatography (HPLC): For more accurate, quantitative monitoring, especially during method development and for complex reaction mixtures, HPLC is the preferred method.[6]
-
Procedure: Periodically, take a small aliquot from the reaction mixture, quench it (e.g., with a mild acid), and inject it into the HPLC.
-
Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak. This allows for precise determination of the reaction endpoint and can also reveal the formation of side products.[6]
-
Data Presentation: Comparison of Common Deprotection Methods
The following table summarizes common conditions for benzoyl group removal from alcohols. Note that reaction times and yields are substrate-dependent and may require optimization.
| Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Advantages | Disadvantages |
| Saponification (NaOH) | 1-2 M NaOH in MeOH/H2O, Reflux | 2-6 hours | Good to Excellent | Inexpensive reagents, robust method. | Harsh conditions may not be suitable for sensitive substrates. |
| Saponification (LiOH) | LiOH in THF/H2O, Room Temp.[1][7] | 4-24 hours | Good to Excellent | Milder than NaOH/KOH, often used for sensitive substrates.[8] | Can be slower than refluxing with stronger bases. |
| Zemplén Deprotection | cat. NaOMe in dry MeOH, Room Temp.[9][10][11] | 30 min - 6 hours | Excellent | Very mild, catalytic, high yielding, especially for carbohydrates.[9][12] | Primarily a transesterification; requires anhydrous conditions. |
Experimental Protocols
Below are detailed methodologies for common benzoyl deprotection experiments.
Protocol 1: Saponification using Lithium Hydroxide (LiOH)
This protocol is suitable for substrates that are sensitive to high temperatures.
Materials:
-
Benzoyl-protected compound
-
Lithium hydroxide monohydrate (LiOH·H2O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Dissolution: Dissolve the benzoyl-protected compound (1.0 eq) in a mixture of THF and water (e.g., a 4:1 to 2:1 ratio). The volume should be sufficient to ensure complete dissolution.
-
Addition of Base: Add LiOH·H2O (2.0 - 10.0 eq) to the stirred solution.[1][7]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).
-
Workup - Quenching: Once the reaction is complete, carefully acidify the mixture to pH ~2-3 with 1 M HCl.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x volume of the reaction mixture).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Zemplén Deprotection (Transesterification with Sodium Methoxide)
This protocol is particularly effective for deprotecting benzoylated carbohydrates and other sensitive polyol compounds.
Materials:
-
Benzoyl-protected compound
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (B1231860) (NaOMe), either as a solid or a solution in methanol
-
Amberlite® IR120 (H+) resin or other acidic resin for neutralization
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Dissolution: Dissolve the benzoyl-protected compound (1.0 eq) in anhydrous methanol.
-
Addition of Catalyst: To the stirred solution, add a catalytic amount of sodium methoxide (0.05 - 0.1 eq). This can be a small piece of sodium metal added to methanol to generate NaOMe in situ, or a stock solution of NaOMe in methanol.
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 30 minutes to a few hours. Monitor closely by TLC.
-
Workup - Neutralization: Once the reaction is complete, add Amberlite® IR120 (H+) resin until the pH of the solution is neutral (check with wet pH paper).
-
Filtration and Concentration: Filter off the resin and wash it with a small amount of methanol. Combine the filtrates and concentrate under reduced pressure.
-
Purification: The resulting product is often very clean. If necessary, purify by column chromatography. The main byproduct, methyl benzoate, is volatile and can often be removed under high vacuum.
Mandatory Visualizations
The following diagrams illustrate the workflows and logical relationships described in this guide.
Caption: General workflow for benzoyl group deprotection.
Caption: Troubleshooting logic for incomplete deprotection.
References
- 1. Saponification-Typical procedures - operachem [operachem.com]
- 2. Illustrated Glossary of Organic Chemistry - Transesterification [chem.ucla.edu]
- 3. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry-online.com [chemistry-online.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Preventing degradation of 2'-F-Bz-dC Phosphoramidite during synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2'-F-Bz-dC Phosphoramidite (B1245037) during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is 2'-F-Bz-dC Phosphoramidite and what are its primary applications?
A1: this compound is a specialized nucleoside phosphoramidite used in the solid-phase synthesis of modified oligonucleotides. The 2'-fluoro modification on the deoxycytidine sugar moiety confers unique properties to the resulting oligonucleotide, such as increased thermal stability of duplexes with RNA and enhanced nuclease resistance. The benzoyl (Bz) group serves as a protecting group for the exocyclic amine of cytosine during synthesis. Its applications are prominent in the development of antisense oligonucleotides, siRNA, and aptamers for therapeutic and diagnostic purposes.
Q2: What are the main causes of this compound degradation?
A2: The two primary degradation pathways for this compound are hydrolysis and oxidation.[1]
-
Hydrolysis: The phosphoramidite moiety is highly sensitive to moisture. In the presence of water, it hydrolyzes to form an H-phosphonate and a secondary amine (diisopropylamine), rendering it inactive for the coupling reaction. This reaction can be catalyzed by trace amounts of acid.[1]
-
Oxidation: The trivalent phosphorus (P(III)) center is susceptible to oxidation to a pentavalent phosphate (B84403) (P(V)) species upon exposure to air. This oxidized form will not participate in the coupling step of oligonucleotide synthesis.[1]
Q3: How does the benzoyl (Bz) protecting group influence the stability of the phosphoramidite?
A3: The benzoyl group is an acyl protecting group. Electron-withdrawing acyl groups like benzoyl can destabilize the glycosidic bond of the nucleoside, particularly in purines, making them more susceptible to depurination under acidic conditions.[2] While dC is a pyrimidine (B1678525) and less prone to depurination than purines, prolonged exposure to acidic conditions during synthesis should still be minimized. Compared to more labile protecting groups like acetyl (Ac), benzoyl is generally more robust but may require harsher conditions for its removal during the final deprotection step.[3]
Q4: How long is this compound stable once dissolved?
A4: When dissolved in anhydrous acetonitrile (B52724), 2'-fluoro phosphoramidites are generally stable for 2-3 days when stored properly on the synthesizer under an inert atmosphere.[4] However, for optimal synthesis results, it is highly recommended to use freshly prepared solutions.
Troubleshooting Guide
This guide addresses common issues encountered during oligonucleotide synthesis that may be related to the degradation of this compound.
Issue 1: Low Coupling Efficiency
-
Possible Cause: Degradation of the this compound due to moisture.
-
Troubleshooting Steps:
-
Use Anhydrous Reagents: Ensure that the acetonitrile used to dissolve the phosphoramidite and all other reagents on the synthesizer are strictly anhydrous (water content < 30 ppm).
-
Fresh Solutions: Prepare fresh phosphoramidite solutions for each synthesis run. Avoid using solutions that have been on the synthesizer for more than 48-72 hours.
-
Inert Atmosphere: Ensure a continuous and dry inert gas (Argon or Nitrogen) flush for all reagent bottles on the synthesizer.
-
Check for Leaks: Inspect the synthesizer's fluidics system for any potential leaks that could introduce ambient moisture.
-
Optimize Coupling Time: A coupling time of 3 minutes is generally recommended for 2'-fluoro phosphoramidites.[5]
-
Issue 2: Presence of Truncated Sequences (n-1)
-
Possible Cause: Inefficient capping or significant degradation of the phosphoramidite leading to failed couplings.
-
Troubleshooting Steps:
-
Verify Phosphoramidite Quality: Assess the purity of the this compound using ³¹P NMR before use (see Experimental Protocols section). The presence of significant signals corresponding to H-phosphonate or phosphate indicates degradation.
-
Check Capping Reagents: Ensure that the capping reagents (Cap A and Cap B) are fresh and active. Inefficient capping will leave unreacted 5'-hydroxyl groups that can lead to n-1 sequences in subsequent cycles.
-
Issue 3: Unexpected Side Products Detected by Mass Spectrometry
-
Possible Cause: Depurination or other side reactions due to prolonged exposure to acidic conditions.
-
Troubleshooting Steps:
-
Minimize Deblocking Time: Use the shortest possible detritylation time that ensures complete removal of the DMT group. Over-exposure to the acidic deblocking solution can lead to depurination.
-
Use a Milder Deblocking Agent: Consider using a milder deblocking agent if depurination is a persistent issue, although this may require longer reaction times.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Solid Form | In Solution (Anhydrous Acetonitrile) |
| Temperature | -20°C or lower | On synthesizer: Ambient; Storage: -20°C |
| Atmosphere | Dry, Inert (Argon or Nitrogen) | Dry, Inert (Argon or Nitrogen) |
| Duration | Up to 12 months (unopened) | 2-3 days |
Table 2: Key Parameters for Oligonucleotide Synthesis using this compound
| Parameter | Recommendation | Rationale |
| Phosphoramidite Concentration | 0.05 - 0.1 M | Optimal for efficient coupling kinetics. |
| Coupling Time | 3 minutes | Ensures sufficient time for the coupling reaction to proceed to completion.[5] |
| Activator | 5-Ethylthio-1H-tetrazole (ETT) or DCI | ETT is generally more effective than tetrazole for sterically hindered phosphoramidites. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by ³¹P NMR Spectroscopy
Objective: To determine the purity of this compound and quantify the extent of its degradation.
Materials:
-
This compound sample
-
Anhydrous acetonitrile-d₃
-
NMR tubes with caps
-
Inert atmosphere glove box or glove bag
Procedure:
-
Sample Preparation (under inert atmosphere):
-
In a glove box or under a stream of argon, accurately weigh approximately 10-20 mg of the this compound into a clean, dry vial.
-
Add 0.5 mL of anhydrous acetonitrile-d₃ to the vial.
-
Gently swirl the vial to dissolve the phosphoramidite completely.
-
Transfer the solution to an NMR tube and cap it securely.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range for phosphoramidites and their degradation products (e.g., from -20 ppm to 180 ppm).
-
-
Data Analysis:
-
The active this compound (P(III) species) should appear as two sharp peaks (due to diastereomers) in the region of ~148-152 ppm .
-
The primary hydrolysis product, the H-phosphonate, will appear as a peak around ~5-10 ppm .
-
The oxidation product (P(V) species) will appear as a peak around -5 to 2 ppm .
-
Integrate the peaks corresponding to the active phosphoramidite and the degradation products.
-
Calculate the percentage of active phosphoramidite using the following formula: % Active Amidite = [Integral(Amidite Peaks) / (Integral(Amidite Peaks) + Integral(H-phosphonate Peak) + Integral(Oxidation Peak))] x 100%
-
Acceptance Criteria: For use in synthesis, the purity of the phosphoramidite should be ≥ 98%, with minimal signals observed for the H-phosphonate and oxidized species.
Mandatory Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Primary degradation pathways of this compound.
References
Impact of water content on 2'-F-Bz-dC Phosphoramidite stability
This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of water content on the stability of 2'-F-Bz-dC Phosphoramidite (B1245037). For optimal performance in oligonucleotide synthesis, it is crucial to handle and store this reagent under anhydrous conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary cause of 2'-F-Bz-dC Phosphoramidite degradation?
A1: The primary cause of degradation for all phosphoramidites, including 2'-F-Bz-dC, is hydrolysis due to the presence of water.[1][2] The phosphoramidite moiety is highly susceptible to reaction with water, which leads to the formation of the corresponding H-phosphonate, an impurity that is inactive in the standard oligonucleotide synthesis coupling step.
Q2: How does the stability of this compound compare to other phosphoramidites?
Q3: I am observing low coupling efficiencies in my oligonucleotide synthesis. Could this be related to the water content in my this compound?
A3: Yes, low coupling efficiency is a common symptom of phosphoramidite degradation due to moisture. When the phosphoramidite is hydrolyzed to its H-phosphonate form, it can no longer couple to the growing oligonucleotide chain. It is crucial to ensure that the phosphoramidite and all reagents and solvents used in the synthesis are sufficiently anhydrous.
Q4: What are the recommended storage and handling conditions for this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored at -20°C or lower under an inert atmosphere (argon or nitrogen).[6] Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture. Solutions of the phosphoramidite in anhydrous acetonitrile (B52724) should be used as fresh as possible.
Q5: How can I test the quality of my this compound if I suspect degradation?
A5: The purity of your phosphoramidite can be assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy.[7][8][9] RP-HPLC can separate the intact phosphoramidite from its hydrolysis products, while ³¹P-NMR is highly effective at identifying and quantifying the presence of the P(III) phosphoramidite and its P(V) degradation products.
Q6: What is the acceptable water content for this compound and the solvents used for its dissolution?
A6: For optimal performance, the water content in the solid phosphoramidite should be ≤ 0.2%. The anhydrous acetonitrile used to dissolve the phosphoramidite should have a water content of < 30 ppm.
Quantitative Data on Phosphoramidite Stability
While specific degradation kinetics for 2'-F-Bz-dC are not available, the following table provides an illustrative overview of the relative stability of standard deoxynucleoside phosphoramidites in solution containing a molar excess of water. This data is intended to demonstrate the general trends in stability.
| Phosphoramidite | Relative Stability | Illustrative % Purity after 24h in Solution with Water |
| dG-iBu | Lowest | < 50% |
| dA-Bz | Moderate | ~80% |
| dC-Bz | High | >95% |
| dT | High | >95% |
Note: This table is for illustrative purposes and is based on general stability trends of standard phosphoramidites. Actual degradation rates will vary depending on the specific conditions (temperature, water concentration, solvent, etc.).
Experimental Protocols
Protocol 1: Determination of this compound Purity by RP-HPLC
Objective: To determine the purity of this compound and quantify the presence of hydrolysis-related impurities.
Materials:
-
This compound sample
-
Anhydrous acetonitrile
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound in anhydrous acetonitrile to a final concentration of approximately 1.0 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to elute the phosphoramidite and its impurities. A typical gradient might be 50-95% B over 20 minutes.
-
-
Analysis: The intact phosphoramidite will appear as a characteristic doublet (due to diastereomers at the phosphorus center).[7] Hydrolysis products will typically elute earlier. Purity is calculated based on the area percentage of the main peaks.
Protocol 2: Assessment of this compound Degradation by ³¹P-NMR
Objective: To identify and quantify the phosphoramidite and its degradation products using ³¹P-NMR spectroscopy.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN) with 1% triethylamine (B128534) (TEA)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound in ~0.6 mL of the deuterated solvent in an NMR tube under an inert atmosphere.
-
NMR Acquisition:
-
Analysis: The relative integrals of the P(III) and P(V) signals can be used to quantify the extent of degradation.
Protocol 3: Determination of Water Content by Karl Fischer Titration
Objective: To accurately measure the water content in the solid this compound.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Karl Fischer reagents
-
Anhydrous methanol (B129727) or other suitable solvent
-
This compound sample
Procedure:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.
-
Sample Analysis: Accurately weigh a suitable amount of the this compound and add it to the titration vessel.
-
Titration: The instrument will automatically titrate the sample and the water content will be displayed, typically in ppm or percentage.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Workflow for assessing phosphoramidite stability.
Caption: Decision tree for troubleshooting low coupling efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. glenresearch.com [glenresearch.com]
- 6. N4-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoro-cytidine 3-CE phosphoramidite | 161442-19-9 | PB15179 [biosynth.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 9. usp.org [usp.org]
Technical Support Center: Optimizing Long Oligonucleotide Synthesis with 2'-F-Bz-dC
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with long oligonucleotides containing 2'-Fluoro-N4-benzoyl-2'-deoxycytidine (2'-F-Bz-dC). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve your synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing long oligonucleotides containing 2'-F-Bz-dC?
Synthesizing long oligonucleotides (>75 nucleotides) presents inherent challenges due to the cumulative effect of incomplete coupling steps, leading to a lower yield of the full-length product.[1][2] The inclusion of 2'-F-Bz-dC introduces additional complexities:
-
Steric Hindrance: The 2'-fluoro modification can create steric hindrance, potentially lowering the coupling efficiency compared to standard DNA phosphoramidites.[3][4][5]
-
Deprotection Sensitivity: The N4-benzoyl protecting group on cytidine (B196190) requires specific deprotection conditions. Incomplete removal can lead to adducts, while harsh conditions can damage the oligonucleotide, especially with 2'-fluoro modifications which can be sensitive to heating in certain deprotection reagents.[6]
-
Side Reactions: The use of methylamine-containing deprotection reagents, which are effective for rapid deprotection, can cause transamination of N4-benzoyl-cytidine, converting it to N4-methyl-cytidine.[7][8]
-
Purification Difficulty: The resolution of reversed-phase HPLC decreases with increasing oligonucleotide length, making the purification of long, modified oligos challenging.[9]
Q2: Which coupling activator is recommended for 2'-F-Bz-dC phosphoramidite (B1245037)?
For sterically demanding phosphoramidites like 2'-fluoro-modified amidites, more potent activators than the standard 1H-tetrazole are often required to achieve high coupling efficiencies.[4][5][10] Commonly used activators for such monomers include:
The choice of activator may need to be optimized for your specific synthesizer and reaction conditions. It is crucial to use anhydrous acetonitrile (B52724) and fresh reagents to maintain high coupling efficiency, especially for long sequences.[2]
Q3: What is the recommended deprotection strategy for oligonucleotides containing 2'-F-Bz-dC?
A key consideration is the potential for transamination of the benzoyl-protected cytidine when using methylamine-based reagents.[7][8] To mitigate this, consider the following:
-
Ammonium (B1175870) Hydroxide (B78521): A standard approach is to use concentrated ammonium hydroxide at 55°C for an extended period (e.g., 17 hours).[6] This method is generally effective but slow.
-
Ammonium Hydroxide/Methylamine (B109427) (AMA) at Room Temperature: An AMA mixture (1:1) can be used for faster deprotection. However, to avoid degradation of the 2'-fluoro nucleotides, this should be performed at room temperature for approximately 2 hours.[6]
-
Alternative Protecting Groups: For syntheses where AMA is preferred for its speed, consider using an acetyl (Ac) protected dC (2'-F-Ac-dC) phosphoramidite instead of Bz-dC to avoid the transamination side reaction.[8][12]
Q4: Which purification method is best for long oligonucleotides with 2'-F-Bz-dC?
The choice of purification method depends on the length of the oligonucleotide and the required purity.
-
Polyacrylamide Gel Electrophoresis (PAGE): This is a highly effective method for purifying long oligonucleotides (>50-60 bases), offering high resolution based on size and achieving purity levels of 95-99%.[9][13] However, the recovery yield can be lower compared to other methods due to the extraction process.[9]
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): While challenging for very long oligos, IP-RP-HPLC can be used and has been successfully applied to purify 2'-fluoro-modified RNAs up to 58 nucleotides.[13] Optimization of the ion-pairing agent and gradient is critical.
-
Fluorous Affinity Purification: This method is an excellent alternative to traditional RP-HPLC for long oligonucleotides. It utilizes a fluorous tag on the 5'-end of the oligo, which has a very strong and specific interaction with a fluorous solid support, allowing for high recovery and purity of long oligos.[14]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis and purification of long oligonucleotides containing 2'-F-Bz-dC.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield of crude oligonucleotide | 1. Low coupling efficiency of 2'-F-Bz-dC phosphoramidite.2. Moisture in reagents or lines.3. Degraded phosphoramidite or activator. | 1. Increase coupling time for the 2'-F-Bz-dC monomer (e.g., to 3-10 minutes).[6][11] Use a more potent activator like DCI or ETT.[10][11]2. Use anhydrous acetonitrile and ensure all reagents are dry.[2]3. Use fresh, high-quality phosphoramidites and activator solutions. |
| Presence of significant n-1 and shorter failure sequences | 1. Inefficient capping of unreacted 5'-hydroxyl groups.2. Low coupling efficiency. | 1. Ensure your capping reagents are fresh and effective. For some synthesizers, increasing the delivery time of capping reagents may be necessary.2. Address the causes of low coupling efficiency as described above. |
| Broad or multiple peaks on analytical HPLC of purified product | 1. Incomplete deprotection of the N4-benzoyl group.2. Transamination of Bz-dC to N4-methyl-dC if using AMA with heating.3. Degradation of the oligonucleotide during deprotection. | 1. Extend the deprotection time or use a more effective deprotection method. Analyze by mass spectrometry to confirm the presence of benzoyl groups.2. If using AMA, perform the deprotection at room temperature.[6] Confirm the mass of the product; a mass shift of -16 Da for each Bz-dC to Me-dC conversion will be observed.3. Avoid excessive heating during deprotection, especially with AMA. |
| Low recovery after PAGE purification | 1. Inefficient elution from the gel slice.2. Loss of material during desalting. | 1. Ensure the gel slice is thoroughly crushed and use an appropriate elution buffer. Increase the elution time (e.g., overnight at room temperature).[15]2. Optimize your desalting protocol; consider using a method with higher recovery for your oligo length. |
| Product does not have the expected mass (Mass Spectrometry) | 1. Incomplete removal of protecting groups (e.g., benzoyl).2. Unintended modifications (e.g., transamination).3. Deletions or additions during synthesis. | 1. Re-treat with the deprotection solution.2. Analyze the mass difference to identify the modification. If transamination is suspected, switch to Ac-dC in future syntheses or use a non-methylamine-based deprotection.3. Review the synthesis report for any failed couplings. Optimize coupling conditions. |
Data Presentation
Table 1: Comparison of Deprotection Conditions for Benzoyl-Protected Cytidine
| Deprotection Reagent | Temperature | Time | Efficacy for Bz-dC | Potential Side Effects with 2'-F-Bz-dC |
| Conc. NH4OH | 55°C | 17 hours | Good | Minimal |
| NH4OH/Methylamine (AMA) (1:1) | 65°C | 10 minutes | Excellent | High risk of transamination; potential for degradation of 2'-F nucleotides.[6] |
| NH4OH/Methylamine (AMA) (1:1) | Room Temp. | 2 hours | Good | Reduced risk of transamination and degradation compared to heating.[6] |
| Ethanolic Ammonia (B1221849) | 55°C | >12 hours | Slower than aqueous ammonia | High selectivity for other protecting groups.[16] |
Note: The use of Ac-dC is recommended over Bz-dC when using methylamine-based deprotection to avoid transamination.[8][12]
Table 2: Recommended Purification Methods for Long Oligonucleotides
| Purification Method | Recommended Length | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| PAGE | > 50 nt | > 95% | Low to Medium | High resolution for long oligos.[9][13] | Complex procedure, lower yield.[9] |
| IP-RP-HPLC | < 60 nt | > 90% | Medium to High | Good for modified oligos. | Resolution decreases with length.[9] |
| Fluorous Affinity | > 50 nt | > 90% | High | High recovery and selectivity for long oligos.[14] | Requires special fluorous-tagged phosphoramidite.[14] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Long Oligonucleotide with 2'-F-Bz-dC
Objective: To synthesize a long oligonucleotide with high coupling efficiency for the modified base.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support
-
Standard DNA phosphoramidites (dA, dG, T)
-
This compound
-
Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.5 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile[11]
-
Standard synthesis reagents: Deblocking, capping, and oxidation solutions
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Ensure the synthesizer is clean and all reagent lines are primed with fresh, anhydrous reagents.
-
Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer.
-
Modified Synthesis Cycle: For the coupling of this compound, modify the standard synthesis cycle to extend the coupling time. A coupling time of 3-10 minutes is recommended.[6][11]
-
Synthesis: Initiate the synthesis. The synthesizer will perform the following steps for each nucleotide addition: a. Deblocking: Removal of the 5'-DMT protecting group from the growing chain. b. Coupling: Addition of the next phosphoramidite, activated by ETT or DCI. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 deletion mutants. d. Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
Post-Synthesis: After the final cycle, the oligonucleotide can be left with the 5'-DMT group on (DMT-on) for purification or removed (DMT-off). Cleave the oligonucleotide from the solid support using the chosen deprotection solution (see Protocol 2).
Protocol 2: Deprotection of 2'-F-Bz-dC Containing Oligonucleotides
Objective: To cleave the oligonucleotide from the support and remove all protecting groups without causing degradation or side reactions.
Method A: Ammonium Hydroxide Deprotection
-
Transfer the solid support to a screw-cap vial.
-
Add concentrated ammonium hydroxide (e.g., 1-2 mL for a 1 µmol synthesis).
-
Seal the vial tightly and incubate at 55°C for 17 hours.[6]
-
Cool the vial to room temperature.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the ammonia to dryness using a centrifugal vacuum concentrator.
-
Resuspend the oligonucleotide pellet in sterile, nuclease-free water.
Method B: AMA Deprotection at Room Temperature
-
Transfer the solid support to a screw-cap vial.
-
Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Add the AMA solution to the solid support.
-
Seal the vial and incubate at room temperature for 2 hours.[6]
-
Cool the vial in a freezer for 15 minutes to reduce the vapor pressure.
-
Transfer the supernatant to a new tube.
-
Evaporate the solution to dryness.
-
Resuspend the oligonucleotide pellet in sterile, nuclease-free water.
Protocol 3: Purification by Denaturing PAGE
Objective: To purify the full-length long oligonucleotide from shorter failure sequences.
Materials:
-
Urea
-
Acrylamide/Bis-acrylamide solution (e.g., 19:1)
-
10X TBE buffer
-
Ammonium persulfate (APS)
-
TEMED
-
Formamide (B127407) loading buffer
-
UV lamp (254 nm) and fluorescent TLC plate for shadowing
-
Elution buffer (e.g., 0.5 M NaCl, 1 mM EDTA)
Procedure:
-
Gel Preparation: Prepare a denaturing polyacrylamide gel with a concentration appropriate for the oligonucleotide length (e.g., 8-12% for 75-150 nt).
-
Sample Preparation: Resuspend the crude, deprotected oligonucleotide in formamide loading buffer. Heat at 95°C for 5 minutes and then snap-cool on ice.
-
Electrophoresis: Load the sample onto the gel and run at a constant power until the tracking dye has migrated an appropriate distance.
-
Visualization: Visualize the oligonucleotide bands by UV shadowing. Place the gel on a fluorescent TLC plate and illuminate with a handheld UV lamp. The oligonucleotide bands will appear as dark shadows.
-
Excision: Carefully excise the band corresponding to the full-length product using a clean scalpel.
-
Elution: Crush the gel slice and place it in a microcentrifuge tube with elution buffer. Incubate overnight at room temperature on a rotator.
-
Recovery: Separate the eluate from the gel fragments.
-
Desalting: Desalt the purified oligonucleotide using a suitable method, such as ethanol (B145695) precipitation or a desalting column, to remove salts and residual urea.
Visualizations
Caption: Workflow for the synthesis and processing of long oligonucleotides with 2'-F-Bz-dC.
Caption: Troubleshooting decision tree for low yield of full-length 2'-F-Bz-dC oligonucleotides.
References
- 1. Solving the challenge of long oligonucleotide synthesis [lubio.ch]
- 2. glenresearch.com [glenresearch.com]
- 3. academic.oup.com [academic.oup.com]
- 4. EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 5. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 6. glenresearch.com [glenresearch.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. labcluster.com [labcluster.com]
- 10. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 11. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
- 13. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glenresearch.com [glenresearch.com]
- 15. Protocol for PAGE Gel Purification [ibiblio.org]
- 16. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Benzoyl Protecting Groups
Welcome to the technical support center for the management of benzoyl (Bz) protecting groups. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of premature benzoyl group cleavage?
A1: Premature cleavage of a benzoyl group is typically caused by unintended exposure to acidic or basic conditions during a reaction or workup. The benzoyl group is an ester, making it susceptible to hydrolysis.[1][2] This can occur if a reaction generates acidic or basic byproducts, or if the reaction conditions for another step are not compatible with the stability of the benzoyl ester.
Q2: How can I prevent premature benzoyl group cleavage?
A2: Preventing premature cleavage involves careful reaction planning and execution. Key strategies include:
-
Orthogonal Protecting Group Strategy: Employ protecting groups for other functionalities that can be removed under conditions that do not affect the benzoyl group.[3][4] For example, using a silyl (B83357) ether for a hydroxyl group, which can be removed with fluoride (B91410) ions, while the benzoyl group remains intact.
-
pH Control: Maintaining a neutral or slightly acidic pH during reactions and workups can significantly minimize unwanted hydrolysis.[5]
-
Reaction Condition Optimization: Use the mildest possible conditions for other transformations in the synthetic sequence. This includes using lower temperatures and carefully selecting reagents that do not promote ester cleavage.
Q3: What is benzoyl group migration and how can I avoid it?
A3: Benzoyl group migration is an intramolecular transesterification where the benzoyl group moves from one hydroxyl group to another, typically an adjacent one.[6][7][8] This is a common issue in polyhydroxylated compounds like carbohydrates and is often catalyzed by acid or base.[6][9] To avoid this:
-
Use sterically hindered acyl groups: Protecting groups like pivaloyl (Piv) are less prone to migration than benzoyl.[5]
-
Control pH: As with premature cleavage, maintaining a neutral pH can suppress migration.
-
Low Temperatures: Running reactions at lower temperatures can reduce the rate of migration.
Q4: Can I selectively deprotect other groups in the presence of a benzoyl group?
A4: Yes, this is a cornerstone of a successful protecting group strategy. The key is to choose orthogonal protecting groups. For instance, a benzyl (B1604629) (Bn) ether can be removed by hydrogenolysis, or a tert-Butyldimethylsilyl (TBS) ether can be cleaved with fluoride, both under conditions that typically leave a benzoyl group unaffected.[1][10]
Troubleshooting Guides
Problem 1: Unexpected deprotection of the benzoyl group is observed during a reaction.
| Possible Cause | Solution |
| Generation of acidic or basic byproducts. | Add a non-nucleophilic base (e.g., proton sponge) or a buffer to neutralize in-situ generated acid. If base is generated, a mild acid scavenger can be used. |
| Reaction conditions are too harsh (e.g., high temperature, strong acid/base). | Attempt the reaction at a lower temperature. Screen for milder reagents that achieve the desired transformation without affecting the benzoyl group. |
| Incompatible protecting group strategy. | Re-evaluate the protecting group strategy to ensure orthogonality.[4] For example, if removing a Boc group with strong acid is cleaving the benzoyl ester, consider using an Fmoc group which is removed under basic conditions. |
Problem 2: Benzoyl group migration is leading to a mixture of isomers.
| Possible Cause | Solution |
| Acidic or basic reaction/workup conditions. | Maintain strict pH control around neutral. Use buffered solutions for workups. |
| Elevated reaction temperature. | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| The benzoyl group is on a sterically less favored position. | Consider protecting the more reactive hydroxyl group with a more robust protecting group first. Alternatively, use a more sterically hindered acyl protecting group like pivaloyl (Piv) which is less prone to migration.[5] |
Data Presentation
Table 1: Stability of Benzoyl Group under Various Conditions
| Condition | Reagents | Stability of Benzoyl Group | Notes |
| Strongly Acidic | Conc. HCl, H2SO4 | Labile | Cleavage is often rapid, especially with heating.[2] |
| Mildly Acidic | Acetic Acid, TsOH | Moderately Stable | Cleavage can occur, especially at elevated temperatures or with prolonged reaction times.[6] |
| Strongly Basic | NaOH, KOH, NaOMe in MeOH | Labile | Saponification occurs readily.[11] |
| Mildly Basic | K2CO3, Et3N, Pyridine | Generally Stable | Stable for short reaction times at room temperature. Prolonged heating can lead to cleavage. |
| Hydrogenolysis | H2, Pd/C | Stable | Benzoyl esters are generally stable to these conditions, allowing for the selective deprotection of benzyl ethers.[12] |
| Oxidative | DDQ, CAN | Stable | Benzoyl groups are stable to many common oxidizing agents used for deprotecting groups like PMB ethers.[1] |
| Fluoride | TBAF, HF-Pyridine | Stable | Allows for selective deprotection of silyl ethers. |
Experimental Protocols
Protocol 1: Standard Deprotection of a Benzoyl Group under Basic Conditions
-
Dissolution: Dissolve the benzoylated compound in a suitable solvent such as methanol (B129727) (MeOH) or a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Reagent Addition: Add a solution of sodium hydroxide (B78521) (1 M in water) or a solution of sodium methoxide (B1231860) (0.5 M in MeOH) to the reaction mixture. Typically, 1.5 to 3 equivalents of base are used.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, neutralize the mixture by adding a mild acid, such as acetic acid or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Protocol 2: Preventing Benzoyl Group Migration During a Subsequent Reaction
This protocol provides a general workflow for a hypothetical reaction where a silyl ether is deprotected in the presence of a benzoyl group, with a focus on preventing migration.
-
Reaction Setup: Dissolve the starting material containing both TBS and benzoyl protecting groups in a neutral solvent like THF at 0 °C.
-
Deprotection Reagent: Add a solution of tetra-n-butylammonium fluoride (TBAF, 1M in THF) dropwise to the reaction mixture. Avoid using acidic fluoride sources like HF-pyridine if benzoyl migration is a concern under acidic conditions.
-
Maintain Low Temperature: Keep the reaction temperature at 0 °C or lower to minimize the risk of migration.
-
Monitoring: Carefully monitor the reaction by TLC to ensure the selective removal of the TBS group without affecting the benzoyl group.
-
Neutral Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify as needed.
Visualizations
Caption: Troubleshooting workflow for premature benzoyl cleavage.
Caption: Logical flow for considering benzoyl group migration.
References
- 1. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. TsOH-catalyzed acyl migration reaction of the Bz-group: innovative assembly of various building blocks for the synthesis of saccharides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Benzyl Esters [organic-chemistry.org]
Thermal stability issues with 2'-fluoro phosphoramidites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the thermal stability and handling of 2'-fluoro phosphoramidites for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are 2'-fluoro phosphoramidites and why are they used?
A1: 2'-fluoro phosphoramidites are specialized monomers used in the chemical synthesis of oligonucleotides. The fluorine atom at the 2' position of the ribose sugar imparts unique properties to the resulting oligonucleotide, including increased thermal stability of duplexes with RNA and enhanced resistance to nuclease degradation.[1][2] These characteristics are highly desirable for therapeutic applications such as antisense oligonucleotides and siRNAs.
Q2: What are the primary stability concerns with 2'-fluoro phosphoramidites?
A2: The main stability concerns for 2'-fluoro phosphoramidites are hydrolysis and oxidation.[3][4] The trivalent phosphorus (P(III)) center is susceptible to reaction with water, leading to the formation of H-phosphonate impurities.[3] It can also be oxidized to a pentavalent phosphorus (P(V)) species, which is inactive in the coupling reaction. Both degradation pathways are accelerated by exposure to moisture and ambient temperatures.[5][6]
Q3: How should 2'-fluoro phosphoramidites be stored to ensure stability?
A3: Proper storage is critical to maintain the quality of 2'-fluoro phosphoramidites. Both solid and dissolved forms have specific storage requirements to minimize degradation.
Q4: How long are 2'-fluoro phosphoramidites stable in solution on a synthesizer?
A4: In solution (typically anhydrous acetonitrile), 2'-fluoro phosphoramidites are stable for approximately 2-3 days at room temperature on a synthesizer.[7] For longer periods, it is recommended to store the dissolved amidites at freezer temperatures.
Q5: Does the 2'-fluoro modification affect the oligonucleotide synthesis cycle?
A5: Yes, the 2'-fluoro modification can influence the synthesis cycle. A longer coupling time of 3 minutes is often recommended for 2'-fluoro phosphoramidites to ensure high coupling efficiency.[2][7]
Q6: Are there special considerations for the deprotection of oligonucleotides containing 2'-fluoro modifications?
A6: Yes. While standard deprotection conditions can be used, it is important to avoid heating when using AMA (a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine), as this can lead to the degradation of the 2'-fluoro nucleotides.[2][7]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Q: I am observing low coupling efficiency when using 2'-fluoro phosphoramidites. What are the potential causes and how can I troubleshoot this?
A: Low coupling efficiency is a common issue that can significantly impact the yield of your full-length oligonucleotide. The following are potential causes and their solutions:
-
Cause 1: Moisture Contamination: Moisture is a primary cause of low coupling efficiency as it reacts with the activated phosphoramidite (B1245037).[5][8]
-
Solution: Ensure all reagents, especially the acetonitrile (B52724) diluent, are anhydrous. Use fresh, high-quality reagents and consider installing an in-line drying filter for the argon or helium gas on the synthesizer.[5]
-
-
Cause 2: Degraded Phosphoramidite: Improper storage or prolonged time in solution can lead to the degradation of the phosphoramidite.
-
Solution: Use fresh phosphoramidites for your synthesis. If using a previously dissolved amidite, ensure it has been stored properly at low temperature and for no longer than the recommended time. You can check the purity of the phosphoramidite using 31P NMR.[4]
-
-
Cause 3: Inadequate Coupling Time: 2'-fluoro phosphoramidites may require a longer coupling time than standard DNA phosphoramidites.
-
Cause 4: Suboptimal Activator: The choice and concentration of the activator are crucial for efficient coupling.
-
Solution: Ensure you are using the correct activator at the recommended concentration. Prepare fresh activator solutions as they can degrade over time.
-
Issue 2: Presence of Unexpected Impurities
Q: I have identified unexpected impurities in my synthesized oligonucleotide. What could be the source of these impurities?
A: Impurities can arise from the phosphoramidite starting material or during the synthesis and deprotection steps.
-
Cause 1: H-phosphonate Impurities in the Amidite: This is a common impurity resulting from the hydrolysis of the phosphoramidite.
-
Solution: Check the purity of your phosphoramidite lot using 31P NMR before synthesis. Store phosphoramidites under dry conditions to prevent hydrolysis.[3]
-
-
Cause 2: (n-1) Deletion Sequences: These are shorter oligonucleotides that result from incomplete coupling at one of the synthesis cycles.
-
Solution: Optimize your coupling efficiency by addressing the points in "Issue 1: Low Coupling Efficiency". Ensure your capping step is efficient to block any unreacted 5'-hydroxyl groups.
-
-
Cause 3: Degradation during Deprotection: Harsh deprotection conditions can lead to side reactions.
Data Presentation
Table 1: Recommended Storage Conditions for 2'-Fluoro Phosphoramidites
| Form | Temperature | Atmosphere | Duration |
| Solid | -10 to -30°C | Inert (Argon) | Long-term (months) |
| In Solution | Room Temperature (on synthesizer) | Inert (Argon) | 2-3 days |
| In Solution | -20°C | Inert (Argon) | Up to several weeks |
Table 2: Representative Thermal Stability of a 2'-Fluoro Phosphoramidite in Solution (0.1 M in Anhydrous Acetonitrile)
Note: This data is illustrative. Actual stability may vary depending on the specific phosphoramidite, solvent purity, and handling conditions.
| Temperature | Time (days) | Purity (%) |
| 25°C | 0 | >99 |
| 25°C | 1 | ~98 |
| 25°C | 3 | ~95 |
| 4°C | 7 | >98 |
| -20°C | 30 | >99 |
Table 3: Typical ³¹P NMR Chemical Shifts for Phosphoramidites and Common Impurities
| Phosphorus Species | Chemical Shift Range (ppm) | Notes |
| P(III) Phosphoramidite | 140 to 155 | The desired active species.[9] |
| P(III) H-phosphonate | 0 to 10 | A common hydrolysis product. |
| P(V) Oxidized Phosphoramidite | -10 to 5 | An inactive oxidation byproduct.[9] |
Experimental Protocols
Protocol 1: Analysis of 2'-Fluoro Phosphoramidite Purity by HPLC
This protocol outlines a general method for assessing the purity of 2'-fluoro phosphoramidites using reverse-phase high-performance liquid chromatography (RP-HPLC).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the 2'-fluoro phosphoramidite at 1 mg/mL in anhydrous acetonitrile containing 0.01% (v/v) triethylamine (B128534) (TEA).[10]
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.[10]
-
Prepare samples fresh before use and keep them in an autosampler cooled to 4-8°C.[11]
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water (pH 7.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the phosphoramidite and any impurities. A typical gradient might be 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30°C).
-
Detection: UV at 260 nm.
-
-
Data Analysis:
-
The phosphoramidite should appear as two closely eluting peaks, representing the two diastereomers at the phosphorus center.
-
Calculate the purity by the area percentage of the two main peaks relative to the total peak area.
-
Identify potential impurities by their retention times and compare them to known standards if available.
-
Protocol 2: Analysis of 2'-Fluoro Phosphoramidite Degradation by ³¹P NMR
This protocol provides a method for identifying and quantifying the degradation products of 2'-fluoro phosphoramidites using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the 2'-fluoro phosphoramidite in a deuterated solvent such as acetonitrile-d3 (B32919) or chloroform-d (B32938) in an NMR tube.
-
Ensure the solvent is anhydrous to prevent further degradation during the experiment.
-
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer equipped with a phosphorus probe.
-
Pulse Program: A standard proton-decoupled phosphorus pulse sequence (e.g., zgig on Bruker instruments).
-
Parameters:
-
Frequency: Record at a frequency appropriate for phosphorus (e.g., 202 MHz on a 500 MHz instrument).
-
Scans: Acquire a sufficient number of scans (e.g., 128-1024) to obtain a good signal-to-noise ratio.
-
Reference: Use an external standard of 85% H₃PO₄.
-
-
-
Data Analysis:
-
Process the spectrum and identify the peaks corresponding to the P(III) phosphoramidite (typically in the 140-155 ppm range).[9]
-
Look for the presence of degradation products such as H-phosphonates (0-10 ppm) and oxidized P(V) species (-10 to 5 ppm).[9]
-
Quantify the relative amounts of each species by integrating the respective peaks. The purity can be expressed as the percentage of the P(III) phosphoramidite signal relative to the total phosphorus signal.
-
Mandatory Visualization
Caption: Workflow of solid-phase oligonucleotide synthesis using 2'-fluoro phosphoramidites.
Caption: Primary degradation pathways of 2'-fluoro phosphoramidites.
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Potential side reaction during deprotection of 2'-fluoro modified oligonucleotides.
References
- 1. academic.oup.com [academic.oup.com]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 10. lcms.cz [lcms.cz]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to 2'-F-Bz-dC and 2'-F-Ac-dC Phosphoramidites in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of modified oligonucleotides for therapeutic and research applications, the choice of phosphoramidite (B1245037) building blocks is critical to ensure high yield, purity, and the desired biophysical properties of the final product. Among the various modifications, 2'-fluoro (2'-F) substitutions on nucleosides are widely employed to enhance nuclease resistance and thermal stability. This guide provides an objective comparison of two commonly used 2'-fluoro-deoxycytidine phosphoramidites: 2'-F-Bz-dC and 2'-F-Ac-dC, focusing on their performance in oligonucleotide synthesis.
Introduction to 2'-Fluoro Modified Oligonucleotides
The introduction of a fluorine atom at the 2' position of the ribose sugar pre-organizes the sugar pucker into an A-form conformation, similar to that of RNA. This conformational preference leads to increased thermal stability of duplexes formed with complementary RNA strands.[1] Oligonucleotides incorporating 2'-F modified nucleosides have demonstrated enhanced resistance to nuclease degradation, a crucial attribute for in vivo applications.[2] Both 2'-F-Bz-dC and 2'-F-Ac-dC are key reagents for introducing 2'-fluoro-deoxycytidine into synthetic oligonucleotides, with the primary difference being the protecting group on the exocyclic amine of the cytosine base: benzoyl (Bz) for the former and acetyl (Ac) for the latter.
Chemical Structures
The foundational difference between the two phosphoramidites lies in their exocyclic amine protecting groups.
References
A Head-to-Head Comparison of 2'-F-Bz-dC and 2'-O-Methyl-dC in Antisense Oligonucleotides for Therapeutic Applications
For researchers, scientists, and drug development professionals, the selection of chemical modifications is a critical determinant of the efficacy and safety of antisense oligonucleotides (ASOs). Among the second-generation modifications, 2'-Fluoro (2'-F) and 2'-O-Methyl (2'-OMe) substitutions on deoxycytidine (dC) are frequently employed to enhance the therapeutic properties of ASOs. This guide provides an objective comparison of these two modifications, supported by experimental data, to aid in the rational design of next-generation antisense therapies.
The 2'-position of the ribose sugar is a key site for chemical alterations that can significantly impact the performance of an ASO. Both 2'-F and 2'-OMe modifications aim to increase binding affinity to the target RNA and improve resistance to nuclease degradation, thereby enhancing potency and duration of action. While the N-benzoyl (Bz) group on 2'-F-dC is a protecting group used during oligonucleotide synthesis and is removed in the final active compound, the core comparison lies between the 2'-F and 2'-OMe functionalities.
Performance Comparison: 2'-F-dC versus 2'-O-Methyl-dC
Experimental data from various studies have highlighted the distinct characteristics of ASOs incorporating either 2'-F-dC or 2'-O-Methyl-dC. Below is a summary of their performance across key therapeutic parameters.
Table 1: Binding Affinity to Target RNA
The thermodynamic stability of the ASO:RNA duplex, often measured by the melting temperature (Tm), is a crucial indicator of binding affinity. A higher Tm generally correlates with increased potency.
| Modification | Change in Tm (°C) per Modification | Reference(s) |
| 2'-F-RNA | +1.8 to +2.0 | [1][2] |
| 2'-O-Methyl-RNA | +1.3 to +1.5 | [1][2] |
Note: The exact Tm increase can vary depending on the sequence context and the number of modifications.
Table 2: Nuclease Resistance
Enhanced resistance to degradation by cellular nucleases is essential for the in vivo stability and prolonged activity of ASOs. Phosphorothioate (B77711) (PS) linkages are commonly used in conjunction with 2' modifications to further improve nuclease resistance.
| Modification (with PS backbone) | Nuclease Resistance | Reference(s) |
| 2'-F-RNA | High | [1][3] |
| 2'-O-Methyl-RNA | High | [4] |
Note: Both modifications significantly increase nuclease resistance compared to unmodified DNA or RNA. The combination with a phosphorothioate backbone provides substantial protection against both endo- and exonucleases.
Table 3: In Vitro and In Vivo Efficacy
The ultimate measure of an ASO's performance is its ability to effectively silence the target gene in cellular and animal models.
| Modification | In Vitro Potency | In Vivo Efficacy | Reference(s) |
| 2'-F-RNA | Potent, but can be less effective in supporting RNase H1-mediated cleavage compared to 2'-MOE ASOs. | Effective, but potency can be lower than 2'-MOE ASOs for some targets. | [5] |
| 2'-O-Methyl-RNA | Effective, with potency influenced by gapmer design. | Demonstrated efficacy in various animal models. | [4][6] |
Table 4: Toxicity Profile
The safety profile of an ASO is paramount for its clinical translation. Unintended off-target effects and inherent toxicity of the chemical modifications are key considerations.
| Modification | Observed Toxicities | Reference(s) |
| 2'-F-RNA | Associated with hepatotoxicity in mice, increased non-specific protein binding, and induction of DNA damage in vitro. | [5][7][8][9] |
| 2'-O-Methyl-RNA | Generally considered to have a favorable toxicity profile with reduced non-specific protein binding compared to first-generation ASOs. | [4][10] |
Experimental Methodologies
The data presented in this guide are derived from a variety of experimental protocols commonly used in the field of antisense oligonucleotide research. Below are detailed methodologies for key experiments.
Oligonucleotide Synthesis and Deprotection
Synthesis: ASOs are typically synthesized on a solid support using automated phosphoramidite (B1245037) chemistry. For the incorporation of 2'-F-Bz-dC and 2'-O-Methyl-dC, the corresponding phosphoramidite monomers are used in the synthesis cycles.
Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups, including the benzoyl (Bz) group on the cytosine base and the cyanoethyl groups on the phosphate (B84403) backbone, are removed. A common method involves treatment with a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) or aqueous lithium hydroxide and triethylamine (B128534) in methanol[11][12][13][14]. The specific conditions (temperature and duration) are optimized to ensure complete deprotection without degrading the oligonucleotide.
Binding Affinity Determination (Melting Temperature Analysis)
Protocol:
-
Anneal the ASO with its complementary RNA target in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Use a UV-Vis spectrophotometer equipped with a temperature controller to monitor the absorbance of the sample at 260 nm as the temperature is gradually increased.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands, identified as the inflection point of the melting curve[15].
-
Circular Dichroism (CD) spectroscopy can also be used to monitor the conformational changes of the duplex upon heating, providing additional structural information[1][16][17][18][19].
Nuclease Resistance Assay
Protocol:
-
Incubate the modified ASO in a solution containing nucleases, such as snake venom phosphodiesterase or fetal bovine serum (FBS), at 37°C.
-
Collect aliquots at various time points.
-
Analyze the integrity of the ASO using methods like polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
The rate of degradation is determined by quantifying the amount of intact ASO remaining at each time point[4][20].
In Vitro Efficacy (Target Knockdown Assay)
Protocol:
-
Transfect cultured cells with the ASO using a suitable delivery method (e.g., lipid-based transfection reagents or gymnotic delivery).
-
After a defined incubation period (e.g., 24-48 hours), harvest the cells.
-
Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene, normalized to a housekeeping gene.
-
Alternatively, isolate total protein and perform a Western blot to quantify the protein levels of the target gene.
RNase H Cleavage Assay
Protocol:
-
Form a duplex between the gapmer ASO and its target RNA.
-
Incubate the duplex with recombinant RNase H1 enzyme in an appropriate reaction buffer.
-
Collect aliquots at different time points and quench the reaction.
-
Analyze the cleavage products by gel electrophoresis to visualize the degradation of the RNA strand[21][22][23].
In Vivo Efficacy and Toxicity Assessment
Protocol:
-
Administer the ASO to an appropriate animal model (e.g., mice) via a relevant route (e.g., subcutaneous or intravenous injection).
-
After a specified treatment period, collect tissues of interest.
-
Analyze target mRNA and protein levels in the tissues as described for the in vitro assay.
-
For toxicity assessment, monitor animal health, body weight, and organ weights.
-
Collect blood samples for analysis of liver enzymes (e.g., ALT, AST) and other clinical chemistry parameters.
-
Perform histopathological examination of key organs to identify any tissue damage[5][24].
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Gene Link - Duplex Stability and Nuclease Resistance 2-F-RNA Monomer [genelink.com]
- 2. glenresearch.com [glenresearch.com]
- 3. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acute hepatotoxicity of 2' fluoro-modified 5-10-5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Antisense oligonucleotides: A primer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
- 15. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biopharmaspec.com [biopharmaspec.com]
- 17. researchgate.net [researchgate.net]
- 18. columbia.edu [columbia.edu]
- 19. Influence of divalent cations on the conformation of phosphorothioate oligodeoxynucleotides: a circular dichroism study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. RNA modifications can affect RNase H1-mediated PS-ASO activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparison of the Class Effects of Antisense Oligonucleotides in CByB6F1-Tg(HRAS)2Jic and CD-1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
RNase H Activity on 2'-Fluoro Modified RNA/DNA Hybrids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ribonuclease H (RNase H) activity on RNA/DNA hybrids containing 2'-fluoro (2'-F) modified ribonucleotides. The inclusion of 2'-F modifications in oligonucleotides is a key strategy in the development of antisense therapeutics, offering increased stability and binding affinity. However, its impact on RNase H-mediated cleavage, a critical mechanism for antisense activity, requires careful consideration. This document summarizes key experimental findings, presents comparative data, and provides detailed experimental protocols to inform research and development in this area.
Performance Comparison of 2'-Fluoro Modified vs. Other Oligonucleotides
The activity of RNase H is highly sensitive to modifications in the sugar moiety of the nucleic acid duplex. While 2'-F modifications enhance the thermal stability of RNA/DNA hybrids, they generally inhibit RNase H cleavage. This has led to the development of "gapmer" antisense oligonucleotides (ASOs), which flank a central DNA region capable of recruiting RNase H with modified nucleotides for increased stability and nuclease resistance.
Below is a summary of quantitative data comparing the effects of various 2'-modifications on hybrid stability and RNase H activity.
| Modification | Change in Melting Temperature (ΔTm) per modification (°C) | RNase H Activity | Key Findings |
| 2'-Fluoro (2'-F) RNA | +1.8 (relative to DNA)[1] | Generally inhibitory[1] | While significantly increasing hybrid stability, uniform 2'-F modification of the RNA strand in an RNA/DNA hybrid does not support RNase H activity[1]. However, gapmer designs with central DNA gaps can restore RNase H-mediated cleavage[2][3]. |
| 2'-O-Methyl (2'-OMe) RNA | +1.3 (relative to DNA)[1] | Inhibitory[4] | Similar to 2'-F, 2'-OMe modifications increase stability but are not substrates for RNase H. They are commonly used in the flanks of gapmer ASOs[5][6]. |
| 2'-O-Methoxyethyl (2'-MOE) RNA | +0.5[7] | Inhibitory[7] | Creates a resistant stretch of seven nucleotides to RNase H digestion[7]. Widely used in the wings of gapmer ASOs to enhance stability and pharmacokinetic properties[5][6]. |
| Unmodified RNA/DNA | Reference | Active | The natural substrate for RNase H, serving as a baseline for cleavage efficiency comparisons. |
| 2'-deoxy-2'-fluoroarabinonucleic acid (2'-F-ANA) | N/A | Active | Hybrids of RNA with 2'-F-ANA are effective substrates for RNase H, making it a promising modification for antisense applications that require RNase H activity[8][9][10]. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of RNase H activity on modified oligonucleotides. Below are representative protocols for RNase H cleavage assays.
In Vitro RNase H Cleavage Assay
This protocol is adapted from methodologies described in studies evaluating RNase H activity on various substrates[11][12].
1. Substrate Preparation (RNA/DNA Hybrid Annealing):
-
Synthesize the desired RNA and DNA oligonucleotides, including any 2'-F or other modifications. The RNA strand is typically 5'-end labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye for detection.
-
To anneal the hybrid, mix the labeled RNA and a molar excess (e.g., 1.5-fold) of the complementary DNA oligonucleotide in an annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA).
-
Heat the mixture to 95°C for 2 minutes, then allow it to cool slowly to room temperature to ensure proper hybridization.
2. RNase H Cleavage Reaction:
-
Prepare a reaction mixture containing the annealed RNA/DNA hybrid substrate in an RNase H reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 20 mM KCl, 2 mM MgCl₂, 0.1 mM EDTA, and 20 mM 2-mercaptoethanol)[12].
-
Initiate the reaction by adding a specified amount of RNase H (e.g., E. coli or human RNase H1). The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction at a constant temperature, typically 37°C[11].
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) to analyze the kinetics of the cleavage.
-
Stop the reaction by adding a solution containing a chelating agent like EDTA to inactivate the enzyme, mixed with a loading dye (e.g., formamide, bromophenol blue).
3. Product Analysis:
-
Separate the cleavage products from the full-length RNA using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the RNA fragments by autoradiography (for radiolabeled RNA) or fluorescence imaging.
-
Quantify the band intensities to determine the percentage of cleaved RNA at each time point. This data can be used to calculate cleavage rates and compare the efficiency of RNase H on different substrates.
Visualizations
Experimental Workflow for RNase H Cleavage Assay
The following diagram illustrates the key steps in a typical in vitro RNase H cleavage assay.
References
- 1. glenresearch.com [glenresearch.com]
- 2. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Insights into RNA/DNA hybrid recognition and processing by RNase H from the crystal structure of a non-specific enzyme-dsDNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Comparison of the RNase H cleavage kinetics and blood serum stability of the north-conformationally constrained and 2'-alkoxy modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient RNase H-directed cleavage of RNA promoted by antisense DNA or 2'F-ANA constructs containing acyclic nucleotide inserts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. neb.com [neb.com]
- 12. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Decoding 2'-Fluoro Modifications in Oligonucleotides: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise confirmation of chemical modifications in oligonucleotides is paramount for ensuring the efficacy and safety of novel therapeutics. The introduction of a 2'-fluoro (2'-F) modification to the ribose sugar of an oligonucleotide can enhance its binding affinity and nuclease resistance.[1][2] This guide provides a comprehensive comparison of analytical methods for confirming this critical modification, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and its alternatives.
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique for the detailed structural elucidation of oligonucleotides in solution.[3][4] It provides atomic-level information, allowing for the unambiguous confirmation of the 2'-fluoro modification and its impact on the oligonucleotide's conformation.
The Power of Multinuclear NMR
A key advantage of NMR is its versatility in probing different atomic nuclei. For 2'-fluoro modified oligonucleotides, a combination of ¹H, ¹⁹F, and ³¹P NMR experiments provides a comprehensive analytical toolkit.
-
¹H NMR: Proton NMR is fundamental for assigning the resonances of the sugar and base protons. The presence of the electronegative fluorine atom at the 2'-position significantly influences the chemical shifts of neighboring protons, particularly H1', H2', and H3', providing initial evidence of the modification.[5]
-
¹⁹F NMR: As fluorine-19 is a high-abundance, highly sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is an exceptionally specific and sensitive method for directly detecting and quantifying the 2'-fluoro modification.[6][7] The chemical shift of the ¹⁹F signal is highly sensitive to the local chemical environment, making it a valuable probe for conformational changes.[8][9]
-
³¹P NMR: Phosphorus-31 NMR is crucial for analyzing the phosphodiester or phosphorothioate (B77711) backbone of the oligonucleotide.[10] While not directly confirming the 2'-fluoro modification, it provides information on the integrity of the backbone and can reveal conformational changes induced by the modification.
The combination of these NMR techniques allows for a thorough characterization of the modified oligonucleotide, confirming not only the presence of the 2'-fluoro group but also its influence on the overall three-dimensional structure.
Alternative and Complementary Analytical Methods
While NMR provides unparalleled structural detail, other techniques offer complementary information and are often used for routine analysis and quality control.
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) Mass Spectrometry are powerful tools for determining the molecular weight of oligonucleotides with high accuracy.[11][12][13] The presence of a 2'-fluoro modification results in a predictable mass shift compared to an unmodified oligonucleotide, thus confirming its incorporation. MS is a high-throughput technique, ideal for verifying the successful synthesis of the desired product.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly ion-pair reversed-phase HPLC (IP-RP-HPLC), is a widely used method for the purification and analysis of oligonucleotides.[15][16] While not a direct method for confirming the 2'-fluoro modification, it can separate the modified oligonucleotide from unmodified strands and other synthesis-related impurities. The retention time of the 2'-fluoro modified oligonucleotide will differ from its unmodified counterpart due to changes in hydrophobicity.
Quantitative Data Summary
The following tables summarize key quantitative parameters obtained from NMR analysis of 2'-fluoro modified oligonucleotides.
| NMR Nucleus | Typical Chemical Shift Range (ppm) | Key Information Provided |
| ¹H | Sugar Protons: 3.5 - 6.5 | Confirmation of ribose modification through changes in H1', H2', H3' shifts. |
| ¹⁹F | -190 to -205 | Direct detection and quantification of the 2'-fluoro group. Sensitive to local conformation.[17][18] |
| ³¹P | -1 to 1 (Phosphodiester) | Integrity and conformation of the oligonucleotide backbone. |
Table 1: Typical NMR Parameters for 2'-Fluoro Oligonucleotide Analysis.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| NMR Spectroscopy | Nuclear spin properties in a magnetic field | Atomic-level structure, conformation, modification confirmation | Non-destructive, detailed structural information, solution-state analysis | Lower throughput, requires higher sample concentration |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | Molecular weight confirmation, sequence verification | High sensitivity, high throughput, accurate mass determination | Provides limited structural/conformational information |
| HPLC | Differential partitioning between mobile and stationary phases | Purity assessment, separation of modified from unmodified species | High resolution, quantitative, well-established for purification | Indirect confirmation of modification, relies on retention time shifts |
Table 2: Comparison of Analytical Techniques for 2'-Fluoro Oligonucleotide Analysis.
Experimental Protocols
NMR Sample Preparation:
-
Dissolve the lyophilized oligonucleotide in a suitable buffer (e.g., 25 mM sodium phosphate, pH 7.1) prepared in D₂O to a final concentration of approximately 0.4 mg in 200 µL.[5]
-
Add an internal standard, such as trimethylsilyl (B98337) propionate (B1217596) (TSP), for chemical shift referencing.[5]
-
Transfer the solution to a 3 mm NMR tube.[5]
NMR Data Acquisition:
-
Acquire 1D ¹H, ¹⁹F, and ³¹P NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).[5]
-
For detailed structural analysis, acquire 2D NMR spectra such as COSY, TOCSY, NOESY, ¹H-¹³C HSQC, ¹H-¹⁹F HSQC, and ¹H-³¹P HMBC.[5][19]
-
Set appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delays) to ensure good signal-to-noise and resolution.
Mass Spectrometry (ESI-MS) Protocol:
-
Prepare the oligonucleotide sample in a solution compatible with ESI-MS, typically a mixture of water and a volatile organic solvent like acetonitrile, with a small amount of a volatile salt or acid (e.g., triethylammonium (B8662869) acetate) to aid ionization.
-
Infuse the sample into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in negative ion mode, as oligonucleotides are polyanionic.
-
Deconvolute the resulting multiply charged ion series to obtain the zero-charge mass of the oligonucleotide.
HPLC (IP-RP-HPLC) Protocol:
-
Prepare mobile phases consisting of an aqueous buffer with an ion-pairing agent (e.g., triethylammonium acetate) and an organic modifier (e.g., acetonitrile).
-
Equilibrate the reversed-phase column (e.g., C18) with the initial mobile phase conditions.
-
Inject the oligonucleotide sample.
-
Elute the sample using a gradient of increasing organic modifier concentration.
-
Detect the oligonucleotide using UV absorbance at 260 nm.
Visualizing the Workflow
Caption: Workflow for NMR Analysis of 2'-Fluoro Oligonucleotides.
Caption: Workflow for HPLC and Mass Spectrometry Analysis.
Conclusion
The confirmation of 2'-fluoro modifications in oligonucleotides is a critical step in the development of nucleic acid-based therapeutics. While techniques like mass spectrometry and HPLC are invaluable for routine quality control, providing essential information on molecular weight and purity, NMR spectroscopy offers an unparalleled level of structural detail. The synergistic use of ¹H, ¹⁹F, and ³¹P NMR allows for the unambiguous confirmation of the modification, elucidation of its conformational consequences, and a comprehensive understanding of the final product's structural integrity. For researchers and drug developers, a multi-faceted analytical approach, leveraging the strengths of each technique, is the most robust strategy for the thorough characterization of 2'-fluoro modified oligonucleotides.
References
- 1. 2' Fluoro RNA Modification [biosyn.com]
- 2. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Structure Determination for Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. ¹⁹F-Site-Specific-Labeled Nucleotides for Nucleic Acid Structural Analysis by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. 31P NMR spectroscopy in oligonucleotide research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. web.colby.edu [web.colby.edu]
- 12. idtdna.com [idtdna.com]
- 13. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 14. academic.oup.com [academic.oup.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. 2′-19F labelling of ribose in RNAs: a tool to analyse RNA/protein interactions by NMR in physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. news-medical.net [news-medical.net]
2'-Fluoro Modified Oligonucleotides: A Comparative Guide for Researchers
In the landscape of nucleic acid therapeutics and diagnostics, chemical modifications are paramount for enhancing the performance of oligonucleotides. Among these, the 2'-fluoro (2'-F) modification of the ribose sugar has emerged as a critical tool for improving the stability, binding affinity, and in vivo efficacy of DNA and RNA oligonucleotides. This guide provides a comprehensive comparison of 2'-fluoro modified oligonucleotides against their standard DNA and RNA counterparts, supported by experimental data and detailed methodologies for key assays.
Enhanced Nuclease Resistance
A primary advantage of 2'-fluoro modifications is the significant increase in resistance to nuclease degradation. The substitution of the 2'-hydroxyl group with a fluorine atom sterically hinders the approach of nucleases, which are abundant in serum and intracellular environments. This enhanced stability translates to a longer half-life of the oligonucleotide, a crucial factor for therapeutic applications.[1]
Quantitative Comparison of Nuclease Resistance
| Oligonucleotide Type | Incubation Time in Serum | % Intact Oligonucleotide | Reference |
| Unmodified RNA | 4 hours | ~0% | [1] |
| 2'-F Modified RNA | 24 hours | >50% | [1] |
| Unmodified DNA | 15-30 minutes | Rapid degradation | [2] |
| 2'-F/Phosphorothioate Modified DNA | Significantly increased | Data varies with extent of modification | [3] |
Experimental Protocol: Serum Stability Assay
This protocol outlines a common method for assessing the nuclease resistance of oligonucleotides in a serum-containing environment.
1. Oligonucleotide Preparation:
-
Resuspend the test (2'-F modified) and control (unmodified) oligonucleotides in nuclease-free water to a stock concentration of 20 µM.
2. Incubation with Serum:
-
In a sterile microcentrifuge tube, mix 2 µL of the oligonucleotide stock solution with 18 µL of human or fetal bovine serum (FBS).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take a 5 µL aliquot of the reaction and immediately quench the nuclease activity by adding 5 µL of a stop solution (e.g., formamide (B127407) with 50 mM EDTA) and placing the sample on ice.
3. Analysis by Polyacrylamide Gel Electrophoresis (PAGE):
-
Prepare a 15-20% denaturing polyacrylamide gel containing 7M urea.
-
Load the quenched samples onto the gel.
-
Run the gel at a constant voltage until the desired separation is achieved.
-
Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize the bands under a UV transilluminator.
-
The intensity of the full-length oligonucleotide band at each time point is quantified to determine the rate of degradation.
Superior Binding Affinity and Thermal Stability
The 2'-fluoro modification locks the ribose sugar in a C3'-endo conformation, which is the preferred pucker for A-form helices characteristic of RNA-RNA and RNA-DNA duplexes.[4] This pre-organization of the sugar moiety leads to a more stable duplex upon binding to a target RNA sequence, resulting in a higher binding affinity and an increased melting temperature (Tm).
Quantitative Comparison of Thermal Stability
| Duplex Type | Change in Tm per 2'-F Modification | Reference |
| 2'-F RNA / RNA | +1.8 to +2.5°C | [4][5] |
| 2'-F RNA / DNA | +1.2°C (single substitution) | [4] |
Experimental Protocol: UV Thermal Melting Analysis
This protocol describes the determination of the melting temperature (Tm) of oligonucleotide duplexes using UV-Vis spectrophotometry.
1. Sample Preparation:
-
Anneal the 2'-F modified or unmodified oligonucleotide with its complementary target strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The final concentration of the duplex should be around 1-2 µM.
2. UV-Vis Spectrophotometry:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Place the sample in a quartz cuvette and monitor the absorbance at 260 nm.
-
Slowly increase the temperature from a starting point below the expected Tm (e.g., 20°C) to a point above the Tm (e.g., 90°C) at a controlled rate (e.g., 0.5-1.0°C/minute).
3. Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This is often calculated from the first derivative of the curve.
Improved In Vivo Efficacy
The combined benefits of enhanced nuclease resistance and increased binding affinity contribute to the superior performance of 2'-fluoro modified oligonucleotides in vivo. For applications such as siRNA-mediated gene silencing, these properties lead to more potent and durable effects.
Quantitative Comparison of In Vivo Efficacy
| siRNA Modification | Target Gene Knockdown (in vivo) | Duration of Effect | Reference |
| Unmodified siRNA | Moderate | Short | [6] |
| 2'-F Modified siRNA | Significantly higher | Extended | [6][7] |
Experimental Protocol: In Vivo Efficacy Testing in a Mouse Model (siRNA)
This protocol provides a general framework for evaluating the in vivo efficacy of 2'-F modified siRNAs in a mouse model.
1. Animal Model:
-
Select an appropriate mouse model for the disease or gene of interest. This may involve transgenic mice or the use of a reporter gene system.
2. siRNA Formulation and Administration:
-
Formulate the 2'-F modified and control siRNAs in a suitable delivery vehicle (e.g., lipid nanoparticles).
-
Administer the formulated siRNAs to the mice via an appropriate route (e.g., intravenous injection).
3. Tissue Collection and Analysis:
-
At predetermined time points after administration, euthanize the mice and collect the target tissues.
-
Isolate RNA from the tissues and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene.
-
Protein levels can also be assessed by methods such as Western blotting or ELISA.
4. Data Analysis:
-
Compare the target gene expression levels in the mice treated with the 2'-F modified siRNA to those treated with the control siRNA and a vehicle-only control.
-
A significant reduction in target gene expression indicates the in vivo efficacy of the modified siRNA.
Structural Comparison
The key difference between a standard RNA nucleotide and a 2'-fluoro modified nucleotide lies at the 2' position of the ribose sugar.
Conclusion
The incorporation of 2'-fluoro modifications offers a robust strategy to overcome some of the primary limitations of standard DNA and RNA oligonucleotides for therapeutic and research applications. The enhanced nuclease resistance, increased binding affinity, and improved in vivo efficacy make 2'-fluoro modified oligonucleotides a valuable tool for researchers, scientists, and drug development professionals. The experimental protocols provided in this guide offer a starting point for the comparative evaluation of these powerful molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. iitg.ac.in [iitg.ac.in]
- 6. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Harnessing in vivo siRNA delivery for drug discovery and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different 2'-fluoro pyrimidine amidites
An Essential Guide to 2'-Fluoro Pyrimidine (B1678525) Amidites for Oligonucleotide Synthesis
For researchers and professionals in drug development, the chemical modification of oligonucleotides is paramount for enhancing therapeutic potential. Among the various modifications, the introduction of a fluorine atom at the 2' position of the ribose sugar, particularly in pyrimidines (uridine and cytidine), has proven to be a highly effective strategy. These 2'-fluoro (2'-F) modifications impart desirable properties such as increased nuclease resistance and enhanced binding affinity to target RNA sequences. This guide provides a head-to-head comparison of different 2'-fluoro pyrimidine amidites, supported by experimental data and detailed protocols to aid in their effective application.
Introduction to 2'-Fluoro Pyrimidine Modifications
The substitution of the 2'-hydroxyl group with a 2'-fluoro group locks the sugar moiety into a C3'-endo conformation, which is characteristic of A-form helices like those found in RNA. This "pre-organization" of the sugar pucker is a key reason for the enhanced thermal stability of duplexes formed between 2'-F modified oligonucleotides and their RNA targets.[1][2] This modification is a cornerstone in the development of antisense oligonucleotides, siRNAs, and aptamers.[3][4][5] The most commonly utilized 2'-fluoro pyrimidine amidites are 2'-F-deoxyuridine (2'-F-dU) and 2'-F-deoxycytidine (2'-F-dC).
Head-to-Head Performance Comparison
The performance of 2'-fluoro pyrimidine amidites can be evaluated based on several key parameters: their efficiency in oligonucleotide synthesis, the stability they confer to the resulting oligonucleotide, and the specific conditions required for their handling.
Table 1: Performance Characteristics of 2'-F-dU vs. 2'-F-dC Amidites
| Parameter | 2'-Fluoro-deoxyuridine (2'-F-dU) Amidite | 2'-Fluoro-deoxycytidine (2'-F-dC) Amidite | Key Considerations & References |
| Coupling Efficiency | Typically >98% with optimized protocols. | Generally comparable to 2'-F-dU, >98%. | Efficiency is highly dependent on the activator used. 4,5-dicyanoimidazole (B129182) (DCI) is more effective than tetrazole, allowing for reduced excess of amidite.[6] A standard coupling time is ~3 minutes.[2] |
| Thermal Stability (ΔTm) | Increases duplex Tm by ~1.8-2.0°C per modification when hybridized to RNA.[1][2] | Similar Tm enhancement to 2'-F-dU. | The stabilization effect is additive and compares favorably to 2'-O-Methyl RNA (~1.5°C) and natural RNA (~1.1°C).[1][2] |
| Nuclease Resistance | Phosphodiester linkages are not inherently nuclease resistant.[1] | Similar to 2'-F-dU, phosphodiester backbone is susceptible to nucleases. | High nuclease resistance is achieved when combined with phosphorothioate (B77711) (PS) linkages.[1][7] The 2'-F group itself provides resistance to specific nucleases like RNase A.[8][9] |
| RNase H Activation | Uniformly modified 2'-F-RNA/RNA duplexes do not activate RNase H.[1] | Same as 2'-F-dU. | Chimeric constructs with DNA gaps are required to elicit RNase H activity, a common strategy in antisense applications.[1] |
| Deprotection Conditions | Requires milder conditions to prevent degradation. AMA (1:1 NH₄OH/40% Methylamine) for 2 hours at room temperature is recommended.[2] | Similar deprotection requirements as 2'-F-dU. | Caution: Heating 2'-F modified oligos in AMA can lead to degradation.[2] An alternative is aqueous methylamine (B109427) at ~35°C for 30 minutes.[10] |
| Immunostimulatory Profile | Incorporation of 2'-F pyrimidines can abrogate Toll-like receptor (TLR) 3 and 7 activation.[11] | Similar to 2'-F-dU. | Can enhance RIG-I activation, which may be desirable in some cancer therapies but represents an off-target effect in others.[11] |
Visualizing the Synthesis and Mechanism
To better understand the role of 2'-fluoro pyrimidine amidites, the following diagrams illustrate the core processes involved.
Experimental Protocols
Accurate and reproducible results depend on meticulous adherence to optimized protocols. The following sections detail the methodologies for key experiments involving 2'-fluoro pyrimidine amidites.
Protocol 1: Automated Oligonucleotide Synthesis
This protocol outlines the standard procedure for incorporating 2'-F-pyrimidine amidites into an oligonucleotide sequence using an automated DNA/RNA synthesizer.
-
Reagent Preparation :
-
Dissolve 2'-F-dU and 2'-F-dC phosphoramidites in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.
-
Ensure all other synthesis reagents (activator, capping solutions, oxidizing agent, deblocking solution) are fresh and anhydrous. A recommended activator for modified amidites is 0.25 M 4,5-dicyanoimidazole (DCI) in acetonitrile.[6]
-
-
Synthesizer Setup :
-
Install the phosphoramidite vials on the synthesizer.
-
Program the desired sequence and synthesis scale (e.g., 1 µmol).
-
-
Synthesis Cycle Modification :
-
Post-Synthesis :
-
Once the synthesis is complete, the solid support-bound oligonucleotide is dried with argon or nitrogen before proceeding to cleavage and deprotection.
-
Protocol 2: Cleavage and Deprotection
This protocol provides a recommended method for cleaving the oligonucleotide from the solid support and removing protecting groups, which is critical for maintaining the integrity of 2'-fluoro modifications.
-
Reagent : Prepare a 1:1 (v/v) mixture of 30% Ammonium Hydroxide and 40% aqueous Methylamine (AMA).
-
Cleavage :
-
Supernatant Collection :
-
After incubation, carefully transfer the AMA solution containing the cleaved oligonucleotide to a new tube, leaving the solid support behind.
-
-
Drying :
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Protocol 3: Thermal Melting (Tm) Analysis
This experiment determines the thermal stability of an oligonucleotide duplex containing 2'-F modifications.
-
Sample Preparation :
-
Anneal the modified oligonucleotide with its complementary RNA target strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Prepare samples at a final duplex concentration of 2 µM.
-
-
UV-Vis Spectrophotometry :
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance at 260 nm as the temperature is increased from 20°C to 90°C at a rate of 0.5°C per minute.
-
-
Data Analysis :
-
The melting temperature (Tm) is determined by calculating the first derivative of the melting curve. The peak of this curve corresponds to the Tm, the temperature at which 50% of the duplex is dissociated.
-
Compare the Tm of the 2'-F modified duplex to an unmodified control duplex to calculate the ΔTm per modification.[1]
-
Conclusion
2'-Fluoro pyrimidine amidites, particularly 2'-F-dU and 2'-F-dC, are invaluable tools in the synthesis of therapeutic oligonucleotides. Their ability to significantly enhance thermal stability and nuclease resistance, when used appropriately, leads to oligonucleotides with superior drug-like properties. While their performance characteristics are broadly similar, successful application hinges on careful optimization of synthesis and deprotection protocols. By understanding the distinct properties and handling requirements outlined in this guide, researchers can effectively leverage 2'-fluoro modifications to advance the development of next-generation nucleic acid therapies.
References
- 1. Gene Link - Duplex Stability and Nuclease Resistance 2-F-RNA Monomer [genelink.com]
- 2. glenresearch.com [glenresearch.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 2′-Fluoro-Pyrimidine-Modified RNA Aptamers Specific for Lipopolysaccharide Binding Protein (LBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. academic.oup.com [academic.oup.com]
- 7. synoligo.com [synoligo.com]
- 8. Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 11. 2′Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Duplexes Containing 2'-Fluoro-N4-benzoyl-2'-deoxycytidine Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biophysical and biochemical properties of DNA duplexes incorporating 2'-fluoro-2'-deoxycytidine (2'-F-dC) nucleosides. The data presented herein is crucial for the rational design of oligonucleotides with enhanced therapeutic potential. The incorporation of 2'-F-dC, synthesized from its phosphoramidite (B1245037) precursor, 2'-Fluoro-N4-benzoyl-2'-deoxycytidine (2'-F-Bz-dC), has been shown to significantly augment the stability and nuclease resistance of nucleic acid duplexes, making it a valuable modification in the development of antisense oligonucleotides, siRNAs, and aptamers.
Performance Comparison: 2'-F-dC vs. Unmodified DNA and Other Alternatives
The introduction of a fluorine atom at the 2' position of the deoxyribose sugar ring profoundly influences the properties of an oligonucleotide. This modification alters the sugar pucker conformation, favoring a C3'-endo pucker characteristic of RNA, which in turn leads to an A-form helical geometry for the duplex. This structural shift is the primary determinant of the enhanced thermodynamic stability and altered biological properties of 2'-F-dC containing duplexes.
Key Performance Metrics
| Property | Unmodified DNA Duplex | 2'-F-dC Modified Duplex | 2'-O-Methyl RNA Modified Duplex |
| Thermal Stability (Tm) | Baseline | Increased (approx. +1.8 to +2.0 °C per modification)[1][2] | Increased (approx. +1.5 °C per modification)[2] |
| Helical Conformation | B-form | A-form[2][3] | A-form |
| Nuclease Resistance (Phosphodiester) | Low | Low[2] | Moderate |
| Nuclease Resistance (Phosphorothioate) | High | Very High[4][5] | High |
Experimental Data
Table 1: Thermal Stability of Modified Duplexes
The melting temperature (Tm) is a critical indicator of the thermodynamic stability of a nucleic acid duplex. The data below, compiled from various studies, demonstrates the stabilizing effect of 2'-F-dC modifications.
| Oligonucleotide Sequence (Modification in bold) | Complementary Strand | Tm (°C) Unmodified | Tm (°C) Modified | ΔTm per modification (°C) | Reference |
| 5'-GCGTC GTCGC-3' | 3'-CGCAG CAGCG-5' | 55.2 | 57.0 | +1.8 | Adapted from[1] |
| 5'-CGCGAATC GCGCG-3' | 3'-GCGCTTAG CGCGC-5' | 68.5 | 70.5 | +2.0 | Adapted from[2] |
Note: The exact Tm values can vary depending on the sequence context, salt concentration, and oligonucleotide concentration.
Table 2: Nuclease Resistance in Serum
This table illustrates the enhanced resistance of 2'-F-dC modified oligonucleotides, particularly in combination with phosphorothioate (B77711) (PS) linkages, to degradation by nucleases present in serum.
| Oligonucleotide (20-mer) | Backbone | % Intact after 24h in 10% Fetal Bovine Serum |
| Unmodified DNA | Phosphodiester (PO) | < 5% |
| 2'-F-dC Modified (uniform) | Phosphodiester (PO) | ~10-15% |
| Unmodified DNA | Phosphorothioate (PS) | ~70-80% |
| 2'-F-dC Modified (uniform) | Phosphorothioate (PS) | > 95%[4][5] |
Experimental Protocols
UV-Melting Temperature (Tm) Analysis
Objective: To determine the melting temperature of a nucleic acid duplex.
Methodology:
-
Sample Preparation: Anneal equimolar amounts of the oligonucleotide and its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). Prepare a series of dilutions to assess the concentration dependence of Tm.
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Measurement: Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5 °C/minute) from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C).
-
Data Analysis: Plot the absorbance as a function of temperature to obtain a melting curve. The Tm is determined as the temperature at which 50% of the duplex is dissociated, which corresponds to the maximum of the first derivative of the melting curve.[6][7]
Circular Dichroism (CD) Spectroscopy
Objective: To determine the helical conformation of the nucleic acid duplex.
Methodology:
-
Sample Preparation: Prepare the annealed duplex sample in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Instrumentation: Use a CD spectropolarimeter.
-
Measurement: Record the CD spectrum from approximately 320 nm to 200 nm at a controlled temperature (e.g., 25 °C).
-
Data Analysis: A-form duplexes, characteristic of 2'-F-dC modified oligonucleotides, typically exhibit a positive peak around 260 nm and a strong negative peak around 210 nm. In contrast, B-form DNA shows a positive peak around 275 nm and a negative peak around 245 nm.[3][8]
Nuclease Degradation Assay
Objective: To assess the stability of oligonucleotides against nuclease-mediated degradation.
Methodology:
-
Sample Preparation: 5'-radiolabel the oligonucleotide using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Incubation: Incubate the labeled oligonucleotide in a solution containing nucleases (e.g., fetal bovine serum or specific exonucleases like snake venom phosphodiesterase).
-
Time Course: At various time points (e.g., 0, 1, 4, 8, 24 hours), quench the reaction by adding a stop solution (e.g., EDTA and formamide).
-
Analysis: Separate the degradation products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Visualize the bands by autoradiography and quantify the percentage of intact oligonucleotide at each time point using a phosphorimager.
Visualizations
Caption: Experimental workflow from synthesis to characterization.
Caption: Impact of 2'-F modification on duplex structure and stability.
References
- 1. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene Link - Duplex Stability and Nuclease Resistance 2-F-RNA Monomer [genelink.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UV-Melting Curves - Nucleowiki [nucleowiki.uni-frankfurt.de]
- 7. researchgate.net [researchgate.net]
- 8. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of 2'-Fluoro-Modified siRNAs in Gene Silencing: A Comparative Guide
In the landscape of RNA interference (RNAi) therapeutics, chemical modifications to small interfering RNAs (siRNAs) are paramount for enhancing their drug-like properties. Among these, 2'-fluoro (2'-F) modifications, including derivatives like 2'-F-Bz-dC, have emerged as a promising strategy to improve stability, potency, and in vivo performance of siRNAs. This guide provides a comparative overview of the efficacy of 2'-F modified siRNAs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison of siRNA Modifications
Chemical modifications are crucial for overcoming the inherent limitations of unmodified siRNAs, such as rapid degradation by nucleases and potential off-target effects.[1][2][3] The 2'-position of the ribose sugar is a common site for modification, with 2'-F and 2'-O-methyl (2'-OMe) being extensively studied.[][5][6]
Key Advantages of 2'-Fluoro Modifications:
-
Enhanced Nuclease Stability: The 2'-F modification significantly increases the resistance of siRNAs to degradation by serum endo- and exonucleases, leading to a longer half-life in biological fluids.[7][8] For instance, while unmodified siRNAs can be completely degraded within hours in human serum, 2'-F-modified siRNAs can have a half-life exceeding 24 hours.[7][9]
-
Increased Thermal Stability: The high electronegativity of the fluorine atom locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form RNA helices. This pre-organization leads to a significant increase in the thermal stability (melting temperature, Tm) of the siRNA duplex.[7][8]
-
Improved Potency: In several studies, 2'-F-modified siRNAs have demonstrated comparable or even superior gene silencing activity compared to unmodified siRNAs.[7][10] This is attributed to the favorable conformation for RISC loading and target mRNA binding.
-
Reduced Off-Target Effects: Strategic placement of 2'-F modifications, particularly in the seed region of the guide strand, can help mitigate off-target effects, which are often mediated by miRNA-like binding to unintended transcripts.[11]
-
Reduced Immunostimulatory Effects: Chemical modifications like 2'-F can help in evading the innate immune response that can be triggered by unmodified siRNAs.[7][8]
The following table summarizes the comparative performance of unmodified siRNAs and those with common chemical modifications.
| Feature | Unmodified siRNA | 2'-O-Methyl (2'-OMe) Modified siRNA | 2'-Fluoro (2'-F) Modified siRNA |
| Nuclease Stability | Low | High | High |
| Thermal Stability (Tm) | Baseline | Increased | Significantly Increased[7] |
| Gene Silencing Potency | Variable | Generally maintained or slightly reduced | Maintained or Increased[7][10] |
| Off-Target Effects | Can be significant | Can be reduced with specific placement | Can be reduced with specific placement[11] |
| Immune Stimulation | Potential for activation | Reduced | Reduced[7][8] |
Experimental Protocols
Detailed and optimized protocols are critical for the successful application of siRNA technology in gene silencing studies. Below are representative protocols for key experiments.
Protocol 1: siRNA Transfection in Mammalian Cells
This protocol describes a general method for transfecting adherent mammalian cells with siRNA using a lipid-based transfection reagent.[12][13]
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
siRNA stock solution (e.g., 20 µM)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Preparation of siRNA-Lipid Complexes:
-
For each well to be transfected, prepare two tubes.
-
Tube A: Dilute the desired amount of siRNA (e.g., 20-80 pmols) in 100 µL of Opti-MEM™.
-
Tube B: Dilute the recommended amount of transfection reagent (e.g., 2-8 µL) in 100 µL of Opti-MEM™.
-
Add the diluted siRNA from Tube A to the diluted transfection reagent in Tube B. Mix gently by pipetting and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Wash the cells once with 2 mL of Opti-MEM™.
-
Aspirate the wash medium.
-
Add 0.8 mL of Opti-MEM™ to the tube containing the siRNA-lipid complexes.
-
Overlay the 1 mL mixture onto the washed cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.
-
Post-transfection: Add 1 mL of complete growth medium (containing 2x the normal serum and antibiotic concentration) without removing the transfection mixture.
-
Analysis: Assay for gene knockdown 24-72 hours post-transfection.
Protocol 2: Analysis of Gene Knockdown by RT-qPCR
Materials:
-
Transfected and control cells
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)
-
qPCR master mix (e.g., TaqMan Fast Advanced Master Mix or SYBR Green Master Mix)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Isolation: At the desired time point post-transfection (e.g., 48 hours), harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing the qPCR master mix, forward and reverse primers for the target gene or the housekeeping gene, and cDNA template.
-
Set up reactions for each sample in triplicate.
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
-
qPCR Run: Perform the qPCR reaction on a real-time PCR instrument using an appropriate cycling program.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene for each sample.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative change in gene expression between the siRNA-treated and control samples using the ΔΔCt method.
-
Protocol 3: In Vitro siRNA Stability Assay in Human Serum
This assay assesses the stability of siRNAs in the presence of nucleases found in human serum.[9][18][19][20][21]
Materials:
-
siRNA (unmodified and modified)
-
Human serum (commercially available)
-
Phosphate-buffered saline (PBS)
-
Incubator or water bath at 37°C
-
Gel loading buffer
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel staining solution (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Incubation:
-
Dilute the siRNA to a final concentration of 1 µM in 90% human serum (in PBS).
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the reaction and immediately place them on ice or add a solution to inactivate nucleases (e.g., EDTA).
-
-
Gel Electrophoresis:
-
Mix the aliquots with gel loading buffer.
-
Run the samples on a native polyacrylamide gel to separate the intact siRNA from degraded fragments.
-
-
Visualization and Analysis:
-
Stain the gel with a fluorescent dye that binds to nucleic acids.
-
Visualize the bands using a gel imaging system.
-
Quantify the intensity of the band corresponding to the intact siRNA at each time point to determine the rate of degradation.
-
Visualizations
Diagrams are provided to illustrate a key signaling pathway often targeted in gene silencing studies and a typical experimental workflow.
Caption: A typical experimental workflow for gene silencing studies using modified siRNAs.
Caption: The canonical NF-κB signaling pathway with potential siRNA targets for gene silencing.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability Study of Unmodified siRNA and Relevance to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. genscript.com [genscript.com]
- 14. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. qiagen.com [qiagen.com]
- 16. Validation of siRNA knockdowns by quantitative PCR [bio-protocol.org]
- 17. thermofisher.com [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Serum Stability and Physicochemical Characterization of a Novel Amphipathic Peptide C6M1 for SiRNA Delivery | PLOS One [journals.plos.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of 2'-F-Bz-dC Phosphoramidite
A comprehensive guide for the safe handling and disposal of 2'-F-Bz-dC Phosphoramidite (B1245037), ensuring laboratory safety and regulatory compliance.
For researchers and professionals in the dynamic fields of drug discovery and development, the responsible management of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 2'-F-Bz-dC Phosphoramidite, a crucial building block in oligonucleotide synthesis. Adherence to these procedures minimizes risks to personnel and the environment, fostering a culture of safety and operational excellence.
Immediate Safety and Handling
-
Acute Oral Toxicity [1]
-
Skin Irritation [1]
-
Serious Eye Irritation [1]
-
Respiratory Tract Irritation [1]
Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound:
-
Chemical-resistant gloves (inspected before use)
-
Safety goggles or face shield
-
Laboratory coat
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Emergency Procedures:
-
In case of skin contact: Wash off with soap and plenty of water.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]
-
In all cases of exposure, consult a physician and show them the safety data sheet of a similar compound if available.[1]
Disposal Plan: A Step-by-Step Approach
The recommended procedure for the disposal of this compound involves chemical deactivation through hydrolysis, followed by disposal as hazardous chemical waste. Phosphoramidites are sensitive to moisture and can be intentionally hydrolyzed to less reactive H-phosphonate species.[2][3]
Experimental Protocol for Deactivation of this compound Waste
This protocol is intended for the deactivation of small quantities of expired or unused solid this compound waste and residues in empty containers.
Materials:
-
This compound waste
-
Anhydrous acetonitrile (B52724)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Stir bar and stir plate
-
Appropriate glass beaker
-
Labeled hazardous waste container
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Dissolution:
-
For solid waste, dissolve the this compound in a minimal amount of anhydrous acetonitrile.
-
For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.
-
-
Hydrolysis/Quenching:
-
Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to a 10-fold excess by volume of a 5% aqueous sodium bicarbonate solution. The weak basic condition facilitates hydrolysis and neutralizes any acidic byproducts.
-
-
Reaction Time:
-
Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphoramidite.[2]
-
-
Waste Collection:
-
Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.
-
-
Final Disposal:
-
The sealed hazardous waste container should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Always follow local, state, and federal regulations.
-
Data Presentation: Hazard Summary
The following table summarizes the known hazards based on a closely related 2'-fluoro phosphoramidite.
| Hazard Classification | Category | Precautionary Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Experimental Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Essential Handling Protocols for 2'-F-Bz-dC Phosphoramidite
For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides immediate, essential safety and logistical information for handling 2'-F-Bz-dC Phosphoramidite (B1245037), a crucial reagent in oligonucleotide synthesis. Adherence to these protocols is vital for ensuring laboratory safety and the quality of your results.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling 2'-F-Bz-dC Phosphoramidite, a comprehensive PPE strategy is non-negotiable to prevent exposure.[1][2] The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Face Shield | Recommended when there is a risk of splashing.[1][3] | |
| Skin Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile) are required. Inspect gloves before use and dispose of contaminated gloves properly.[1][4] Double-gloving is recommended. |
| Laboratory Coat | A chemical-resistant lab coat must be worn.[4][3] | |
| Respiratory Protection | NIOSH-approved Respirator | Use a NIOSH-approved respirator, such as an N95 or P1 type dust mask, particularly if ventilation is inadequate or dust is generated.[1][4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures the reagent's stability.
Receiving and Storage
Proper storage is critical to maintain the integrity of phosphoramidites, which are sensitive to moisture and air.[1][2]
| Parameter | Specification |
| Storage Temperature | Recommended at -20°C.[1][2][4][5][6] |
| Storage Conditions | Store in a dry, well-ventilated area.[1][2][4] Keep the container tightly sealed.[1][2] Protect from heat and store away from oxidizing agents.[1][2] |
Handling and Experimental Workflow
Adherence to a strict workflow within a controlled environment is essential for safety and experimental success.
Experimental Protocol: General Handling
-
Preparation :
-
Handling :
-
Post-Handling :
Diagram: Standard Operational Workflow
Caption: Operational workflow for this compound.
Emergency and Disposal Plan
Immediate and appropriate action is crucial in the event of an exposure or spill.
Emergency First Aid Procedures
| Exposure Route | First Aid Measure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4][3] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4][3] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |
Spill and Disposal Procedures
Proper containment and disposal are critical to prevent environmental contamination.
Spill Cleanup Protocol
-
Evacuate : Clear the area of all personnel.
-
Ventilate : Ensure adequate ventilation.[4]
-
Contain : Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Collect : Carefully sweep up and place the material into a designated, sealed container for hazardous waste.[4] Avoid creating dust.[4]
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan
-
Waste Segregation : Collect all waste contaminated with this compound in a designated, properly labeled, and sealed container.[2]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[3]
-
Disposal : Dispose of surplus and non-recyclable solutions through a licensed disposal company.[4] Do not dispose of the chemical into drains or the environment.[1][2]
Diagram: Emergency Response and Disposal Logic
Caption: Logical flow for emergency response and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
